Product packaging for 2-Amino-1H-benzo[d]imidazol-5-ol(Cat. No.:CAS No. 51276-85-8)

2-Amino-1H-benzo[d]imidazol-5-ol

Cat. No.: B1593483
CAS No.: 51276-85-8
M. Wt: 149.15 g/mol
InChI Key: FNSYWIPPPFVBAV-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[d]imidazol-5-ol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B1593483 2-Amino-1H-benzo[d]imidazol-5-ol CAS No. 51276-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSYWIPPPFVBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199274
Record name 5-Hydroxy-2-aminobenzimidazole
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51276-85-8
Record name 5-Hydroxy-2-aminobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051276858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1H-benzimidazol-5-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Hydroxy-2-aminobenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1H-benzo[d]imidazol-5-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1H-benzo[d]imidazol-5-ol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core structure, the benzimidazole ring system, is a prevalent scaffold in numerous pharmacologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its current and potential applications in biomedical research.

The benzimidazole moiety is known for its ability to interact with a variety of biological targets, and the addition of amino and hydroxyl groups at specific positions on this scaffold can significantly influence its biological activity. Notably, this compound has been identified as a serine protease inhibitor, specifically targeting the urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer cell invasion and metastasis[1]. This activity, coupled with its potential as a versatile synthetic intermediate, makes it a compound of considerable importance for researchers engaged in the discovery of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes its known properties, supplemented with computed values from reliable chemical databases.

PropertyValueSource
Molecular Formula C₇H₇N₃O--INVALID-LINK--[2]
Molecular Weight 149.15 g/mol --INVALID-LINK--[2]
CAS Number 51276-85-8--INVALID-LINK--
Appearance Solid (predicted)--INVALID-LINK--
Melting Point 132 °C--INVALID-LINK--[1]
Boiling Point 469 °C at 760 mmHg--INVALID-LINK--
Solubility No experimental data found. Predicted to be soluble in DMSO and methanol.
pKa No experimental data found. Predicted values for the amino and hydroxyl groups would be in the ranges of 4-5 and 9-10, respectively.
XLogP3 0.9--INVALID-LINK--[2]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (in DMSO-d₆)
  • δ 9.5-10.5 ppm (broad s, 1H): Imidazole N-H proton.

  • δ 8.5-9.0 ppm (broad s, 1H): Phenolic O-H proton.

  • δ 6.8-7.2 ppm (m, 3H): Aromatic protons on the benzene ring.

  • δ 5.5-6.0 ppm (broad s, 2H): Amino N-H protons.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)
  • δ 155-160 ppm: C2 (carbon of the amino-substituted imidazole).

  • δ 145-150 ppm: C5 (carbon attached to the hydroxyl group).

  • δ 130-140 ppm: Quaternary carbons of the benzimidazole ring.

  • δ 100-120 ppm: Aromatic CH carbons.

Predicted Infrared (IR) Spectrum
  • 3400-3200 cm⁻¹: N-H and O-H stretching vibrations (broad).

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 1650-1600 cm⁻¹: C=N stretching of the imidazole ring.

  • 1600-1450 cm⁻¹: Aromatic C=C stretching.

  • 1250-1150 cm⁻¹: C-O stretching of the phenol.

Predicted Mass Spectrum (EI)
  • M⁺ at m/z 149: Molecular ion peak.

  • Fragmentation pattern: Likely loss of HCN, NH₃, and CO.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from a commercially available substituted dinitrobenzene. The following multi-step protocol is based on established benzimidazole synthesis methodologies.

Disclaimer: The following is a proposed synthetic protocol and has not been experimentally validated for this specific compound. Optimization of reaction conditions, purification methods, and yields will be necessary.

Step 1: Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol

The initial step involves the reduction of the two nitro groups of 2,4-dinitrophenol. A common and effective method for this transformation is catalytic hydrogenation.

  • Reactants: 2,4-Dinitrophenol, Hydrogen gas (H₂), Palladium on carbon (Pd/C, 10%).

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve 2,4-dinitrophenol in the chosen alcohol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain crude 2,4-diaminophenol, which can be used in the next step without further purification.

Step 2: Cyclization to form this compound

The resulting 2,4-diaminophenol is then cyclized with cyanogen bromide to form the 2-aminobenzimidazole ring system.

  • Reactants: 2,4-Diaminophenol, Cyanogen bromide (CNBr).

  • Solvent: Aqueous solution or a mixture of water and a polar organic solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the crude 2,4-diaminophenol in the chosen solvent system.

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide in the same solvent to the cooled diamine solution. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

    • Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature and stir overnight.

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis_Pathway DNP 2,4-Dinitrophenol DAP 2,4-Diaminophenol DNP->DAP H₂, Pd/C Ethanol Target This compound DAP->Target CNBr Aqueous Ethanol

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The 2-aminobenzimidazole scaffold is known for its versatile reactivity, allowing for further functionalization at several positions.

  • N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated under basic conditions using appropriate alkyl or aryl halides.

  • Acylation: The exocyclic amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.

  • Diazotization: The primary amino group can undergo diazotization, followed by Sandmeyer or related reactions to introduce a variety of substituents at the 2-position.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing amino and hydroxyl groups.

Reactivity_Diagram Start This compound N_Alkylated N-Alkylated Derivative Start->N_Alkylated R-X, Base Acylated N²-Acylated Derivative Start->Acylated RCOCl or (RCO)₂O Diazotized Diazonium Salt Intermediate Start->Diazotized NaNO₂, HCl Substituted Ring-Substituted Derivative Start->Substituted Electrophile (e.g., Br₂)

Caption: Key reactions of the 2-aminobenzimidazole scaffold.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents.

Urokinase-Type Plasminogen Activator (uPA) Inhibition

As previously mentioned, this compound has been identified as an inhibitor of uPA[1]. uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. By inhibiting uPA, this compound and its derivatives have the potential to act as anti-metastatic agents. This makes it a valuable lead compound for the development of novel cancer therapies.

Anticancer and Antiparasitic Research

The 2-aminobenzimidazole scaffold is a common feature in a number of compounds with demonstrated anticancer and antiparasitic activities. For instance, derivatives of this scaffold have been investigated for their potential to inhibit various kinases involved in cancer cell proliferation and survival. Furthermore, the 2-aminobenzimidazole core has been explored in the development of agents against parasitic diseases such as leishmaniasis.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its role as a uPA inhibitor highlights its promise in the development of anticancer therapeutics. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, its structural similarity to other well-studied benzimidazoles provides a strong foundation for its further investigation and derivatization. This technical guide serves as a starting point for researchers interested in exploring the rich chemistry and biology of this promising compound.

References

An In-depth Technical Guide to 2-Amino-1H-benzo[d]imidazol-5-ol (CAS: 51276-85-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-1H-benzo[d]imidazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon its established role as a serine protease inhibitor, this document will delve into its chemical characteristics, synthesis, biological activities with a focus on its anticancer potential, and relevant experimental protocols.

Core Compound Profile

This compound is a benzimidazole derivative characterized by an amino group at the 2-position and a hydroxyl group at the 5-position of the benzimidazole core. This substitution pattern is crucial for its biological activity.

PropertyValueSource
CAS Number 51276-85-8
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
IUPAC Name 2-amino-1H-benzimidazol-5-ol
Synonyms 2-amino-1H-benzo(d)imidazol-5-ol, 2-amino-5-hydroxybenzimidazole
Melting Point 132 °C
Boiling Point 469 °C
Physical Form Solid

Synthesis Pathway: A Proposed Retrosynthetic Approach

While specific, detailed, and publicly available protocols for the synthesis of this compound are not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be proposed based on established benzimidazole synthesis methodologies. The most logical approach involves the cyclization of a substituted o-phenylenediamine precursor.

A likely starting material for this synthesis is 2,4-diaminophenol. The formation of the 2-aminobenzimidazole ring can be achieved through a condensation reaction with a reagent that provides the C2-amino functionality. Cyanogen bromide (BrCN) is a common and effective reagent for this transformation.

The proposed reaction proceeds via an initial nucleophilic attack of one of the amino groups of 2,4-diaminophenol on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system.

Synthesis_Pathway start 2,4-Diaminophenol reagent + Cyanogen Bromide (BrCN) start->reagent intermediate Putative Isothiourea Intermediate reagent->intermediate Nucleophilic Attack & Cyclization product This compound intermediate->product Tautomerization/Aromatization

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Procedure

The following is a generalized, foundational protocol that researchers can adapt and optimize for the synthesis of this compound.

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Cyanogen bromide (Caution: Highly toxic)

  • Sodium bicarbonate or other suitable base

  • Methanol or other appropriate solvent

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution of Starting Material: Dissolve 2,4-diaminophenol dihydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Neutralization: Carefully add a solution of sodium bicarbonate in water to the flask to neutralize the hydrochloride salt and free the diamine. The pH should be adjusted to approximately neutral.

  • Reaction with Cyanogen Bromide: In a separate, well-ventilated fume hood, prepare a solution of cyanogen bromide in methanol. Add this solution dropwise to the stirring solution of the diamine at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Mechanism of Action

The primary established biological activity of this compound is its role as an inhibitor of the serine protease urokinase-type plasminogen activator (uPA).

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

uPA is a key enzyme in the plasminogen activation system, which plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. In the context of cancer, uPA is frequently overexpressed and is associated with tumor invasion, metastasis, and angiogenesis.

This compound acts as a competitive inhibitor of uPA, blocking its catalytic activity. By inhibiting uPA, the compound prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM). This inhibition of ECM degradation is a key mechanism underlying the compound's anticancer effects.

A Technical Guide to the Structure Elucidation of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-1H-benzo[d]imidazol-5-ol is a heterocyclic aromatic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The precise structural confirmation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality and efficacy of potential therapeutic agents.

This in-depth technical guide provides a comprehensive framework for the unequivocal structure elucidation of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are rooted in fundamental analytical principles and represent a field-proven approach to structural characterization, ensuring scientific integrity and trustworthiness in the generated data. We will delve into the causality behind experimental choices, providing not just a protocol, but a logical pathway to confident structural assignment.

The core structure of this compound consists of a fused benzene and imidazole ring system, with an amino group at the 2-position and a hydroxyl group at the 5-position. Its chemical formula is C₇H₇N₃O, with a molecular weight of 149.15 g/mol .[3][4]

Part 1: Synthesis and Isolation

A robust structural elucidation begins with a pure sample. While various synthetic routes to benzimidazole derivatives exist, a common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a suitable cyclizing agent.[2][5][6] For the synthesis of this compound, a plausible pathway starts with the reduction of a dinitro-substituted phenol.

Illustrative Synthetic Pathway

A logical synthetic approach to this compound can be conceptualized as a multi-step process.[7] This would typically involve:

  • Reduction of a Dinitrophenol Precursor: Starting with a commercially available dinitrophenol, a reduction reaction is performed to convert the nitro groups to amino groups, yielding a diaminophenol derivative.

  • Cyclization: The resulting diaminophenol is then reacted with a cyclizing agent, such as cyanogen bromide or a similar one-carbon equivalent, to form the imidazole ring.

Synthesis_Pathway Start 2,4-Dinitrophenol Intermediate1 2,4-Diaminophenol Start->Intermediate1 Reduction (e.g., SnCl2/HCl) Intermediate2 Cyclization with Cyanogen Bromide Intermediate1->Intermediate2 Reaction Product This compound Intermediate2->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of 2,4-Diaminophenol Dihydrochloride

  • To a stirred solution of 2,4-dinitrophenol in concentrated hydrochloric acid, add stannous chloride dihydrate portion-wise at a controlled temperature.

  • After the addition is complete, heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent and dry under vacuum to yield 2,4-diaminophenol dihydrochloride.

Step 2: Synthesis of this compound

  • Dissolve 2,4-diaminophenol dihydrochloride in water and add cyanogen bromide.

  • Adjust the pH of the solution to neutral or slightly basic with an appropriate base (e.g., sodium bicarbonate).

  • Stir the reaction mixture at room temperature for several hours.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Trustworthiness Check: The purity of the synthesized compound is critical. It is imperative to analyze the final product by High-Performance Liquid Chromatography (HPLC) to ensure a single, sharp peak, indicating high purity before proceeding to spectroscopic analysis.

Part 2: Spectroscopic Analysis for Structure Elucidation

A multi-spectroscopic approach is essential for the unambiguous determination of the molecular structure. This involves the synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR, along with 2D correlation experiments, are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5br s1H-OHThe phenolic proton is acidic and will appear as a broad singlet.
~8.5-9.5br s1H-NH (imidazole)The imidazole NH proton is also acidic and exchangeable, leading to a broad signal.
~6.8-7.2m3HAr-HThe three aromatic protons on the benzene ring will appear in this region. Their specific splitting patterns will depend on their coupling constants.
~5.5-6.5br s2H-NH₂The amino protons are typically broad due to quadrupole effects of the nitrogen and exchange.

Causality in Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can dissolve the polar benzimidazole derivative and its exchangeable protons (OH, NH, NH₂) are readily observable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~155-160C2 (imidazole)The carbon attached to three nitrogen atoms is significantly deshielded.
~145-150C5 (Ar-C-OH)The aromatic carbon bearing the hydroxyl group is deshielded.
~130-140C7a, C3a (Ar-C)Quaternary carbons at the ring fusion.
~100-120C4, C6, C7 (Ar-CH)Aromatic carbons with attached protons.

Self-Validation: The number of signals in both ¹H and ¹³C NMR spectra should be consistent with the proposed structure. The integration in the ¹H NMR spectrum must correspond to the number of protons in each environment.

2D NMR Spectroscopy (COSY and HSQC)
  • COSY (Correlation Spectroscopy): This experiment will establish the connectivity between coupled protons, helping to definitively assign the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

NMR_Workflow A ¹H NMR C COSY A->C D HSQC A->D B ¹³C NMR B->D E Structure Confirmation C->E D->E

Caption: NMR workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

  • Infuse the solution into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

  • Acquire the mass spectrum in positive ion mode.

Expected Results:

  • Molecular Ion Peak: An intense peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 150.0667, consistent with the elemental composition C₇H₈N₃O⁺.

  • Fragmentation Pattern: Fragmentation may involve the loss of small neutral molecules such as HCN or NH₃, providing further structural clues.

Trustworthiness: The high-resolution mass measurement provides a highly accurate mass that can be used to confirm the elemental composition, a critical piece of evidence for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200O-H, N-HStretching
3300-3100N-H (amine)Stretching
1650-1600C=N, C=CStretching
1600-1450Aromatic C=CStretching
1260-1000C-OStretching

Causality in Interpretation: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which is expected in the solid state for this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.

Experimental Protocol: UV-Vis Spectroscopy

  • Dissolve the sample in a suitable solvent (e.g., ethanol or methanol).

  • Record the UV-Vis spectrum over a range of 200-400 nm.

Expected Results:

Benzimidazole derivatives typically exhibit two main absorption bands in their UV-Vis spectra.[1][10] For this compound, one would expect absorption maxima (λ_max) around 250 nm and 280-300 nm, corresponding to π→π* transitions within the conjugated benzimidazole system.[11][12]

Part 3: Confirmation of Structure and Final Reporting

The culmination of the data from all analytical techniques provides a comprehensive and self-validating picture of the molecular structure.

Data Integration and Final Structure Confirmation

The final step is to integrate all the spectroscopic data to build an unassailable case for the structure of this compound.

Data_Integration NMR NMR Data (¹H, ¹³C, 2D) Structure Confirmed Structure: This compound NMR->Structure MS Mass Spec Data (HRMS) MS->Structure IR IR Data (Functional Groups) IR->Structure UV UV-Vis Data (Conjugation) UV->Structure

References

Spectral Data of 2-Amino-1H-benzo[d]imidazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 2-Amino-1H-benzo[d]imidazol-5-ol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide employs a predictive and comparative approach. By leveraging detailed spectral analysis of the closely related and well-documented compound, 2-aminobenzimidazole, we will extrapolate and interpret the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this and similar benzimidazole derivatives.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is a key pharmacophore in a wide range of biologically active molecules. The presence of the amino and hydroxyl functional groups on the benzimidazole core of the title compound suggests potential for diverse biological activities, making its unambiguous identification and characterization crucial for research and development.

Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation of organic molecules. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of chemical shifts, coupling constants, and signal integrations allows for the precise assignment of each proton and carbon atom in the structure.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the amine protons, the imino proton of the imidazole ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups.

To provide a tangible reference, we will first examine the experimental ¹H NMR spectrum of 2-aminobenzimidazole.[1][2]

Table 1: Experimental ¹H NMR Data for 2-Aminobenzimidazole (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5br s1HN-H (imidazole)
7.12dd2HH-5, H-6
6.86dd2HH-4, H-7
6.26br s2H-NH₂

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Based on this, we can predict the ¹H NMR spectrum for this compound. The introduction of the hydroxyl group at the C-5 position will break the symmetry of the benzene ring, leading to distinct signals for each of the aromatic protons.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Predicted Chemical Shift (δ) ppmPredicted MultiplicityIntegrationAssignmentRationale for Prediction
~10.0-11.0br s1HN-H (imidazole)Similar to 2-aminobenzimidazole.
~9.0-10.0br s1H-OHPhenolic protons typically appear in this region and are often broad.
~6.5-7.0d1HH-7Ortho to the amino group, expected to be upfield.
~6.4dd1HH-6Ortho to the hydroxyl group and meta to the imidazole nitrogen, expected to be upfield.
~6.8d1HH-4Para to the hydroxyl group, expected to be upfield.
~6.0-6.5br s2H-NH₂Similar to 2-aminobenzimidazole.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Experimental ¹³C NMR Data for 2-Aminobenzimidazole (in DMSO-d₆) [2][3]

Chemical Shift (δ) ppmAssignment
~155.0C-2
~138.0C-8, C-9 (bridgehead)
~120.0C-5, C-6
~113.0C-4, C-7

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Predicted Chemical Shift (δ) ppmAssignmentRationale for Prediction
~156.0C-2The amino group at C-2 strongly shields this carbon.
~150.0C-5The hydroxyl group will cause a significant downfield shift for the carbon it is attached to.
~135.0C-8, C-9 (bridgehead)Expected to be in a similar region to 2-aminobenzimidazole.
~115.0C-7Ortho to the amino group.
~110.0C-6Ortho to the hydroxyl group.
~100.0C-4Para to the hydroxyl group, expected to be significantly shielded.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Experimental IR Data for 2-Aminobenzimidazole [4][5]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadN-H stretching (imidazole and amine)
1640StrongN-H bending (amine)
1590, 1480MediumC=C and C=N stretching (aromatic and imidazole rings)

Table 6: Predicted IR Data for this compound

Predicted Wavenumber (cm⁻¹)Predicted IntensityAssignmentRationale for Prediction
3500-3200Strong, BroadO-H and N-H stretchingOverlapping broad peaks for the hydroxyl and N-H groups.
1630StrongN-H bendingSimilar to 2-aminobenzimidazole.
1600, 1500MediumC=C and C=N stretchingAromatic and imidazole ring vibrations.
1250StrongC-O stretching (phenol)Characteristic of phenolic compounds.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₇H₇N₃O, with a monoisotopic mass of 149.0589 g/mol . In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 149.

Table 7: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
149[M]⁺˙ (Molecular Ion)
121[M - CO]⁺˙
120[M - HCN - H]⁺
93[C₆H₅O]⁺

Experimental Protocol for Mass Spectrometry (LC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with an electrospray ionization (ESI) source.

  • Data Acquisition: Inject the sample into the LC system for separation, followed by detection in the mass spectrometer. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and study the fragmentation pattern if MS/MS data is acquired.

Visualizing the Structure and Analysis Workflow

Molecular Structure

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (LC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

Synthesis of 2-Amino-1H-benzo[d]imidazol-5-ol from 2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

2-Amino-1H-benzo[d]imidazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzimidazole core with both amino and hydroxyl functional groups, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Benzimidazole derivatives are known to exhibit diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][2] This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this compound, commencing from the readily available starting material, 2,4-dinitrophenol.

The synthetic strategy is a two-step process. It begins with the complete reduction of both nitro groups of 2,4-dinitrophenol to yield the key intermediate, 2,4-diaminophenol. This is followed by a cyclization reaction with cyanogen bromide, which serves as a C1 synthon to construct the imidazole ring and install the C2-amino group, affording the final product. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary safety precautions for this synthesis.

Synthetic Pathway Overview

The transformation from 2,4-dinitrophenol to this compound is achieved through a reduction followed by a cyclocondensation reaction.

G DNP 2,4-Dinitrophenol DAP 2,4-Diaminophenol DNP->DAP Step 1: Reduction (e.g., Catalytic Hydrogenation) Target This compound DAP->Target Step 2: Cyclization (Cyanogen Bromide)

Caption: Overall synthetic workflow.

Step 1: Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol

Principle and Rationale

The initial and critical step in this synthesis is the reduction of the two nitro groups (-NO₂) on the aromatic ring to amino groups (-NH₂). This transformation is essential to generate the o-phenylenediamine moiety required for the subsequent benzimidazole ring formation. While several methods exist for nitro group reduction, catalytic hydrogenation is often the method of choice in industrial and laboratory settings due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metallic waste products often associated with methods like Sn/HCl or Fe/HCl reductions.[3][4][5]

Catalytic hydrogenation employs hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium (Pd), platinum (Pt), or nickel (Ni), often supported on activated carbon (C).[3][6] The catalyst provides a surface for the adsorption of both the dinitrophenol and hydrogen, facilitating the transfer of hydrogen atoms and leading to the stepwise reduction of the nitro groups to amines. The reaction is typically carried out in a solvent such as ethanol, methanol, or an aqueous acidic solution under controlled pressure and temperature.[7][8]

Detailed Experimental Protocol: Catalytic Hydrogenation

Warning: 2,4-Dinitrophenol is toxic and can be explosive when dry. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free from ignition sources.

  • Reactor Setup: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add 2,4-dinitrophenol (1.0 eq) and a suitable solvent (e.g., ethanol or 4% aqueous HCl).[8]

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate) to the mixture.

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reactor, pressurizing it to the desired level (e.g., 50-500 psi).[7]

  • Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 50-96°C).[7][8] The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration and quench it carefully with water.

  • Isolation: If the reaction was performed in an acidic medium, the product, 2,4-diaminophenol, will be present as its dihydrochloride salt.[8] The salt can be isolated by concentrating the filtrate under reduced pressure and precipitating with an appropriate solvent or used directly in the next step. If a neutral solvent was used, the free base can be isolated by solvent evaporation.

Alternative Reduction Methods
  • Tin(II) Chloride (SnCl₂): Reduction using stannous chloride in concentrated hydrochloric acid is a classic laboratory method.[4] The nitro compound is typically heated with an excess of SnCl₂ in an alcoholic or acidic solvent. The workup involves basification to precipitate tin salts, which can sometimes be cumbersome.

  • Sodium Borohydride (NaBH₄) with Catalysts: In recent years, methods using NaBH₄ in the presence of noble metal nanoparticle catalysts (e.g., AuNPs, AgNPs) have been developed.[9][10] These reactions often proceed at room temperature and offer high catalytic activity.[9]

Step 2: Cyclization of 2,4-Diaminophenol to this compound

Principle and Rationale

The formation of the benzimidazole ring is achieved through the reaction of the o-phenylenediamine intermediate (2,4-diaminophenol) with a reagent that can provide a single carbon atom. To synthesize the target 2-amino derivative, cyanogen bromide (BrCN) is an ideal reagent.[11]

Cyanogen bromide is an electrophilic cyanating agent.[12] The reaction mechanism is proposed to proceed via the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbon of BrCN. This is followed by an intramolecular cyclization and elimination of hydrogen bromide to form the stable, aromatic benzimidazole ring system.

Caption: Proposed mechanism for benzimidazole formation.

Detailed Experimental Protocol: Cyclization

Warning: Cyanogen bromide is highly toxic, corrosive, and lachrymatory. It must be handled with extreme caution in a high-performance fume hood using appropriate PPE, including gloves and face protection.

  • Dissolution: Dissolve 2,4-diaminophenol (or its dihydrochloride salt, 1.0 eq) in a suitable solvent, such as a mixture of water and ethanol. If starting from the salt, a base (e.g., sodium bicarbonate) may be required to neutralize the acid.

  • Reagent Addition: Cool the solution in an ice bath. Prepare a separate solution of cyanogen bromide (1.0-1.1 eq) in the same solvent and add it dropwise to the stirred diamine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, the pH can be adjusted to the isoelectric point to induce precipitation.

  • Purification: Collect the solid product by filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Recrystallization: Further purify the this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Data and Characterization

Quantitative Data Summary
StepStarting MaterialKey ReagentsCatalyst/ConditionsProductTypical Yield
12,4-DinitrophenolH₂ gasPd/C, 50-96°C, 50-500 psi2,4-Diaminophenol>90%[8]
22,4-DiaminophenolCyanogen Bromide (BrCN)EtOH/H₂O, 0°C to RTThis compound60-80% (Estimated)
Physical and Spectroscopic Data of Final Product
  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₇H₇N₃O[13]

  • Molecular Weight: 149.15 g/mol

  • Melting Point: >300°C (decomposes)

  • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons, amine protons, hydroxyl proton, and imidazole N-H proton.

  • ¹³C NMR (DMSO-d₆): Expected signals for the seven distinct carbon atoms in the structure.

  • Mass Spectrometry (ESI+): m/z = 150.06 [M+H]⁺

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for O-H, N-H (amine and imidazole), C=N, and C-N stretching vibrations.

References

An In-Depth Technical Guide to the Biological Activity of 2-Amino-1H-benzo[d]imidazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to endogenous purines.[1] This guide focuses on a specific, highly functionalized subclass: 2-Amino-1H-benzo[d]imidazol-5-ol derivatives. The strategic placement of an amino group at the C-2 position and a hydroxyl group at the C-5 position imparts a unique combination of physicochemical properties that drive a wide spectrum of biological activities. This document provides a comprehensive technical overview of the synthesis, multifaceted biological activities—with a deep dive into their anticancer, antimicrobial, and antioxidant properties—and the underlying mechanisms of action for these compounds. We will explore key structure-activity relationships (SAR), present detailed experimental protocols for their evaluation, and consolidate quantitative data to offer a clear perspective on their therapeutic potential.

The this compound Scaffold: A Foundation for Bioactivity

The benzimidazole nucleus is a bicyclic aromatic system composed of a benzene ring fused to an imidazole ring.[2] This core is found in various FDA-approved drugs, highlighting its pharmacological relevance.[2] The derivatives in focus here possess two critical functional groups:

  • 2-Amino Group: This group acts as a potent hydrogen bond donor and can be readily functionalized, serving as a key anchor point for interacting with biological targets like enzyme active sites or DNA.[3] Its basicity also plays a crucial role in the molecule's overall properties.

  • 5-Hydroxyl Group: The phenolic hydroxyl group is a significant contributor to the antioxidant activity of these molecules by acting as a radical scavenger. It also serves as a hydrogen bond donor/acceptor, enhancing binding affinity to protein targets.

This unique combination makes the this compound core an exceptional starting point for designing novel therapeutic agents with diverse and potent biological effects.

Synthetic Strategies and Methodologies

The synthesis of benzimidazole derivatives is well-established, typically involving the condensation of an o-phenylenediamine precursor with a one-carbon synthon such as an aldehyde, carboxylic acid, or their derivatives.[2][4] The synthesis of the target 2-amino-5-hydroxy scaffold often follows a multi-step pathway.

General Synthetic Workflow

A common approach begins with a substituted nitroaniline, which undergoes reduction, cyclization, and subsequent functional group manipulations to yield the desired product.[5][6]

A 4-Hydroxy-2-nitroaniline B Reduction (e.g., SnCl2/HCl) A->B C 3,4-Diaminophenol B->C D Cyclization (e.g., Cyanogen bromide) C->D E This compound (Core Scaffold) D->E F Derivatization (Alkylation, Acylation, etc.) E->F G Target Derivatives F->G cluster_0 This compound Derivative cluster_1 Cellular Targets cluster_2 Cellular Outcomes cluster_3 Final Effects Derivative Derivative Tubulin Tubulin Derivative->Tubulin Kinases EGFR/HER2 PI3K/Akt Derivative->Kinases DNA DNA/ Topoisomerase Derivative->DNA Mitochondria Bcl-2/Bax Derivative->Mitochondria DR5 Death Receptor 5 (DR5) Derivative->DR5 Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signal_Block Signal Blockade Kinases->Signal_Block DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis_Intrinsic Intrinsic Apoptosis Mitochondria->Apoptosis_Intrinsic Apoptosis_Extrinsic Extrinsic Apoptosis DR5->Apoptosis_Extrinsic CellCycleArrest G2/M Cell Cycle Arrest Microtubule_Disruption->CellCycleArrest Apoptosis Apoptosis Signal_Block->Apoptosis DNA_Damage->Apoptosis Apoptosis_Intrinsic->Apoptosis Apoptosis_Extrinsic->Apoptosis CellCycleArrest->Apoptosis

References

2-Amino-1H-benzo[d]imidazol-5-ol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-1H-benzo[d]imidazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This guide provides a comprehensive overview of the known mechanism of action of this compound, with a primary focus on its role as a serine protease inhibitor. Furthermore, this document explores the broader mechanistic landscape of benzimidazole derivatives, offering insights into their potential as anticancer, antimicrobial, and anti-diabetic agents. Detailed experimental workflows and data visualizations are provided to support researchers in the practical application of this knowledge.

Introduction to this compound

The benzimidazole ring system is structurally analogous to naturally occurring purines, which allows it to interact with a wide range of biopolymers and modulate their function[1]. This compound, with its characteristic amino and hydroxyl substitutions, serves as both a biologically active molecule and a versatile chemical intermediate for the synthesis of more complex derivatives[2][3]. Its primary recognized mechanism of action is the inhibition of the urokinase-type plasminogen activator (uPA), a key enzyme in cancer progression[2].

Primary Mechanism of Action: Inhibition of Urokinase-Type Plasminogen Activator (uPA)

The most direct and well-documented mechanism of action for this compound is its activity as a serine protease inhibitor, specifically targeting the urokinase-type plasminogen activator (uPA)[2].

The uPA System and Its Role in Oncology

The uPA system is a critical cascade involved in the degradation of the extracellular matrix (ECM). uPA converts the zymogen plasminogen into its active form, plasmin. Plasmin, a broad-spectrum protease, can degrade various components of the ECM and activate matrix metalloproteinases (MMPs), leading to further ECM degradation. This process is essential for tissue remodeling but is often dysregulated in cancer, facilitating tumor invasion and metastasis.

Molecular Interaction and Inhibition

This compound functions by blocking the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin[2]. This inhibition disrupts the proteolytic cascade that is crucial for cancer cell invasion and migration. The consequence of this inhibition is a reduction in the growth of tumor cells, an effect that has been observed in both in vitro and in vivo studies[2].

uPA_Inhibition cluster_pathway uPA Signaling Pathway cluster_inhibition Mechanism of Inhibition uPA uPA Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Leads to Invasion Tumor Invasion & Metastasis ECM_Degradation->Invasion Inhibitor This compound Inhibitor->uPA Inhibits Enzyme_Inhibition_Workflow Start Start: Compound Synthesis & Purification Assay_Setup Enzyme Assay Setup: - Target Enzyme (e.g., uPA) - Substrate (e.g., Chromogenic) - Buffer Start->Assay_Setup Compound_Addition Compound Addition: Serial dilutions of This compound Assay_Setup->Compound_Addition Incubation Incubation: Controlled temperature and time Compound_Addition->Incubation Measurement Measurement: Readout (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Measurement->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

References

An In-Depth Technical Guide to 2-Amino-1H-benzo[d]imidazol-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities. Within this privileged class of heterocycles, 2-Amino-1H-benzo[d]imidazol-5-ol emerges as a molecule of significant interest. Its structural similarity to endogenous purines allows it to interact with a range of biological targets, most notably as an inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer metastasis and inflammation. This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will dissect its physicochemical properties, provide a detailed synthetic pathway, elucidate its mechanism of action within the uPA/uPAR signaling cascade, and present a framework for its biological evaluation. This document is structured to deliver not just protocols, but the scientific rationale behind them, empowering researchers to effectively harness the therapeutic potential of this important scaffold.

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a structural motif present in numerous clinically significant drugs. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The structural analogy of the 2-aminobenzimidazole core to purine bases makes it a prime candidate for interacting with ATP-binding sites in enzymes like kinases and polymerases.[1] This has led to the development of benzimidazole-based drugs with a wide array of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[1] The specific subject of this guide, this compound, leverages this privileged scaffold, incorporating key functional groups that dictate its unique biological profile.

Profile of this compound

Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery, influencing everything from synthetic strategy to pharmacokinetic behavior. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-amino-1H-benzimidazol-5-ol[2]
CAS Number 51276-85-8[2]
Molecular Formula C₇H₇N₃O[2]
Molecular Weight 149.15 g/mol [2]
Boiling Point 469 °C at 760 mmHg[3][4]
Physical Form Solid[3][4]
InChI Key FNSYWIPPPFVBAV-UHFFFAOYSA-N[3][4]
Purity Typically ≥97% (Commercial)[3][4]
Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and logical pathway begins with the reduction of a readily available dinitro-precursor, followed by a cyclization reaction to form the benzimidazole core.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2,4-Dinitrophenol B 2,4-Diaminophenol A->B H₂, Pd/C (Catalytic Hydrogenation) C 2,4-Diaminophenol D This compound C->D Cyanogen Bromide (CNBr) in Aqueous Methanol E Crude Product F Pure Product E->F Recrystallization (e.g., from Ethanol/Water)

Caption: Synthetic workflow for this compound.

This protocol is a composite of established methods for the reduction of dinitrophenols and the cyclization of o-phenylenediamines.

Part A: Synthesis of 2,4-Diaminophenol (from 2,4-Dinitrophenol)

  • Reaction Setup: To a 500 mL hydrogenation flask, add 2,4-dinitrophenol (18.4 g, 0.1 mol) and 200 mL of ethanol. Carefully add 10% Palladium on carbon (Pd/C) (approx. 1 g, ~5 wt%).

    • Causality: Ethanol is a suitable solvent for both the starting material and the product. Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines under hydrogen pressure.

  • Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus. Purge the system with nitrogen gas to remove air, then introduce hydrogen gas to a pressure of 50-60 psi.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain a temperature below 40 °C. Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite is an inert filter aid that prevents the fine Pd/C particles from passing through the filter paper. It is crucial to perform this filtration under an inert atmosphere as the catalyst can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,4-diaminophenol. This intermediate is highly susceptible to oxidation and should be used immediately in the next step without extensive purification.

Part B: Synthesis of this compound

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 2,4-diaminophenol (approx. 0.1 mol) in a mixture of 150 mL of methanol and 50 mL of water. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Cyanogen Bromide: Prepare a solution of cyanogen bromide (11.6 g, 0.11 mol) in 50 mL of methanol.

    • CRITICAL SAFETY NOTE: Cyanogen bromide is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Add the cyanogen bromide solution dropwise to the cooled solution of 2,4-diaminophenol over a period of 1 hour, maintaining the internal temperature below 10 °C.

    • Causality: The reaction of an o-phenylenediamine with cyanogen bromide is a standard method for forming the 2-aminobenzimidazole core.[5] The dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Product Isolation: A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a small amount of cold methanol to remove unreacted starting materials and impurities. For higher purity, recrystallize the product from an ethanol/water mixture. Dry the final product under vacuum.

Role in Medicinal Chemistry: Targeting the uPA System

The primary therapeutic relevance of this compound lies in its activity as a serine protease inhibitor, specifically targeting the urokinase-type plasminogen activator (uPA).[6] The uPA system is a critical regulator of extracellular matrix degradation and is deeply involved in physiological processes like tissue remodeling and wound healing. However, its dysregulation is a hallmark of cancer progression, where it facilitates tumor invasion and metastasis.

Mechanism of Action: Inhibition of the uPA/uPAR Signaling Pathway

The uPA enzyme is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin has broad substrate specificity and can degrade major components of the extracellular matrix (ECM). This activity is tightly localized to the cell surface through the binding of uPA to its high-affinity receptor, uPAR. The binding of uPA to uPAR initiates a cascade of events that promotes cell migration, invasion, and proliferation.[7][8]

This compound and its derivatives act by inhibiting the catalytic activity of uPA. By binding to the active site of the enzyme, they prevent the conversion of plasminogen to plasmin, thereby halting the downstream proteolytic cascade. This inhibition effectively blocks the degradation of the ECM, a critical step in cancer cell invasion and metastasis.

G cluster_pathway uPA/uPAR Signaling Cascade uPA uPA (Serine Protease) uPAR uPAR (Cell Receptor) uPA->uPAR Binds to Plasminogen Plasminogen uPAR->Plasminogen Catalyzes Conversion Signaling Downstream Signaling (FAK/Src, PI3K/AKT, ERK) uPAR->Signaling Activates Inhibitor This compound Inhibitor->uPA Inhibits Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Acts on Degradation ECM Degradation ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Signaling->Invasion

Caption: Inhibition of the uPA/uPAR signaling pathway.

Structure-Activity Relationship (SAR) Insights

While data on this compound is specific, broader SAR studies on 2-aminobenzimidazole derivatives provide valuable insights for optimization. Key findings suggest:

  • The 2-amino group is crucial for activity, likely participating in key hydrogen bonding interactions within the enzyme's active site.

  • Substitution on the benzene ring can significantly modulate potency and selectivity. Electron-donating groups, like the hydroxyl group at the 5-position, can influence electronic properties and potential secondary binding interactions.

  • Modifications at the N1 position of the imidazole ring can be used to tune physicochemical properties like solubility and cell permeability without abolishing activity.

Representative Biological Activity Data
Compound/DerivativeTarget EnzymeIC₅₀ Value (µM)Reference
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol (Derivative 7i)α-Glucosidase0.64 ± 0.05[9]
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol (Derivative 7d)α-Glucosidase5.34 ± 0.16[9]
n-butyl-1H-benzimidazol-2-amine (M084)TRPC4β Channel3.7 ± 0.5[1]
Pyrazole-benzimidazole hybrid (Compound 10a)Aurora B Kinase0.0022[10]
2-Arylbenzimidazole derivative (Compound 27)Topoisomerase II (HeLa cells)0.205 ± 0.010[10]

Experimental Protocols: Biological Evaluation

To assess the inhibitory potential of this compound or its novel derivatives, a robust in vitro enzyme inhibition assay is required.

General Protocol for uPA Enzymatic Inhibition Assay

This protocol is based on a chromogenic assay format, which is a common, reliable, and accessible method for measuring serine protease activity.

Materials and Reagents:

  • High-purity human urokinase-type plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., Z-Val-Gly-Arg-pNA, also known as S-2444)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Amiloride)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting stock concentration is 10 mM. Then, create a serial dilution series (e.g., 100 µM to 0.1 µM) in the assay buffer. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent effects.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound or control inhibitor to the appropriate wells.

    • For control wells (100% activity), add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

  • Enzyme Addition: Prepare a working solution of human uPA in the Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 20-30 minutes. Add 20 µL of the uPA solution to each well.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37 °C.

    • Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring an accurate measurement of inhibition.

  • Reaction Initiation: Prepare a working solution of the chromogenic substrate (e.g., Z-Val-Gly-Arg-pNA) in the Assay Buffer. Add 20 µL of the substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37 °C. Measure the absorbance at 405 nm every minute for 20-30 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

This compound represents a valuable starting point for the development of potent and selective inhibitors of the uPA system. Its straightforward synthesis and privileged core structure make it an attractive scaffold for medicinal chemistry campaigns. Future research should focus on synthesizing a library of derivatives with modifications at the N1 and N3 positions, as well as exploring alternative substitutions on the benzene ring, to build a comprehensive SAR profile. Such studies could lead to the discovery of novel therapeutic agents for the treatment of metastatic cancers and other diseases driven by aberrant proteolytic activity. This guide provides the foundational knowledge and practical methodologies to empower researchers in this endeavor.

References

The Emergence of a Serine Protease Inhibitor: A Technical Guide to 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of its Discovery, Synthesis, and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

Introduction

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for diverse functionalization and interaction with various biological targets. The history of benzimidazoles dates back to 1872, with the first synthesis of a derivative by Hoebrecker.[2][3][4][5] Since then, this heterocyclic motif has been extensively explored, leading to the development of drugs with a wide range of therapeutic applications, including antiviral, antifungal, antihypertensive, and anticancer agents.[1] Within this important class of compounds lies 2-Amino-1H-benzo[d]imidazol-5-ol, a molecule that has garnered significant interest for its potent inhibitory activity against urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer progression and metastasis.[6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, offering valuable insights for researchers in the field of drug discovery and development.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in seminal literature, its development can be understood within the broader context of research into benzimidazole derivatives as enzyme inhibitors. The discovery of the biological activity of this compound as a serine protease inhibitor, specifically targeting uPA, marked a significant step in the exploration of non-peptidic, small molecule inhibitors for this enzyme.[8] This discovery was likely driven by screening campaigns and rational drug design based on the known pharmacophoric features of uPA inhibitors. Its identification as a potent uPA inhibitor has since positioned it as a valuable tool for studying the uPA system and as a lead compound for the development of novel anticancer therapeutics.[8]

Synthetic Pathways and Methodologies

The synthesis of this compound can be achieved through the cyclization of an appropriately substituted o-phenylenediamine precursor. A plausible and efficient synthetic route is proposed below, drawing from established methods for benzimidazole synthesis, such as the Phillips condensation.[8][9]

Proposed Synthetic Protocol

A robust synthesis of this compound can be conceptualized starting from 2,4-diaminophenol. This approach involves a one-pot reaction where the diamine is cyclized with cyanogen bromide.

Reaction Scheme:

Synthesis of this compound reactant1 2,4-Diaminophenol reaction reactant1->reaction Solvent (e.g., Methanol) Room Temperature reactant2 Cyanogen Bromide (CNBr) reactant2->reaction Solvent (e.g., Methanol) Room Temperature product This compound + + +->reaction Solvent (e.g., Methanol) Room Temperature reaction->product

A proposed synthetic route to this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,4-diaminophenol dihydrochloride (1 equivalent) in a suitable solvent such as methanol, add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction (typically within a few hours), the reaction mixture is concentrated under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Starting Material: 2,4-Diaminophenol is selected as the precursor because it contains the necessary o-phenylenediamine moiety with a hydroxyl group at the desired position for the final product.

  • Reagent: Cyanogen bromide is a classic and effective reagent for the synthesis of 2-aminobenzimidazoles from o-phenylenediamines. It provides the 2-amino functionality directly upon cyclization.

  • Solvent and Temperature: Methanol is a common solvent for such reactions, and conducting the reaction at room temperature is often sufficient and helps to minimize potential side reactions.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the electron-rich diaminophenol starting material.

Data Presentation:

ParameterValue
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Appearance Off-white to light brown solid
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO and DMF

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the serine protease urokinase-type plasminogen activator (uPA).[8] The uPA system plays a critical role in tissue remodeling, both in physiological processes and in pathological conditions such as cancer.[7]

The Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system is comprised of uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).[7][10] In the context of cancer, elevated levels of uPA and uPAR are often associated with poor prognosis and increased metastasis.[6][7] The binding of uPA to uPAR on the cancer cell surface initiates a proteolytic cascade. This localized proteolytic activity degrades components of the extracellular matrix (ECM), facilitating tumor cell invasion and migration.[6]

uPA_Signaling_Pathway cluster_activation Proteolytic Cascade uPA uPA uPAR uPAR uPA->uPAR Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activates MMPs Pro-MMPs Plasmin->MMPs ECM Extracellular Matrix (ECM) Degradation Invasion Tumor Cell Invasion & Metastasis ECM->Invasion Active_MMPs Active MMPs MMPs->Active_MMPs activates Active_MMPs->ECM Inhibitor This compound Inhibitor->uPA inhibits

The uPA signaling pathway and its inhibition.

Mechanism of Inhibition

Quantum biochemistry studies have provided insights into the interaction between this compound and the active site of uPA. The inhibitor binds to the catalytic domain of uPA, preventing the conversion of plasminogen to plasmin. Key interactions have been identified between the inhibitor and amino acid residues within the S1 pocket of uPA, including Asp189, Ser190, and Cys191-Cys220. These interactions, which include hydrogen bonding and hydrophobic contacts, stabilize the inhibitor-enzyme complex and block the catalytic activity of uPA. By inhibiting uPA, this compound effectively disrupts the downstream proteolytic cascade, thereby reducing the invasive potential of cancer cells.

Applications in Research and Drug Development

The potent and selective inhibitory activity of this compound against uPA makes it a valuable tool for cancer research. It can be utilized in in vitro and in vivo studies to investigate the role of the uPA system in tumor progression, angiogenesis, and metastasis. Furthermore, this compound serves as a crucial starting point for the development of novel anticancer drugs. Its benzimidazole core can be chemically modified to improve its pharmacokinetic and pharmacodynamic properties, leading to the generation of more potent and selective uPA inhibitors with therapeutic potential. The exploration of derivatives of this compound is an active area of research in the quest for new and effective cancer treatments.[8]

Conclusion

This compound stands as a testament to the enduring importance of the benzimidazole scaffold in medicinal chemistry. Its discovery as a potent uPA inhibitor has provided researchers with a valuable molecular probe to dissect the complexities of the uPA signaling pathway in cancer. The synthetic accessibility of this compound, coupled with its well-defined mechanism of action, makes it an attractive lead for the development of next-generation anticancer agents. As our understanding of the molecular drivers of cancer continues to evolve, the targeted inhibition of key enzymes like uPA with small molecules such as this compound will undoubtedly remain a cornerstone of modern drug discovery efforts.

References

Methodological & Application

Protocol for the synthesis of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Amino-1H-benzo[d]imidazol-5-ol

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry and drug development.[1] Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] Specifically, this compound has been identified as a serine protease inhibitor, capable of blocking the urokinase type plasminogen activator (uPA), which plays a role in tumor cell growth.[4] This makes it a valuable intermediate for the synthesis of more complex pharmaceutical agents and molecular probes.[3][4]

This guide provides a comprehensive, three-step protocol for the synthesis of this compound, commencing from the commercially available precursor, 4-aminophenol. The synthetic strategy involves:

  • Nitration of 4-aminophenol to produce 4-amino-3-nitrophenol.

  • Reduction of the nitro group to yield the key intermediate, 3,4-diaminophenol.

  • Cyclization of 3,4-diaminophenol using cyanogen bromide to form the final product.

This document is intended for researchers and scientists in organic synthesis and drug discovery, providing not only a step-by-step methodology but also the underlying chemical principles and critical safety considerations.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages, starting from 4-aminophenol and culminating in the target molecule, this compound.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Start 4-Aminophenol Nitration Step 1: Nitration (H₂SO₄, HNO₃) Start->Nitration Reduction Step 2: Reduction (SnCl₂·2H₂O, HCl) Nitration->Reduction Intermediate 3,4-Diaminophenol Reduction->Intermediate Cyclization Step 3: Cyclization (BrCN, H₂O) Intermediate->Cyclization Product This compound Cyclization->Product

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3,4-Diaminophenol (Intermediate)

This section details the preparation of the crucial diamine intermediate required for the final cyclization step.

Step 1: Nitration of 4-Aminophenol

The synthesis begins with the electrophilic nitration of 4-aminophenol. The hydroxyl and amino groups are ortho-, para-directing activators. Due to steric hindrance and the directing influence of both groups, the incoming nitronium ion (NO₂⁺) is directed to the position ortho to the hydroxyl group and meta to the amino group.

Protocol:

  • Carefully add concentrated sulfuric acid to a flask cooled in an ice-salt bath.

  • Slowly add 4-aminophenol to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled.

  • Add the nitrating mixture dropwise to the 4-aminophenol solution, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the product, 4-amino-3-nitrophenol, to precipitate.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Aminophenol109.1310.9 g0.101.0
Sulfuric Acid (conc.)98.08~60 mL--
Nitric Acid (conc.)63.016.3 mL0.101.0
Step 2: Reduction of 4-Amino-3-nitrophenol

The nitro group of 4-amino-3-nitrophenol is selectively reduced to an amine using tin(II) chloride in acidic medium. This method is effective for reducing nitroarenes without affecting other functional groups. The tin(II) chloride acts as the reducing agent, becoming oxidized to tin(IV) in the process.

Protocol:

  • Suspend the 4-amino-3-nitrophenol in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (~8-9). This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-diaminophenol.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Amino-3-nitrophenol154.1215.4 g0.101.0
SnCl₂·2H₂O225.6367.7 g0.303.0
Hydrochloric Acid (conc.)36.46~50 mL--
Ethanol46.07~200 mL--

Part 2: Synthesis of this compound

This final stage involves the formation of the imidazole ring through cyclization of the synthesized 3,4-diaminophenol.

Critical Safety Precautions: Handling Cyanogen Bromide

WARNING: Cyanogen bromide (BrCN) is a highly toxic, corrosive, and volatile solid.[5][6] It can be fatal if inhaled, swallowed, or absorbed through the skin.[7][8] Exposure can cause severe irritation, burns, and cyanide poisoning.[6]

  • Engineering Controls : All work with cyanogen bromide must be conducted in a certified chemical fume hood with excellent ventilation to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE) :

    • Eyes : Chemical splash goggles and a face shield are mandatory.[7]

    • Skin : Wear a lab coat with long sleeves, closed-toed shoes, and double-glove with appropriate chemical-resistant gloves (e.g., Natural Rubber, Neoprene).[5][6]

    • Respiratory : A respirator may be required depending on the scale and risk assessment.[7]

  • Handling : Avoid generating dust.[5] Never work alone. Ensure an emergency shower and eyewash station are immediately accessible.[7]

  • Incompatibilities : Cyanogen bromide reacts violently with acids to release highly toxic hydrogen cyanide (HCN) gas.[6][7] It is also incompatible with water (decomposes), and strong oxidizing agents.[7][9]

  • Waste Disposal : All cyanogen bromide waste, including contaminated gloves and labware, must be disposed of in specifically designated hazardous waste containers.[5] Decontaminate trace amounts in the work area with a strong sodium hypochlorite (bleach) solution.[5]

  • Emergency : In case of exposure, immediately remove contaminated clothing, flush the affected area with copious amounts of water for at least 15 minutes, and seek immediate medical attention. Inform emergency responders that the victim has been exposed to a cyanide-containing compound.[5][6]

Step 3: Cyclization of 3,4-Diaminophenol

The synthesis of the 2-aminobenzimidazole core is a classic and direct method involving the reaction of an o-phenylenediamine derivative with cyanogen bromide.[10] The reaction proceeds via a cyclization mechanism where the diamine acts as a dinucleophile, attacking the electrophilic carbon of cyanogen bromide to form the imidazole ring.[10][11]

G DAP 3,4-Diaminophenol Intermediate1 Guanidinium Intermediate DAP->Intermediate1 Nucleophilic Attack BrCN Cyanogen Bromide (Br-C≡N) BrCN->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Aromatization HBr - HBr Intermediate2->HBr

Figure 2: Simplified reaction mechanism for the cyclization step.

Protocol:

  • Under the strict safety protocols outlined above, prepare an aqueous suspension of 3,4-diaminophenol.

  • In the fume hood, carefully weigh solid cyanogen bromide and dissolve it in a minimal amount of a suitable solvent like water or ethanol.

  • Slowly add the cyanogen bromide solution to the stirred aqueous suspension of 3,4-diaminophenol at room temperature. The reaction is typically equimolecular.[10]

  • Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the hydrobromide salt of the product.[10]

  • After stirring for 4-6 hours (or until TLC indicates completion), neutralize the reaction mixture by the careful addition of a base, such as aqueous ammonia, to a pH of ~8. This will yield the free base of the product.[10]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[10]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3,4-Diaminophenol124.1412.4 g0.101.0
Cyanogen Bromide105.9210.6 g0.101.0
Water18.02~200 mL--
Aqueous Ammonia-As needed--

Purification and Characterization

Purification:

  • Recrystallization: The primary method for purifying the final product is recrystallization. An ethanol/water mixture is often effective. The crude solid is dissolved in a minimum amount of hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form pure crystals.

Characterization: The structure and purity of the synthesized this compound (CAS 51276-85-8) should be confirmed using standard analytical techniques.

  • Physical Properties: The compound is a solid with a molecular formula of C₇H₇N₃O and a molecular weight of 149.15 g/mol .[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, showing the expected aromatic and amine protons and carbons.

  • Mass Spectrometry (MS): MS analysis should confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 150.07.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (amines and imidazole), O-H stretching (phenol), and C=N and C=C stretching of the benzimidazole ring system.

  • Purity (HPLC): High-Performance Liquid Chromatography can be used to assess the purity of the final compound, which should ideally be >97%.[12]

References

Leveraging 2-Amino-1H-benzo[d]imidazol-5-ol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Benzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, allow it to mimic biological purines and interact with a wide array of enzymatic targets. Within this important class of heterocycles, 2-Amino-1H-benzo[d]imidazol-5-ol stands out as a particularly valuable and versatile starting material.

This building block offers three distinct points for chemical modification: the nucleophilic 2-amino group, the acidic 5-hydroxyl group, and the N-H protons of the imidazole ring. This trifunctional nature enables the systematic and divergent synthesis of complex molecular architectures, making it a cornerstone for developing targeted therapeutics and advanced chemical probes. This guide provides an in-depth exploration of its properties, reactivity, and application in the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent probes, complete with detailed, field-tested protocols.

Property Value Reference
CAS Number 51276-85-8[2][3]
Molecular Formula C₇H₇N₃O[2][4]
Molecular Weight 149.15 g/mol [2][4]
Melting Point 132 °C[2]
Boiling Point 469 °C at 760 mmHg[2][3]
Appearance Solid[3]
IUPAC Name 2-amino-1H-benzimidazol-5-ol[4]

Core Reactivity, Handling, and Safety

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these sites is critical for strategic reaction planning.

  • The 2-Amino Group: This primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, Schiff base formation, and transition metal-catalyzed cross-coupling reactions. Its reactivity is central to extending the molecular framework from the C2 position.

  • The 5-Hydroxyl Group: As a phenol, this group is weakly acidic and can be deprotonated to form a phenoxide ion, a strong nucleophile ideal for O-alkylation (e.g., Williamson ether synthesis) or acylation to form esters. This position is often modified to enhance solubility or modulate ligand-receptor interactions.

  • The Imidazole N-H Groups: The imidazole ring contains two nitrogen atoms. The N1 and N3 protons are acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation. Regioselectivity can be a challenge, often yielding a mixture of N1 and N3 substituted products, which can be influenced by steric hindrance and the nature of the electrophile.

Diagram: Key Reactive Sites

cluster_main This compound cluster_nodes mol mol N_H Imidazole N-H (N-Alkylation/Arylation) N_H->mol NH2 2-Amino Group (Nucleophilic Attack, Coupling) NH2->mol OH 5-Hydroxyl Group (O-Alkylation, Acylation) OH->mol

Caption: Reactive centers on the this compound scaffold.

Safety and Handling: this compound should be handled with appropriate care in a fume hood.

  • Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • Storage: Store at 4°C, protected from light.[3] For long-term stability, storage under an inert atmosphere (e.g., Nitrogen) at -15°C or below is recommended.[2]

Application 1: Synthesis of Potent Kinase Inhibitors

The benzimidazole core is a well-established "hinge-binding" motif in many kinase inhibitors, crucial for targeting the ATP-binding site of enzymes like VEGFR-2, EGFR, and HER2.[5][6] The 2-amino group provides an essential vector for building out substituents that occupy adjacent pockets, enhancing both potency and selectivity.

Workflow: Kinase Inhibitor Synthesis

G start 2-Amino-1H- benzo[d]imidazol-5-ol step1 N-Arylation (Buchwald-Hartwig Coupling) start->step1 Aryl Halide, Pd Catalyst, Base (e.g., Cs2CO3) step2 Purification (Column Chromatography) step1->step2 step3 O-Alkylation of 5-OH (Williamson Ether Synthesis) step2->step3 Alkyl Halide, Base (e.g., K2CO3), Solvent (DMF) step4 Final Purification & Characterization step3->step4 product Target Kinase Inhibitor step4->product

Caption: General workflow for synthesizing advanced kinase inhibitors.

Protocol 1: Palladium-Catalyzed N-Arylation of the 2-Amino Group

This protocol describes a typical Buchwald-Hartwig amination to couple an aryl halide to the 2-amino position, a key step in creating potent inhibitors such as those targeting VEGFR-2.[6]

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloroquinoline derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir vigorously.

    • Causality Note: The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond. Cs₂CO₃ is a strong, non-nucleophilic base essential for the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate) to yield the N-arylated product.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and HRMS.

Application 2: Synthesis of Novel Antimicrobial Agents

Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[7] The 2-amino group is a common starting point for synthesizing Schiff bases, which can then be used to construct more complex heterocyclic systems with enhanced biological potency.

Protocol 2: Synthesis of a Benzimidazole Schiff Base

This protocol details the condensation of the 2-amino group with an aromatic aldehyde to form an imine (Schiff base), a versatile intermediate for further derivatization.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., Salicylaldehyde)

  • Solvent (e.g., Ethanol or Methanol)

  • Catalyst (optional, a few drops of glacial acetic acid)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Aldehyde Addition: Add the aromatic aldehyde (1.05 eq) to the solution. If the reaction is slow, add 2-3 drops of glacial acetic acid.

    • Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 2-amino group.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The formation of a precipitate often indicates product formation.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove unreacted aldehyde.

  • Drying: Dry the product under vacuum to yield the pure Schiff base. Characterization by IR spectroscopy should show the appearance of a C=N stretch (around 1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde.

Derivative Type Reagents Key Reaction Antimicrobial Target
Schiff Bases Aromatic AldehydesCondensationBacteria (e.g., S. aureus)
Oxazepines Salicylaldehyde, Chloroacetyl chlorideCyclizationFungi, Bacteria
Thiazolidinones Thioglycolic acidCycloadditionGram-positive bacteria

Application 3: Development of Fluorescent Probes

The rigid, planar structure of the benzimidazole core often imparts favorable fluorescent properties. By conjugating this scaffold to other molecules, it can be used to create probes for biological imaging and sensing. The 2-amino group is an ideal handle for coupling to biomolecules or other fluorophores.

Protocol 3: Amide Coupling to a Carboxylic Acid

This protocol uses a standard peptide coupling agent to attach a molecule containing a carboxylic acid (e.g., a targeting ligand or another dye) to the 2-amino group.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, TBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA or Triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15-20 minutes at room temperature.

    • Causality Note: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA acts as a base to facilitate this and to neutralize the acid formed during the subsequent aminolysis.

  • Amine Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% HCl), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final fluorescent probe conjugate.

Conclusion

This compound is a powerful and economically viable building block for modern organic synthesis and drug discovery. Its trifunctional nature provides a robust platform for creating diverse libraries of compounds with significant therapeutic and diagnostic potential. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full synthetic capability of this versatile scaffold, accelerating the development of next-generation kinase inhibitors, antimicrobial agents, and fluorescent probes.

References

Applications of 2-Amino-1H-benzo[d]imidazol-5-ol in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 2-Amino-1H-benzo[d]imidazol-5-ol in cancer research. This guide offers insights into its mechanism of action, protocols for its use in key in vitro assays, and a summary of the current understanding of its potential as an anticancer agent.

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including enzymes and receptors, making it a focal point in the quest for novel therapeutics. Within this class, this compound has emerged as a compound of interest due to its inhibitory activity against key targets implicated in cancer progression.

Mechanism of Action: Targeting the Urokinase-Type Plasminogen Activator (uPA) System

The primary characterized mechanism of action for this compound in the context of cancer is its role as a serine protease inhibitor, specifically targeting the urokinase-type plasminogen activator (uPA). The uPA system is a critical player in cancer cell invasion and metastasis.

The uPA, upon binding to its receptor (uPAR) on the cell surface, converts the inactive zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), collectively paving the way for cancer cells to invade surrounding tissues and metastasize to distant organs.[1][2] By inhibiting uPA, this compound can disrupt this proteolytic cascade, thereby reducing the invasive potential of cancer cells.

Key Mechanistic Insights:

  • Enzymatic Inhibition: this compound has been shown to be a moderate inhibitor of uPA, with a reported half-maximal inhibitory concentration (IC50) of 10 µM.

  • Structural Basis of Inhibition: The X-ray co-crystal structure of this compound (also known as 2-Amino-5-hydroxybenzimidazole) in complex with uPA (PDB ID: 1FV9) reveals key interactions within the enzyme's active site. A salt bridge is formed between the 2-amino group of the inhibitor and the aspartate residue (Asp189) in the S1 pocket of uPA, a characteristic interaction for many uPA inhibitors. Hydrogen bonds are also observed between the imidazole moiety and Gly218, further stabilizing the inhibitor-enzyme complex.

Below is a diagram illustrating the uPA signaling pathway and the point of intervention for this compound.

uPA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation uPA uPA uPAR uPAR uPA->uPAR Binds Inhibitor This compound Inhibitor->uPA Inhibits ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_inactive Pro-MMPs Plasmin->MMPs_inactive Activates Invasion Invasion & Metastasis ECM->Invasion Leads to MMPs_active Active MMPs MMPs_inactive->MMPs_active MMPs_active->ECM Degrades

Caption: uPA Signaling Pathway and Inhibition.

Quantitative Data Summary

Derivative ClassCancer Cell LineIC50 (µM)Reference
2-amino-1H-imidazol basedHL-60 (Leukemia)2.91[1]
2-amino-1H-imidazol based4T1 (Murine Breast Cancer)3.1[1]
2-amino-1H-imidazol basedA549 (Lung Cancer)15[1]
N-Substituted-2-Amino-1H-BenzimidazolesHT-29 (Colon Cancer)0.91 - 1.98
N-Substituted-2-Amino-1H-BenzimidazolesMDA-MB-231 (Breast Cancer)0.0006 - 0.135
1H-benzo[d]imidazole-4,7-dione basedACHN (Renal Cancer)2.15 (GI50)
1H-benzo[d]imidazole-4,7-dione basedCaki-1 (Renal Cancer)1.98 (GI50)

Note: The data presented is for derivatives of this compound. The cytotoxic activity of the parent compound should be determined experimentally.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer properties of this compound.

Experimental Workflow Overview

experimental_workflow start Compound Preparation (this compound) assay1 Urokinase Activity Assay start->assay1 assay2 Cytotoxicity Assay (MTT) start->assay2 assay3 Cell Migration Assay (Wound Healing) start->assay3 data_analysis Data Analysis (IC50, % Inhibition) assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: Experimental Workflow for Compound Evaluation.

Protocol 1: Urokinase Activity Assay (Chromogenic)

This protocol is designed to quantify the inhibitory effect of this compound on uPA enzymatic activity.

Materials:

  • Human urokinase (uPA) enzyme

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-p-nitroanilide-HCl)

  • Tris buffer (50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in Tris buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Setup: In a 96-well plate, add 20 µL of each compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add 20 µL of uPA solution (final concentration ~5-10 mU/well) to all wells except the negative control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 160 µL of the chromogenic substrate solution (final concentration ~0.3 mM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the % inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, PC-3)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration to determine the IC50 value.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • 6-well or 12-well cell culture plate

  • p200 pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Compound Treatment: Replace the PBS with serum-free medium containing different concentrations of this compound (e.g., 1, 10, 25 µM). Include a vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in each well at designated locations.

  • Incubation: Incubate the plate at 37°C, 5% CO2.

  • Imaging (Time X): Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between treated and control groups.

Conclusion and Future Directions

This compound presents a promising starting point for the development of novel anticancer agents, primarily through its inhibitory action on the uPA system. The protocols outlined in this guide provide a robust framework for researchers to further investigate its efficacy and elucidate its full therapeutic potential. Future studies should focus on determining its cytotoxic profile against a broad panel of cancer cell lines, exploring its effects on other cancer-related pathways, and evaluating its in vivo efficacy in preclinical models of cancer.

References

Application Notes & Protocols: Evaluating 2-Amino-1H-benzo[d]imidazol-5-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of diseases like cancer, making them a major class of therapeutic targets.[1][2] The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors that are often competitive with ATP.[3][4][5][6] This document provides a comprehensive framework for the investigation of 2-Amino-1H-benzo[d]imidazol-5-ol , a compound belonging to this promising class, as a potential kinase inhibitor. While its direct kinase-modulating activity is yet to be fully characterized, its structural features merit a thorough evaluation. This guide offers detailed protocols for in vitro biochemical assays, cell-based target engagement studies, and mechanism of action analysis, designed for researchers in drug discovery and chemical biology.

Introduction: The Scientific Rationale

The human genome contains over 500 protein kinases, which orchestrate a vast network of signaling pathways controlling cell growth, differentiation, and apoptosis.[2] The catalytic activity of these enzymes is often dependent on binding adenosine triphosphate (ATP) within a highly conserved active site. The development of small molecule inhibitors that target this ATP-binding pocket has been a remarkably successful strategy in modern oncology.[2][7]

The benzimidazole heterocycle is a common kinase inhibitor scaffold.[3][6] Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase domain, mimicking the interaction of the adenine base of ATP. This often leads to potent and, in some cases, selective ATP-competitive inhibition.[3][4][5]

This compound contains this key benzimidazole core. While some reports identify it as a serine protease inhibitor[8], its potential to inhibit protein kinases remains an open and compelling area of investigation. These notes provide a logical, multi-phased workflow to rigorously assess this potential.

Compound Profile: this compound
PropertyValueReference
IUPAC Name 2-amino-1H-benzimidazol-5-ol[9]
CAS Number 51276-85-8[8]
Molecular Formula C₇H₇N₃O[8][9]
Molecular Weight 149.15 g/mol [8][9]
Appearance Solid
Storage Store at < -15°C, protect from light[8]

Foundational Principle: ATP-Competitive Kinase Inhibition

The primary hypothesis is that this compound acts as an ATP-competitive inhibitor. This mechanism involves the compound binding reversibly to the kinase's active site, directly competing with endogenous ATP. High concentrations of ATP would therefore reduce the inhibitor's apparent potency. The protocols outlined below are designed not only to measure inhibition but also to elucidate this specific mechanism of action.

cluster_0 Kinase Active Site cluster_1 Binding Scenarios Kinase Kinase Hinge Region Gatekeeper Residue ATP ATP ATP->Kinase:hinge Binds to Hinge Region (Phosphorylation ON) Inhibitor This compound Inhibitor->Kinase:hinge Competitively Binds to Hinge (Phosphorylation OFF)

Caption: ATP-competitive inhibition at the kinase hinge region.

Phase 1: In Vitro Biochemical Potency Assessment

Objective: To determine if this compound directly inhibits the enzymatic activity of a target kinase and to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀).

Rationale: A cell-free biochemical assay is the first and most direct method to assess inhibitor activity.[10] It eliminates complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of enzyme-inhibitor interaction. We will use a luminescence-based assay that quantifies ADP production, a universal byproduct of kinase activity.[1]

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from standard ADP-Glo™ kinase assay methodologies.[1][11]

Materials:

  • Recombinant kinase of interest (e.g., EGFR, AKT1, CDK2)

  • Specific kinase substrate peptide

  • ATP (at a concentration near the Kₘ for the target kinase)

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

  • Known potent inhibitor for the target kinase (e.g., Staurosporine) as a positive control.

Workflow Diagram:

A 1. Prepare Serial Dilution of Inhibitor in DMSO B 2. Add Inhibitor or DMSO (Control) to 384-well Plate A->B C 3. Add Kinase Enzyme Incubate 10 min @ RT B->C D 4. Initiate Reaction: Add Substrate/ATP Mixture C->D E 5. Incubate 60 min @ 30°C D->E F 6. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) E->F G 7. Incubate 40 min @ RT F->G H 8. Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase Reaction) G->H I 9. Incubate 30 min @ RT H->I J 10. Read Luminescence I->J

Caption: Workflow for the in vitro luminescence-based kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform an 11-point, 3-fold serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound, DMSO vehicle control (for 0% inhibition), or a control inhibitor (for 100% inhibition) to appropriate wells.

  • Kinase Addition: Add 5 µL of a solution containing the kinase enzyme in kinase buffer to each well.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the specific kinase's activity.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation Template:

Kinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (nM)
Kinase A (e.g., EGFR)[Insert Value]5
Kinase B (e.g., AKT1)[Insert Value]10
Kinase C (e.g., CDK2)[Insert Value]20

Phase 2: Cellular Target Engagement & Functional Effects

Objective: To verify that the compound can penetrate the cell membrane, engage its intended kinase target, and elicit a functional cellular response.

Rationale: Positive results in a biochemical assay are essential but insufficient. A drug candidate must be effective in the complex environment of a living cell.[10][12] We will use two key methods: a direct measure of target phosphorylation and a broader measure of cell viability.

Protocol 2: Western Blot Analysis of Substrate Phosphorylation

Rationale: This method provides direct evidence of target engagement. If the compound inhibits a specific kinase, the phosphorylation level of its known downstream substrates should decrease in a dose-dependent manner.[11]

Materials:

  • Cancer cell line with a known dependency on the target kinase (e.g., A549 for EGFR).

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS).

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT).

  • HRP-conjugated secondary antibodies.

  • ECL substrate and imaging system.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a DMSO vehicle control for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein to ensure equal loading.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein at each inhibitor concentration.

GF Growth Factor (e.g., EGF) EGFR EGFR (Kinase) GF->EGFR AKT AKT EGFR->AKT Phosphorylates pAKT p-AKT (Active) Proliferation Cell Proliferation & Survival pAKT->Proliferation WesternBlot Western Blot Readout: Measure p-AKT/Total AKT Ratio pAKT->WesternBlot Measures Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: A hypothetical signaling pathway for Western blot analysis.

Protocol 3: Cell Proliferation Assay (Luminescence-Based)

Rationale: This assay measures the functional consequence of inhibiting a signaling pathway crucial for cell growth. A reduction in cell viability indicates the compound has a desired anti-proliferative effect. The GI₅₀ (concentration for 50% growth inhibition) is the cellular equivalent of the IC₅₀.[11]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well. Incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Use a viability reagent like CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and viability. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.

  • Analysis: Calculate the percent growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value by fitting the data to a dose-response curve.

Phase 3: Mechanism of Action & Selectivity Profile

Objective: To determine how the compound inhibits the kinase (mechanism of action) and to assess its specificity across the human kinome.

Rationale: For rational drug design, understanding the binding mechanism is critical.[10] Furthermore, inhibitor selectivity is paramount for minimizing off-target effects and potential toxicity.[7][13]

Investigation 1: ATP Competition Assay

Principle: This experiment differentiates between ATP-competitive and non-competitive inhibitors. The in vitro kinase assay (Protocol 1) is repeated, but IC₅₀ values are determined at several different ATP concentrations (e.g., 10 µM, 100 µM, 1 mM).

  • Expected Outcome (ATP-Competitive): The measured IC₅₀ value of the inhibitor will increase as the concentration of ATP increases. This indicates that the compound and ATP are competing for the same binding site.

  • Expected Outcome (Non-Competitive): The IC₅₀ value will remain relatively constant regardless of the ATP concentration.

cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition A Inhibitor binds Active Site B ATP is blocked A->B C Inhibitor binds Allosteric Site D Active Site conformation is altered C->D E ATP can still bind, but catalysis is inefficient D->E

Caption: Differentiating competitive vs. non-competitive inhibition.

Investigation 2: Kinase Selectivity Profiling

Principle: The compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (e.g., >300 kinases). The percent inhibition for each kinase is measured.

Rationale: This provides a global view of the inhibitor's selectivity. An ideal inhibitor shows high potency against its intended target(s) and minimal activity against other kinases.[10][13] This service is typically performed by specialized contract research organizations (CROs). The results are often visualized as a "kinome map" to highlight which branches of the kinase family tree are most affected. This data is crucial for predicting potential off-target effects and guiding further medicinal chemistry efforts.

Conclusion

The benzimidazole scaffold is a cornerstone of modern kinase inhibitor design.[3][14] this compound, as a member of this class, represents a valid starting point for investigation. The systematic application of the protocols described herein—from initial biochemical screening to cellular validation and selectivity profiling—will provide a robust and comprehensive evaluation of its potential as a novel kinase inhibitor. These experiments will establish its potency, cellular efficacy, and mechanism of action, providing the critical data needed to determine its viability for further preclinical development.

References

Development of novel anticancer agents from 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development of Novel Anticancer Agents from 2-Amino-1H-benzo[d]imidazol-5-ol

Application Notes and Protocols for Drug Discovery Professionals

Abstract The 2-aminobenzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, largely due to its structural resemblance to endogenous purine nucleotides, which allows for interaction with a diverse array of biological targets.[1][2] This guide provides a comprehensive framework for the development of novel anticancer agents derived from this compound. We offer detailed, field-proven protocols for the synthesis, in vitro screening, and in vivo evaluation of these compounds. The narrative emphasizes the causality behind experimental choices, providing researchers with the necessary insights to navigate the complexities of lead generation and optimization. Key mechanisms of action, including kinase, PARP, and topoisomerase inhibition, are discussed, supported by step-by-step protocols for their investigation.[3][4][5] This document serves as an actionable resource for scientists dedicated to advancing benzimidazole-based compounds from the laboratory bench to preclinical validation.

Section 1: The 2-Aminobenzimidazole Scaffold in Oncology

The benzimidazole core, a fusion of benzene and imidazole rings, is a cornerstone in the development of modern therapeutics.[6] Its structural similarity to purine bases enables it to function as an antagonist or inhibitor at the active sites of numerous enzymes and receptors critical to cancer cell proliferation and survival.[2][7] The this compound variant is a particularly attractive starting point due to the presence of multiple functional groups (amino, hydroxyl, and the imidazole ring system) that can be readily modified to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[8]

Derivatives of this scaffold have demonstrated a remarkable breadth of anticancer activities, functioning as:

  • Kinase Inhibitors: Targeting key signaling pathways involved in angiogenesis and cell proliferation, such as VEGFR-2 and Aurora Kinases.[9][10]

  • DNA Repair Inhibitors: Notably inhibiting Poly (ADP-ribose) polymerase (PARP), a mechanism with profound implications for treating cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).[3][11]

  • Topoisomerase Inhibitors: Disrupting DNA replication and repair by stabilizing the enzyme-DNA cleavage complex, leading to cell death.[12][13]

  • Microtubule Disruptors: Interfering with the dynamics of microtubule polymerization, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[14][15]

Section 2: Synthesis and Lead Compound Generation

The generation of a diverse chemical library is the foundational step in identifying lead compounds. The Phillips condensation reaction is a robust and widely adopted method for synthesizing the benzimidazole core. This involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.

Protocol 2.1: General Synthesis of 2-Aryl-Substituted Benzimidazole Derivatives

This protocol describes a general method for synthesizing derivatives by reacting 4-amino-3-nitrophenol (a precursor to the diamine) with various substituted benzaldehydes, followed by reduction.

Rationale: This multi-step synthesis allows for the introduction of diverse aryl groups at the C2 position, a common strategy for modulating kinase inhibitory activity. Using sodium dithionite as the reducing agent is effective for converting the nitro group to an amine under relatively mild conditions, preserving other functional groups.

Materials:

  • 4-Amino-3-nitrophenol

  • Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol (EtOH), Water (H₂O)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve 1 equivalent of the desired substituted benzaldehyde and 1.2 equivalents of 4-amino-3-nitrophenol in a 1:1 mixture of ethanol and water.

  • Add 1.5 equivalents of sodium metabisulfite to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The intermediate product often precipitates and can be collected by filtration. Wash the solid with cold water and dry under vacuum.

  • Reduction: Suspend the intermediate nitro-benzimidazole product in a mixture of ethyl acetate and water.

  • Add 3-4 equivalents of sodium dithionite portion-wise while stirring vigorously. The reaction is often exothermic.

  • Stir at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of DCM/Methanol or Hexane/Ethyl Acetate to yield the final this compound derivative.[16]

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Reactants 4-Amino-3-nitrophenol + Substituted Benzaldehyde Condensation Phillips Condensation (Na₂S₂O₅, EtOH/H₂O, Reflux) Reactants->Condensation Intermediate Nitro-Benzimidazole Intermediate Condensation->Intermediate Reduction Nitro Group Reduction (Na₂S₂O₄) Intermediate->Reduction Crude Crude Product Reduction->Crude Purification Column Chromatography Crude->Purification Final Purified 2-Aryl-1H-benzo[d]imidazol-5-ol Derivative Purification->Final Characterization Structural Confirmation (NMR, HRMS) Final->Characterization

Figure 1: General workflow for the synthesis and purification of target compounds.

Section 3: In Vitro Evaluation of Anticancer Activity

Once a library of compounds is synthesized, a hierarchical screening cascade is employed to identify promising candidates. This begins with broad cytotoxicity screening, followed by more specific mechanistic assays.

Protocol 3.1: Primary Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a robust indicator of cell viability and proliferation.[1][17]

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell growth (cytostatic) or kill cells (cytotoxic). It is a high-throughput and cost-effective method for initial screening against a panel of cancer cell lines to determine potency (IC₅₀) and spectrum of activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Synthesized benzimidazole derivatives (dissolved in DMSO to create 10 mM stock solutions)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM). Include wells for vehicle control (medium with 0.5% DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Representative Cytotoxicity Data
Compound IDModification (at C2-Aryl)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT-116 (µM)IC₅₀ vs. A549 (µM)
BZ-01 Phenyl15.221.818.5
BZ-02 4-Chlorophenyl1.83.52.1
BZ-03 4-Methoxyphenyl9.712.411.3
BZ-04 3-Nitrophenyl0.91.20.8
Doxorubicin (Reference Drug)0.50.70.6

Table 1: Hypothetical IC₅₀ values for a series of 2-Aryl-1H-benzo[d]imidazol-5-ol derivatives. This data illustrates how substitutions on the C2-aryl ring can significantly impact anticancer potency.

Protocol 3.2: Mechanistic Assay - VEGFR-2 Kinase Inhibition

Rationale: Since many benzimidazoles inhibit protein kinases, a direct biochemical assay is crucial to confirm on-target activity and distinguish it from general cytotoxicity.[5][9] This protocol uses a generic luminescence-based kinase assay (e.g., ADP-Glo™) that measures ADP production, a direct product of kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • VEGFR-2 substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib)

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Add the VEGFR-2 enzyme and substrate peptide mixture to each well.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Include "no enzyme" and "vehicle control" wells.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls and plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC₅₀ for VEGFR-2 inhibition.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K/Akt Pathway (Survival, Proliferation) Dimerization->PI3K PLCg PLCγ Pathway (Migration, Permeability) Dimerization->PLCg MAPK RAS/MAPK Pathway (Proliferation) Dimerization->MAPK Benzimidazole Benzimidazole Inhibitor Benzimidazole->Dimerization Inhibits ATP Binding

Figure 2: Simplified VEGFR-2 signaling pathway inhibited by benzimidazole agents.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR analysis is a critical process in medicinal chemistry that correlates the structural features of compounds with their biological activity.[6][18] For the this compound scaffold, key positions for modification include:

  • The C2-Position: As suggested by the hypothetical data in Table 1, substitutions on an aryl ring at this position are crucial for activity, particularly for kinase inhibition where this group often projects into a hydrophobic pocket of the ATP-binding site.[19]

  • The N1-Position: Alkylation or arylation at the N1 position of the imidazole ring can influence binding, solubility, and metabolic stability.

  • The Benzene Ring (C4, C6, C7): Modification of the fused benzene ring can fine-tune electronic properties and provide additional interaction points with the target protein. The existing C5-hydroxyl group is a key hydrogen bond donor/acceptor.

A primary goal of SAR is to build a pharmacophore model that defines the essential structural features required for potent and selective activity, guiding the rational design of next-generation compounds.[18]

Figure 3: Key modification points on the this compound scaffold for SAR studies.

Section 5: In Vivo Preclinical Evaluation

Promising lead compounds identified through in vitro screening must be evaluated in vivo to assess their efficacy and tolerability in a complex biological system. The cell line-derived xenograft (CDX) model is a standard and essential tool for this purpose.[20][21]

Protocol 5.1: Efficacy Study in a Subcutaneous CDX Model

Rationale: This protocol establishes a human tumor in an immunodeficient mouse, allowing for the assessment of a drug's ability to inhibit tumor growth in a living organism.[22] It provides critical data on efficacy, dosing schedule, and potential toxicity before advancing to more complex models or clinical trials.[23]

Materials:

  • 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID)

  • Human cancer cell line (e.g., HCT-116)

  • Matrigel® or similar basement membrane matrix

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water)

  • Standard-of-care chemotherapy agent (e.g., Doxorubicin) as a positive control

  • Digital calipers, animal scale, sterile syringes, and needles

Procedure:

  • Tumor Implantation: Resuspend cultured HCT-116 cells in sterile, serum-free medium and mix 1:1 with Matrigel®. Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor mice regularly for tumor growth. When tumors reach an average volume of 100-150 mm³ (Volume = 0.5 x Length x Width²), randomize the mice into treatment groups (typically n=8-10 per group):

    • Group 1: Vehicle Control (e.g., daily oral gavage)

    • Group 2: Test Compound (e.g., 50 mg/kg, daily oral gavage)

    • Group 3: Positive Control (e.g., Doxorubicin, 5 mg/kg, weekly intraperitoneal injection)

  • Treatment and Monitoring: Administer treatments according to the defined schedule for 21-28 days.

  • Measure tumor volume with digital calipers and record the body weight of each mouse 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint Analysis: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).

  • At the endpoint, euthanize the mice, excise the tumors, and record their final weight. Tissues can be collected for further analysis (e.g., pharmacokinetics, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI), defined as the percentage difference in the mean tumor volume/weight between the treated and control groups. Analyze the statistical significance of the results.

Section 6: Conclusion and Future Directions

The development of novel anticancer agents from the this compound scaffold represents a highly promising avenue in oncology drug discovery. The protocols and strategies outlined in this guide provide a clear, integrated workflow from chemical synthesis to in vivo validation. By systematically applying these methods—from broad cytotoxic screening and target-specific mechanistic assays to rigorous SAR analysis and preclinical xenograft studies—researchers can efficiently identify and optimize potent drug candidates. Future work should focus on comprehensive ADME/Tox profiling, investigation in more clinically relevant patient-derived xenograft (PDX) models, and the discovery of predictive biomarkers to guide eventual clinical development.

References

Application Notes & Protocols for Investigating the Bioactivity of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, including enzymes and nucleic acids.[3][] This has led to the development of benzimidazole derivatives with diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][5][6] This document provides a comprehensive experimental framework for the initial bioactivity screening and subsequent mechanistic evaluation of a specific derivative, 2-Amino-1H-benzo[d]imidazol-5-ol. The protocols herein are designed for researchers in academic and drug development settings, offering a logical, tiered approach from broad cytotoxicity screening to the elucidation of specific cellular mechanisms such as apoptosis induction, oxidative stress, and signal pathway modulation.

Introduction: The Rationale for Investigation

This compound is a heterocyclic compound of significant interest. Preliminary data on related structures suggest potential as a serine protease inhibitor and its utility as a synthetic intermediate for targeted cancer therapies.[7] Given the established anticancer and antiproliferative activities of many benzimidazole derivatives, a primary line of inquiry is to assess this compound's effect on cancer cell viability.[][6][8] A logical and efficient strategy begins with a broad assessment of cytotoxicity across relevant cancer cell lines. Positive results from this initial screen would then necessitate a deeper investigation into the mechanism of cell death—distinguishing between apoptosis and necrosis—and exploring the upstream cellular events, such as the generation of reactive oxygen species (ROS) and the perturbation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a central regulator of cell proliferation, differentiation, and apoptosis.[9][10]

This guide outlines a validated workflow to systematically characterize the bioactivity of this compound, ensuring robust and reproducible data generation.

Overall Experimental Workflow

The proposed research plan follows a hierarchical screening cascade. This approach ensures that resources are directed efficiently, starting with broad, cost-effective assays and progressing to more complex, hypothesis-driven mechanistic studies for promising "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Mechanistic Insight cluster_3 Tier 4: Target Identification T1_Start Prepare this compound Stock Solution in DMSO T1_Cytotoxicity Cytotoxicity Screening (MTT Assay) T1_Start->T1_Cytotoxicity T1_Antioxidant In Vitro Antioxidant Assay (DPPH/ABTS - Optional) T1_Start->T1_Antioxidant T2_Apoptosis Apoptosis vs. Necrosis Analysis (Annexin V/PI Flow Cytometry) T1_Cytotoxicity->T2_Apoptosis If Cytotoxic (IC50 determined) T3_ROS Intracellular ROS Measurement (DCFH-DA Assay) T2_Apoptosis->T3_ROS If Apoptosis is Induced T3_Signaling Signaling Pathway Analysis (Western Blot for MAPK Pathway) T2_Apoptosis->T3_Signaling If Apoptosis is Induced T4_Enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) T3_Signaling->T4_Enzyme Based on Pathway Results G X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) → origin X_end origin->X_end Y_end origin->Y_end Q1 Q1 Necrotic (Annexin V+/PI+) Q2 Q2 Late Apoptotic (Annexin V+/PI+) Q3 Q3 Viable (Annexin V-/PI-) Q4 Q4 Early Apoptotic (Annexin V+/PI-) X_mid X_mid_top X_mid->X_mid_top Y_mid Y_mid_right Y_mid->Y_mid_right G Stimulus Extracellular Stimulus (e.g., Growth Factor, Stress) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activates Compound This compound MAPKK MAPKK (e.g., MEK1/2) Compound->MAPKK Inhibits or Activates? MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates Response Cellular Response (Proliferation, Survival, Apoptosis) MAPK->Response Regulates

References

How to functionalize the amino group of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selective Functionalization of the Amino Group of 2-Amino-1H-benzo[d]imidazol-5-ol

Authored by a Senior Application Scientist

Introduction

The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of pharmaceutical applications.[1] The specific derivative, this compound, offers multiple points for chemical modification, making it a versatile building block for drug discovery and development.[2] Its structure contains three key reactive sites: the exocyclic primary amino group at the C2 position, the phenolic hydroxyl group at the C5 position, and the two endocyclic nitrogen atoms (N1 and N3) of the imidazole ring.

This guide provides a detailed exploration of strategies and protocols for the selective functionalization of the primary amino group. We will delve into the challenges of chemoselectivity, the application of protecting group strategies, and detailed protocols for key chemical transformations including acylation, sulfonylation, alkylation, and diazotization.

Structural Analysis and Reactivity Overview

The primary challenge in modifying this compound lies in controlling the regioselectivity of the reactions. The molecule possesses several nucleophilic centers, and their relative reactivity can be influenced by the reaction conditions.

  • Exocyclic Amino Group (C2-NH₂): Generally the most nucleophilic site, making it the primary target for reactions with electrophiles like acyl chlorides and sulfonyl chlorides under neutral or mildly basic conditions.

  • Imidazole Nitrogens (N1 & N3): These nitrogens are also nucleophilic, particularly after deprotonation under more basic conditions. They can compete with the exocyclic amino group in alkylation reactions.[3]

  • Hydroxyl Group (C5-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can readily react with acylating and alkylating agents.

G cluster_molecule This compound mol N1 N1 (Nucleophilic) NH2 C2-NH₂ (Primary Nucleophile) N3 N3 (Nucleophilic) OH C5-OH (Nucleophilic/Acidic)

Figure 1: Reactive sites on this compound.

Chemoselectivity and Protecting Group Strategies

To achieve selective functionalization of the C2-amino group, it is often necessary to temporarily mask the other reactive sites. The choice of protecting group is critical and must allow for selective removal without affecting the newly installed functional group.[4]

1. Protection of the Hydroxyl Group: The phenolic hydroxyl group is a common site for unwanted side reactions. Protecting it as an ether or a silyl ether is a standard strategy.

  • Benzyl (Bn) Ether: Formed by reacting the hydroxyl group with benzyl bromide (BnBr) in the presence of a base like K₂CO₃. It is stable to a wide range of conditions but can be removed by catalytic hydrogenation (H₂/Pd-C).[5]

  • tert-Butyldimethylsilyl (TBDMS) Ether: Installed using TBDMS-Cl and a base like imidazole. Silyl ethers are valuable due to their ease of removal under mildly acidic conditions or with fluoride ion sources (e.g., TBAF), which are orthogonal to many other protecting groups.[4]

2. Protection of the Imidazole Nitrogens: While often less reactive than the exocyclic amine, the imidazole nitrogens can interfere.

  • tert-Butoxycarbonyl (Boc) Group: Can be introduced using di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable to many nucleophilic and basic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA).[6]

The general workflow for a protected synthesis is outlined below.

G Start This compound Protect Protect OH and/or Imidazole N-H Start->Protect Functionalize Functionalize C2-Amino Group Protect->Functionalize Deprotect Deprotect OH and/or Imidazole N-H Functionalize->Deprotect Product Final Functionalized Product Deprotect->Product

Figure 2: General workflow for protected functionalization.

PART 1: Acylation of the Amino Group

Acylation is a robust method to convert the primary amino group into an amide functionality. This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Rationale: The exocyclic C2-amino group is significantly more nucleophilic than the endocyclic imidazole nitrogens, allowing for selective acylation under controlled conditions.[7] However, O-acylation of the unprotected hydroxyl group is a potential side reaction, necessitating either the use of a protecting group or careful control of stoichiometry and temperature.

Protocol: Synthesis of N-(5-hydroxy-1H-benzo[d]imidazol-2-yl)acetamide

This protocol describes the acetylation of the amino group using acetyl chloride. For enhanced selectivity, protection of the hydroxyl group is recommended prior to this step.

Materials:

  • This compound (or its O-protected derivative)

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the suspension with stirring.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain the pure N-(5-hydroxy-1H-benzo[d]imidazol-2-yl)acetamide.[8]

Reagent/ConditionPurposeTypical Range
Acylating Agent Acyl group sourceAcyl Chlorides, Anhydrides
Base Acid scavengerTriethylamine, Pyridine, DIPEA
Solvent Reaction mediumDCM, THF, DMF
Temperature Control reactivity0 °C to Room Temperature

Table 1: Summary of Typical Acylation Reaction Conditions.

PART 2: Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonamide group, a key pharmacophore in many drugs. The reaction proceeds via the attack of the nucleophilic amino group on the electrophilic sulfur atom of a sulfonyl chloride.

Rationale: Similar to acylation, the exocyclic amino group is the primary site of attack for sulfonyl chlorides. The resulting sulfonamide N-H is acidic and can be deprotonated under strongly basic conditions, but the initial reaction is highly selective for the more nucleophilic amine.[9]

Protocol: Synthesis of N-(5-hydroxy-1H-benzo[d]imidazol-2-yl)benzenesulfonamide

Materials:

  • This compound (or its O-protected derivative)

  • Benzenesulfonyl Chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a flask at 0 °C. Pyridine acts as both the solvent and the base.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether to remove impurities.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).[10]

PART 3: Diazotization and Sandmeyer-Type Reactions

This powerful two-step transformation allows the conversion of the primary aromatic amino group into a wide variety of other functional groups, including halogens, cyano, and hydroxyl groups.

Rationale: The first step is diazotization, where the primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a relatively stable aryl diazonium salt.[11][12] In the second step, the Sandmeyer reaction, this diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which catalyzes the replacement of the diazonium group with the corresponding nucleophile via a radical-nucleophilic aromatic substitution mechanism.[13][14]

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Amine Ar-NH₂ Diazonium Ar-N₂⁺ X⁻ (Diazonium Salt) Amine->Diazonium NaNO₂, HX 0-5 °C Halide Ar-Cl / Ar-Br Diazonium->Halide CuCl or CuBr Cyanide Ar-CN Diazonium->Cyanide CuCN

Figure 3: Workflow for Diazotization and Sandmeyer Reactions.

Protocol: Synthesis of 2-Chloro-1H-benzo[d]imidazol-5-ol

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve this compound (1.0 eq) in concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the NaNO₂ solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate, larger beaker, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product thoroughly with water and dry.

    • Purify the crude 2-Chloro-1H-benzo[d]imidazol-5-ol by recrystallization.[15][16]

Characterization of Functionalized Products

Confirmation of the successful functionalization requires thorough analytical characterization.

TechniqueStarting Material (2-Amino...)Acylated ProductSulfonylated Product
¹H NMR Broad singlet for -NH₂ (e.g., ~5-6 ppm). Aromatic protons. Singlet for -OH.Disappearance of -NH₂ signal. Appearance of amide N-H singlet (e.g., ~9-11 ppm). New signals for acyl group (e.g., CH₃ singlet ~2.1 ppm for acetyl).Disappearance of -NH₂ signal. Appearance of sulfonamide N-H singlet (e.g., ~10-12 ppm). New signals for sulfonyl group.
IR (cm⁻¹) N-H stretch (~3300-3400). O-H stretch (~3200-3600).N-H stretch (~3250). C=O stretch (~1650-1680).N-H stretch (~3250). S=O stretches (~1350 & ~1160).
Mass Spec [M+H]⁺ peak corresponding to C₇H₇N₃O.[M+H]⁺ peak showing mass increase corresponding to the added acyl group.[M+H]⁺ peak showing mass increase corresponding to the added sulfonyl group.

Table 2: Summary of Expected Spectroscopic Changes.[17][18][19]

Conclusion

The functionalization of the C2-amino group of this compound is a versatile strategy for generating novel derivatives for applications in drug discovery and materials science. While the presence of multiple nucleophilic centers presents a challenge, selective modification can be readily achieved through careful control of reaction conditions and the judicious use of protecting groups. The protocols for acylation, sulfonylation, and diazotization described herein provide a robust foundation for researchers to explore the chemical space around this valuable benzimidazole scaffold.

References

Application Notes & Protocols: A Comprehensive Guide to In Vitro Efficacy Testing of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Amino-1H-benzo[d]imidazol-5-ol

This compound is a heterocyclic compound belonging to the benzimidazole class, a scaffold renowned in medicinal chemistry for its diverse biological activities.[1] This specific molecule has been identified as a serine protease inhibitor that demonstrates notable activity against urokinase-type plasminogen activator (uPA).[2] The uPA system is critically involved in cancer cell invasion and metastasis, making its inhibitors promising candidates for oncology research.[2] Beyond its primary target, the broader family of benzimidazole derivatives has shown a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting that a comprehensive in vitro evaluation is essential to fully characterize its biological profile.[3][4][5]

This guide provides a suite of detailed in vitro assays designed for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound. The protocols are structured to progress from broad phenotypic screening to specific target engagement and downstream mechanistic studies, ensuring a thorough and logical assessment of the compound's potential.

Part 1: Foundational Analysis - Cytotoxicity and Viability Screening

Rationale: Before assessing specific anti-tumor efficacy, it is crucial to determine the compound's general cytotoxic profile. This initial screening identifies the concentration range at which this compound affects cell viability, which is fundamental for designing subsequent, more targeted experiments. Cell-based assays are pivotal in early drug discovery as they provide a physiologically relevant context for evaluating a compound's effects.[6][7]

Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Development cluster_3 Data Acquisition & Analysis prep Seed cells in 96-well plates (e.g., cancer cell lines like MCF-7, DU-145) incubate1 Incubate for 24h to allow attachment prep->incubate1 treat Treat cells with serial dilutions of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability vs. control and determine IC50 value read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed tumor cells (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[3] Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example Cytotoxicity Data
Cell LineCompound Concentration (µM)% Viability (48h)
MCF-70 (Vehicle)100 ± 4.5
195.2 ± 3.8
1075.6 ± 5.1
2551.3 ± 4.2
5022.1 ± 3.9
1008.7 ± 2.1
IC₅₀ ~25 µM

Part 2: Target Engagement - uPA Enzyme Inhibition Assay

Rationale: Since this compound is a known uPA inhibitor, a direct biochemical assay is essential to quantify its inhibitory potency against its purified target enzyme.[2] Enzyme inhibition assays are a cornerstone of drug discovery, allowing for the determination of key parameters like IC₅₀ and the mechanism of inhibition.[8][9][10]

Assay Principle

This assay measures the activity of purified uPA by monitoring the cleavage of a specific fluorogenic substrate. In the presence of an inhibitor like this compound, the rate of substrate cleavage decreases, resulting in a reduced fluorescent signal.

Detailed Protocol: Fluorogenic uPA Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer, pH 8.5, containing NaCl and a detergent like Tween-20.

    • Enzyme: Purified human uPA.

    • Substrate: A fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC).

    • Inhibitor: this compound dissolved in DMSO, with subsequent dilutions in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of assay buffer.

    • Add 25 µL of the inhibitor at various concentrations (or vehicle for control).

    • Add 25 µL of the uPA enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) kinetically every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Data Presentation: Example uPA Inhibition Data
Inhibitor Conc. (µM)Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)1500 ± 800
0.11350 ± 7510
1900 ± 6040
5450 ± 4570
10150 ± 3090
IC₅₀ ~2 µM

Part 3: Mechanistic Insight - Apoptosis and Cell Cycle Analysis

Rationale: Many anticancer agents, including benzimidazole derivatives, exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest.[3] Analyzing these cellular processes provides deeper insight into the compound's mechanism of action beyond simple cytotoxicity.

Signaling Pathway: Apoptosis Induction

G compound This compound stress Cellular Stress compound->stress caspase9 Caspase-9 Activation stress->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A simplified pathway showing compound-induced apoptosis.

Assay Principle: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.

Detailed Protocol: Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Assay Principle: Cell Cycle Analysis by PI Staining

Propidium iodide stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. Look for accumulation in a specific phase, which indicates cell cycle arrest.[3]

Part 4: Advanced Analysis - Gene Expression Profiling

Rationale: To understand the molecular pathways modulated by this compound, analyzing changes in gene expression is a powerful tool. Quantitative Real-Time PCR (qRT-PCR) can measure the expression levels of specific genes involved in pathways like apoptosis (e.g., Bax, Bcl-2, Caspase-3) and cell cycle regulation (e.g., p21, CDK1). This approach helps to identify molecular biomarkers related to the drug's efficacy.[11][12][13][14]

Detailed Protocol: qRT-PCR for Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells with the compound for a defined period (e.g., 6, 12, or 24 hours). Lyse the cells and extract total RNA using a suitable kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the genes of interest, and a SYBR Green or probe-based master mix.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the fold change in gene expression in treated samples compared to untreated controls using the ΔΔCt method.

Data Presentation: Example Gene Expression Data
GeneTreatmentFold Change vs. Control
BaxThis compound (24h)3.5 ↑
Bcl-2This compound (24h)0.4 ↓
Caspase-3This compound (24h)2.8 ↑
p21This compound (24h)4.1 ↑

Conclusion

This guide outlines a systematic and multi-faceted approach to characterizing the in vitro efficacy of this compound. By progressing from broad cytotoxicity screening to specific enzyme inhibition, and further to detailed mechanistic studies of apoptosis, cell cycle, and gene expression, researchers can build a comprehensive profile of the compound's biological activity. These robust and validated protocols provide the necessary tools to generate reliable and reproducible data, paving the way for further pre-clinical development.

References

Application Notes & Protocols for the Quantification of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

2-Amino-1H-benzo[d]imidazol-5-ol (CAS: 51276-85-8) is a heterocyclic aromatic compound of significant interest in pharmaceutical development. It may function as a key starting material, an active pharmaceutical ingredient (API) intermediate, a potential metabolite, or a process-related impurity. Given its potential impact on the safety and efficacy of drug products, the development of robust, accurate, and reliable analytical methods for its quantification is paramount.

This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals. It details two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and analysis in complex biological matrices. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and aligning with international regulatory standards, such as the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3]

Physicochemical Properties of the Analyte

Understanding the fundamental properties of this compound is critical for methodical analytical development.

PropertyValueSource
Chemical Formula C₇H₇N₃O[4]
Molecular Weight 149.15 g/mol [4]
CAS Number 51276-85-8
Appearance Solid[5]
Melting Point ~132 °C[4]
Boiling Point ~469 °C at 760 mmHg[5][6]
Key Structural Features Benzene ring fused to an imidazole ring; contains both acidic (phenolic -OH) and basic (amino and imidazole -NH) functional groups.N/A

The presence of both acidic and basic moieties means the analyte's charge state is pH-dependent, a crucial factor for chromatographic separation. Its aromatic structure confers strong UV absorbance, making HPLC-UV a suitable technique.

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is ideal for routine analysis, such as purity assessments of the drug substance or quantification in final drug products, where analyte concentrations are relatively high and the sample matrix is well-defined.

Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and then eluted by adjusting the mobile phase's organic solvent concentration. The acidic nature of the mobile phase is critical; it protonates the basic nitrogen atoms in the benzimidazole ring, ensuring a single ionic species and preventing undesirable peak tailing, leading to sharp, symmetrical peaks. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from reference standards.

Experimental Protocol: HPLC-UV

2.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥97% purity).[5]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Reagent-grade Formic Acid.

  • Water: Deionized or Milli-Q grade.

  • Sample Filters: 0.45 µm PTFE or PVDF syringe filters.

2.2.2 Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure analyte protonation for good peak shape. Volatile and compatible with MS if transferring the method.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 0-1 min: 5% B; 1-8 min: 5% to 60% B; 8-9 min: 60% to 95% B; 9-10 min: Hold at 95% B; 10.1-12 min: Return to 5% B for re-equilibration.A gradient is used to ensure elution of the analyte with a good peak shape while also cleaning the column of more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times by controlling the viscosity of the mobile phase and separation kinetics.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 235 nm (or λmax)Benzimidazole derivatives often show strong absorbance around this wavelength.[7] Note: Determine the optimal wavelength (λmax) by running a PDA scan of a standard solution.

2.2.3 Preparation of Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This solution should be stored at 4°C and protected from light.[5]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B).

  • Sample Preparation: Accurately weigh the sample (e.g., drug substance) expected to contain the analyte. Dissolve it in a suitable solvent (e.g., Methanol/Water) to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Framework (ICH Q2(R2))

The analytical procedure must be validated to demonstrate its suitability for the intended purpose.[3] Key parameters and typical acceptance criteria are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte without interference from excipients, impurities, or degradants.Peak purity index > 0.995 (PDA detector). No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the experimental value to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of target).
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio ≥ 3.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration for an assay.

Method 2: Quantification by LC-MS/MS

This method is the gold standard for trace-level quantification, especially in complex matrices like plasma, urine, or tissue homogenates, due to its superior sensitivity and specificity.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the highly specific and sensitive detection of tandem mass spectrometry. After chromatographic separation (often using faster UPLC systems), the analyte is ionized, typically via Electrospray Ionization (ESI). The mass spectrometer first selects the protonated molecule (the precursor ion, [M+H]⁺). This ion is then fragmented in a collision cell, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, allowing for quantification at very low levels (pg/mL to ng/mL).[8][9]

Experimental Protocol: LC-MS/MS

3.2.1 Instrumentation and Materials

  • LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water. LC-MS grade Formic Acid.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or ¹⁵N₃-labeled) is ideal. If unavailable, a structurally similar compound with different mass and similar chromatographic behavior can be used.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange) may be required for biological samples.[10]

3.2.2 LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A fast gradient, e.g., 5% to 95% B over 3-4 minutes.

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (illustrative parameters):

Parameter Setting Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) The basic nitrogen atoms are readily protonated.
Precursor Ion ([M+H]⁺) m/z 150.2 Calculated for C₇H₇N₃O + H⁺. This must be confirmed by infusion.
Product Ions e.g., m/z 133.1, m/z 106.1 These are hypothetical fragments (e.g., loss of NH₃, loss of HNCO). These must be determined experimentally by infusing a standard solution and performing a product ion scan.
MRM Transitions Quantifier: 150.2 → 133.1Qualifier: 150.2 → 106.1 The most intense product ion is used for quantification, and a second is used for confirmation.

| Source Parameters | Capillary Voltage, Gas Flow, Temperature | Must be optimized for the specific instrument to maximize the signal for the analyte. |

3.2.3 Sample Preparation (Example for Plasma)

  • Pre-treatment: To 100 µL of plasma sample, add 10 µL of Internal Standard working solution and 200 µL of 4% Phosphoric Acid to precipitate proteins. Vortex and centrifuge.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 1 mL Methanol followed by 1 mL Water.

    • Load the supernatant from the pre-treatment step.

    • Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of Methanol.

    • Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for injection. This procedure concentrates the analyte and removes interfering matrix components.[10][11]

Data Visualization and Workflows

Visualizing the analytical workflow provides a clear, high-level overview of the entire process from sample to result.

HPLC-UV Quantification Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute Prepare Calibration Curve & Samples Standard->Dilute Sample Prepare Sample Solution Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (λmax) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (y = mx + c) Integrate->Calibrate Quantify Calculate Concentration Integrate->Quantify Report Final Report Quantify->Report

Caption: High-level workflow for quantification by HPLC-UV.

LC-MS/MS Quantification Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard Extract Protein Precipitation & SPE Cleanup Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate UPLC Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Analyte & IS Peak Areas Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Calculate Final Concentration Ratio->Quantify

Caption: High-level workflow for quantification by LC-MS/MS.

Conclusion

The accurate quantification of this compound is achievable through well-validated chromatographic methods. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis. HPLC-UV offers a robust, cost-effective solution for routine quality control in less complex matrices. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the superior technique. In all cases, rigorous method validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.

References

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the multi-step synthesis of 2-Amino-1H-benzo[d]imidazol-5-ol. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered during this synthetic sequence. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from 4-hydroxy-2-nitroaniline. This pathway involves the selective reduction of the nitro group positioned ortho to the amino group, followed by a cyclization reaction with cyanogen bromide to construct the benzimidazole core.

Synthetic_Pathway Start 4-Hydroxy-2-nitroaniline Intermediate 2,4-Diaminophenol Start->Intermediate Step 1: Reduction Final This compound Intermediate->Final Step 2: Cyclization

Caption: Overall synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Reduction of 4-Hydroxy-2-nitroaniline to 2,4-Diaminophenol

The critical challenge in this step is the complete and clean reduction of the nitro group to an amine without degrading the starting material or the highly reactive product. The resulting 2,4-diaminophenol is susceptible to oxidation and must be handled carefully.

Q1: My reduction of 4-hydroxy-2-nitroaniline is incomplete or results in a low yield. How can I improve this?

A1: Incomplete reduction is a common issue often tied to the choice of reducing agent, catalyst activity, or reaction conditions.

  • Causality: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-Carbon catalyst) is highly effective for nitro group reduction. However, the catalyst can be poisoned by impurities, or the reaction may stall due to insufficient hydrogen pressure or poor mixing. Metal/acid systems like Tin(II) chloride (SnCl₂) in HCl are robust but can require tedious workups to remove metal salts.

  • Troubleshooting Workflow:

    Reduction_Troubleshooting Start Low Yield / Incomplete Reduction Method Which reduction method? Start->Method Catalytic Catalytic Hydrogenation (e.g., H₂/Pd-C) Method->Catalytic H₂/Catalyst MetalAcid Metal/Acid (e.g., SnCl₂/HCl) Method->MetalAcid SnCl₂/HCl CheckCatalyst Check Catalyst Activity: - Use fresh catalyst. - Ensure proper dispersion (pre-wetting). Catalytic->CheckCatalyst CheckStoich Check Stoichiometry: - Use sufficient excess of SnCl₂ (e.g., 3-4 eq.). MetalAcid->CheckStoich CheckConditions Optimize Conditions: - Increase H₂ pressure (e.g., 50 psi). - Increase temperature moderately (e.g., 40-50°C). - Ensure vigorous stirring. CheckCatalyst->CheckConditions CheckPurity Check Starting Material Purity: - Impurities (e.g., sulfur) can poison catalyst. CheckConditions->CheckPurity CheckTemp Monitor Temperature: - Reaction is exothermic. Maintain temperature (e.g., via ice bath) to prevent side reactions. CheckStoich->CheckTemp

    Caption: Decision tree for troubleshooting the reduction step.

  • Recommendation: For laboratory scale, reduction with SnCl₂·2H₂O in concentrated HCl or ethanol is often reliable. Ensure at least 3 equivalents of the tin salt are used. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

Q2: The 2,4-diaminophenol intermediate darkens and seems to decompose upon isolation. How can I prevent this?

A2: 2,4-Diaminophenol is an electron-rich aromatic compound that is highly susceptible to aerial oxidation, leading to the formation of colored quinone-imine polymers.[1]

  • Expert Insight: The key is to minimize the intermediate's exposure to oxygen. It is best practice to use the crude 2,4-diaminophenol solution directly in the next step without full isolation and drying.

  • Protocol Adjustments:

    • After the reduction is complete (as confirmed by TLC), perform the workup under an inert atmosphere (Nitrogen or Argon).

    • If using SnCl₂, the workup typically involves basification to precipitate tin salts. After filtering off the salts, the aqueous filtrate containing the diaminophenol should be immediately carried forward to the cyclization step.

    • If you must isolate the solid, do so quickly by filtration, wash with deoxygenated solvent, and dry under a high vacuum for a minimal amount of time before storing under an inert atmosphere in a freezer.

Step 2: Cyclization of 2,4-Diaminophenol with Cyanogen Bromide

This step forms the desired benzimidazole ring. The primary challenges are the safe handling of the highly toxic cyanogen bromide (CNBr) and controlling the reaction pH to ensure selective cyclization.

Q3: My cyclization with cyanogen bromide is giving a complex mixture of products, and the yield of this compound is very low. What is going wrong?

A3: The outcome of this reaction is highly dependent on pH. Cyanogen bromide can react with multiple nucleophilic sites, and incorrect pH can lead to side reactions or failure to cyclize.

  • Mechanistic Rationale: The reaction proceeds via the initial attack of one of the ortho-amino groups on cyanogen bromide to form a cyanamide intermediate. This is followed by an intramolecular cyclization via attack from the second ortho-amino group. This cyclization is pH-sensitive. If the solution is too basic, CNBr can hydrolyze. If it is too acidic, the amine nucleophilicity is suppressed due to protonation. A slightly acidic to neutral pH is often optimal.

  • Troubleshooting Steps:

    • pH Control: After the reduction step, carefully neutralize the reaction mixture. A common procedure is to adjust the pH to ~5-6 with a base (e.g., NaHCO₃ or dilute NaOH) before adding the CNBr.

    • CNBr Addition: Dissolve the CNBr in a suitable solvent (e.g., methanol or water) and add it dropwise to the solution of 2,4-diaminophenol at a low temperature (0-5 °C) to control the reaction rate.

    • Solvent: The reaction is often performed in an aqueous or mixed aqueous/alcoholic medium to ensure all reactants are soluble.

Q4: Cyanogen bromide is extremely toxic. Are there any safer alternatives or specific handling precautions I must take?

A4: Yes, extreme caution is mandatory when handling cyanogen bromide. Safer alternatives exist, but they may require more complex, multi-step procedures.

  • Safety First - Handling CNBr:

    • ALWAYS handle cyanogen bromide in a certified chemical fume hood with good airflow.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves may not be sufficient; check glove compatibility charts).

    • Have a quenching solution ready. A freshly prepared solution of sodium hypochlorite (bleach) and sodium hydroxide can be used to decompose excess CNBr.

    • CNBr is a volatile solid.[2] Handle it quickly and avoid creating dust.

  • Alternative Reagents: While CNBr is a direct route to the 2-amino functionality, other reagents can form the benzimidazole ring, which can then be converted to the target compound. For example, reacting the diaminophenol with thiourea would yield a 2-mercaptobenzimidazole, which would require subsequent steps to convert the thiol group to an amino group. These alternative routes add complexity and may result in lower overall yields.

General FAQs

Q5: How do I confirm the structure and purity of the final product, this compound?

A5: A combination of spectroscopic and chromatographic methods is essential.

  • ¹H NMR: In a solvent like DMSO-d₆, you should expect to see distinct signals for the aromatic protons on the benzene ring, as well as exchangeable protons for the -OH, the imidazole -NH, and the exocyclic -NH₂ groups.

  • Mass Spectrometry (MS): ESI-MS should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₇H₇N₃O, MW: 149.15 g/mol ).[3]

  • HPLC: A reverse-phase HPLC method can be developed to assess purity, which should ideally be >95% for most applications.

Q6: My final product is a dark, intractable solid that is difficult to purify. What can I do?

A6: The product's color can be due to trace oxidative impurities carried over from the diaminophenol intermediate. Its amphoteric nature (containing both acidic -OH and basic amino groups) can also complicate purification.

  • Purification Strategy:

    • Charcoal Treatment: Dissolving the crude product in a suitable hot solvent (e.g., ethanol/water mixture) and treating it with activated charcoal can help remove colored impurities.

    • Recrystallization: Carefully perform recrystallization from a solvent system like ethanol, methanol, or water. The product may precipitate as a salt or a free base depending on the pH.

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel can be effective. A polar mobile phase, often containing a small amount of base like triethylamine or ammonia in methanol/DCM, may be required to prevent streaking on the column.

Appendices

Appendix A: Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaminophenol (via SnCl₂ Reduction) This protocol should be performed under an inert atmosphere where possible.

  • Materials: 4-Hydroxy-2-nitroaniline (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.5 eq), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH).

  • Procedure: a. To a round-bottom flask, add 4-hydroxy-2-nitroaniline and ethanol. b. In a separate flask, dissolve SnCl₂·2H₂O in concentrated HCl. c. Cool the aniline solution to 0 °C in an ice bath and slowly add the SnCl₂/HCl solution dropwise. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, or until TLC indicates complete consumption of the starting material. e. Cool the reaction mixture back to 0 °C and carefully add a 5M NaOH solution to adjust the pH to ~8-9, precipitating tin salts. f. Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with deoxygenated water. g. The resulting filtrate contains 2,4-diaminophenol and should be used immediately in the next step.

Protocol 2: Cyclization to this compound This protocol involves a highly toxic reagent and must be performed in a chemical fume hood.

  • Materials: Aqueous solution of 2,4-diaminophenol (from Protocol 1), Cyanogen Bromide (CNBr, 1.1 eq), water.

  • Procedure: a. Take the aqueous filtrate from the previous step and cool it to 0-5 °C in an ice bath. b. In a separate container within the fume hood, dissolve cyanogen bromide in a small amount of cold water. c. Add the CNBr solution dropwise to the stirred diaminophenol solution over 30 minutes, maintaining the internal temperature below 10 °C. d. After the addition, allow the reaction to stir at room temperature for 12-16 hours. e. The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration. f. Wash the solid with cold water and then a small amount of cold ethanol. g. Dry the solid under vacuum to yield crude this compound. Further purification can be performed as described in Q6.

Appendix B: Data Summary Table
StepStarting MaterialKey ReagentsSolventTemp. (°C)Typical Yield
1. Reduction4-Hydroxy-2-nitroanilineSnCl₂·2H₂O, HClEthanol0 to RT~80-90% (crude)
2. Cyclization2,4-DiaminophenolCyanogen Bromide (CNBr)Water0 to RT~60-75%

References

Technical Support Center: Synthesis of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1H-benzo[d]imidazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized in the development of various therapeutic agents.[1] The synthesis of this compound typically follows a two-step pathway: the reduction of a suitable nitro-aromatic precursor followed by a cyclization reaction to form the benzimidazole core. The overall yield and purity of the final product are highly dependent on the precise control of reaction conditions in each step.

This guide will focus on a common and effective synthetic route, providing detailed protocols and addressing potential challenges you may encounter.

Synthetic Pathway Overview

The synthesis of this compound is generally accomplished through a two-step process, starting from 4-amino-3-nitrophenol.

  • Reduction of 4-amino-3-nitrophenol: The nitro group is selectively reduced to an amine, yielding 3,4-diaminophenol.

  • Cyclization of 3,4-diaminophenol: The resulting ortho-diamine is then cyclized with a suitable C1 source, such as cyanogen bromide, to form the 2-aminobenzimidazole ring system.

Below is a visual representation of this synthetic workflow.

G A 4-Amino-3-nitrophenol B 3,4-Diaminophenol A->B Reduction (e.g., H2, Pd/C) C This compound B->C Cyclization (e.g., BrCN)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as a reference. Optimization may be necessary depending on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 3,4-Diaminophenol (Reduction)

Principle: The selective reduction of the nitro group in 4-amino-3-nitrophenol is a critical step. Catalytic hydrogenation is a common and effective method. Various catalysts can be employed for the reduction of nitrophenols.[2][3][4][5][6]

ParameterRecommended Condition
Starting Material 4-Amino-3-nitrophenol
Solvent Methanol or Ethanol
Catalyst 10% Palladium on Carbon (Pd/C)
Reducing Agent Hydrogen gas (H₂)
Temperature Room Temperature
Pressure 1-3 atm (or as per hydrogenation apparatus)
Reaction Time 2-6 hours

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-amino-3-nitrophenol in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 3,4-diaminophenol.

Step 2: Synthesis of this compound (Cyclization)

Principle: The cyclization of 3,4-diaminophenol with cyanogen bromide provides the 2-aminobenzimidazole core. Cyanogen bromide is a useful reagent for the synthesis of cyanamides and subsequent heterocycle formation.[7][8][9]

ParameterRecommended Condition
Starting Material 3,4-Diaminophenol
Solvent Water or an aqueous alcohol mixture
Reagent Cyanogen Bromide (BrCN)
Temperature 0-5 °C initially, then room temperature
pH Neutral to slightly basic
Reaction Time 1-3 hours

Procedure:

  • Dissolve the crude 3,4-diaminophenol in water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of cyanogen bromide in water to the cooled diamine solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, adjust the pH of the solution to 7-8 with a suitable base (e.g., sodium bicarbonate solution).

  • The product may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions to improve your yield and product quality.

Low Yield in the Reduction Step

Q1: My reduction of 4-amino-3-nitrophenol is incomplete or the yield of 3,4-diaminophenol is low. What are the possible causes and solutions?

A1:

  • Catalyst Inactivity: The Pd/C catalyst may be old or deactivated.

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

    • Solution: Increase the hydrogen pressure within the safe limits of your equipment.

  • Poor Stirring: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen gas.

    • Solution: Ensure vigorous stirring throughout the reaction.

  • Solvent Issues: The starting material may not be fully dissolved in the chosen solvent.

    • Solution: Increase the solvent volume or try a different solvent system, such as a mixture of methanol and a co-solvent.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction closely by TLC and extend the reaction time if necessary.

Side Reactions During Cyclization

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction, indicating the formation of byproducts. What could be the cause?

A2:

  • Dimerization of 3,4-diaminophenol: Ortho-diamines can be prone to oxidative dimerization.

    • Solution: Use the crude 3,4-diaminophenol immediately after preparation and minimize its exposure to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Reaction with Cyanogen Bromide: Cyanogen bromide is a reactive species and can potentially react with the hydroxyl group or form other byproducts if the reaction conditions are not well-controlled.[7]

    • Solution: Maintain a low temperature during the addition of cyanogen bromide. Ensure slow and controlled addition of the reagent.

  • Incorrect pH: The pH of the reaction mixture can influence the reactivity of the starting materials and the stability of the product.

    • Solution: Carefully control the pH throughout the reaction. The final pH adjustment is crucial for product isolation.

Purification Challenges

Q3: The final product, this compound, is difficult to purify. What methods can I use?

A3:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solution: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water is often a good starting point.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used to separate the desired product from impurities.

    • Solution: Use a silica gel column and a suitable eluent system. A gradient elution with a mixture of dichloromethane and methanol is often effective for separating polar compounds.

  • Acid-Base Extraction: The amphoteric nature of the product (due to the amino and hydroxyl groups) can be exploited for purification.

    • Solution: Dissolve the crude product in a dilute acid, wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified product. A similar process can be done using a dilute base to remove non-acidic impurities.

Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent for the first step? A: Yes, other reducing agents can be used. For example, tin(II) chloride in hydrochloric acid or sodium dithionite are also effective for the reduction of nitro groups. However, catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier work-up.

Q: Is cyanogen bromide the only option for the cyclization step? A: While cyanogen bromide is a common reagent, other C1 sources can be used for the synthesis of 2-aminobenzimidazoles. For example, cyanamide can also be used. The choice of reagent can affect the reaction conditions and the overall yield.

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used to characterize the final product. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: To compare with the literature value (approximately 132 °C).[1]

Q: What are the key safety precautions I should take when working with cyanogen bromide? A: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the proper procedures for quenching and disposal of any unreacted cyanogen bromide.

References

Technical Support Center: Purification of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Amino-1H-benzo[d]imidazol-5-ol (CAS 51276-85-8). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet challenging molecule. As a polar, amphoteric compound with multiple reactive functional groups, its purification requires a nuanced approach. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you achieve high purity and yield.

Section 1: Understanding the Molecule - The "Why" Behind the Purification Challenge

This compound is a unique structure featuring a basic 2-amino group, an acidic 5-hydroxyl (phenolic) group, and the benzimidazole core, which itself can act as both a hydrogen bond donor and acceptor. This chemical nature dictates its behavior and the challenges encountered during purification.

  • High Polarity: The multiple heteroatoms and protic groups lead to high polarity, making elution from normal-phase silica challenging and limiting solubility in non-polar organic solvents.

  • Amphoteric Nature: The presence of both acidic (phenol) and basic (amino) groups means its charge state is highly dependent on pH. This can be exploited for purification but can also cause issues like streaking in chromatography if not controlled.

  • Susceptibility to Oxidation: Aromatic amines and phenols are notoriously sensitive to air oxidation, which often results in the formation of highly colored impurities.[1] Proper handling under an inert atmosphere is critical.

  • Strong Intermolecular Interactions: Extensive hydrogen bonding can lead to poor solubility and aggregation, complicating both chromatography and recrystallization.

Before beginning any purification, it is essential to have a strategy. The following diagram outlines a general workflow for selecting the appropriate purification technique based on the initial purity of your crude material.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Purification Path Start Crude Product (Post-Synthesis Workup) TLC_NMR Assess Purity & Impurity Profile (TLC, NMR, LC-MS) Start->TLC_NMR Purity_Check Purity > 95%? TLC_NMR->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes Chromatography Column Chromatography Purity_Check->Chromatography No Final_Product Pure Product (>98%) Recrystallization->Final_Product Chromatography->Final_Product

Caption: General workflow for purification strategy selection.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Topic 1: Recrystallization Issues

Q1: My crude product is a dark, amorphous solid that won't crystallize. What should I do?

A1: This is a common issue, often caused by baseline impurities (unreacted starting materials, polymeric byproducts) or oxidation.

  • Root Cause Analysis: Dark coloration, especially purple, brown, or black, strongly suggests oxidation of the aminophenol moiety. Amorphous material indicates the presence of impurities that inhibit the formation of a crystal lattice.

  • Troubleshooting Steps:

    • Charcoal Treatment: Before attempting recrystallization, dissolve the crude product in a suitable boiling solvent (e.g., ethanol/water) and add a small amount (1-2% w/w) of activated charcoal. Reflux for 15-30 minutes to adsorb colored, non-polar impurities. Filter the hot solution through a pad of Celite® to remove the charcoal. This procedure is standard for purifying many benzimidazoles.[2][3]

    • Acid/Base Swing: This technique leverages the amphoteric nature of the molecule. Dissolve the crude material in a dilute aqueous acid (e.g., 5% HCl or 10% citric acid). This protonates the amine groups, rendering the compound soluble while potentially leaving non-basic impurities behind. Treat with charcoal, filter, and then slowly neutralize the clear filtrate with a base (e.g., aq. NH₃ or NaHCO₃) until your product precipitates. The slow change in pH can promote crystal growth. A similar method using a mild acid wash is effective for purifying p-aminophenol, a related structure.[4]

    • Use an Antioxidant: During the acid/base swing or recrystallization, add a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) to the solution to prevent oxidation during heating.[4]

Q2: I can't find a single solvent that works for recrystallization. It's either too soluble or not soluble enough.

A2: This is a classic scenario that calls for a multi-solvent system.

  • The Principle: The ideal recrystallization solvent dissolves the compound completely when hot but poorly when cold. A two-solvent system uses one "soluble" solvent and one "anti-solvent."

  • Recommended Solvent Systems:

    • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol. While still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.

    • Methanol/Dichloromethane (DCM): Dissolve in a minimum of hot methanol and add DCM as the anti-solvent.

    • DMF/Water: Use N,N-Dimethylformamide as the soluble solvent. Be aware that DMF has a high boiling point and can be difficult to remove completely.

Solvent SystemSoluble SolventAnti-SolventKey Considerations
Ethanol/WaterEthanolWaterGood for polar compounds, easy to remove.
Methanol/DCMMethanolDichloromethaneUseful if impurities are highly non-polar.
DMF/WaterDMFWaterPowerful solvent, but residual DMF can be an issue.
Topic 2: Column Chromatography Challenges

Q1: My compound is streaking badly on the silica gel column, and I'm getting very poor separation and low recovery. Why is this happening?

A1: This is the most common problem when purifying basic amines on standard silica gel.

  • The Mechanism: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic 2-amino group on your molecule interacts strongly with these acidic sites via an acid-base interaction. This causes some molecules to "stick" to the silica, leading to significant tailing (streaking) and, in some cases, irreversible adsorption, which lowers your yield.[5][6]

  • Solutions:

    • Mobile Phase Modification (The Quick Fix): Add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, preventing your compound from sticking.

      • Protocol: Prepare your mobile phase (e.g., 95:5 DCM/Methanol) and add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per liter. Equilibrate the column with this modified eluent before loading your sample.[5]

    • Use an Alternative Stationary Phase (The Robust Solution): If streaking persists, switch to a stationary phase that does not have acidic sites.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a basic environment that repels basic compounds and ensures symmetrical peak shapes. They are highly effective for purifying organic amines.[5][6]

      • Basic Alumina: Alumina is another polar stationary phase, but it can be purchased in basic, neutral, or acidic grades. Use basic alumina (Brockmann I, deactivated to Grade III with water) for a similar effect to amine-functionalized silica.

Chromatography_Troubleshooting cluster_solutions Solutions Start Compound Streaks on Silica Column Reason Root Cause: Acidic Silica (Si-OH) interacts with Basic Amine (-NH2) Start->Reason Sol_A Option A: Modify Mobile Phase (Add ~1% Triethylamine) Reason->Sol_A Sol_B Option B: Change Stationary Phase Reason->Sol_B Result Symmetrical Peaks & Improved Separation Sol_A->Result Sol_B_Detail1 Amine-Functionalized Silica Sol_B->Sol_B_Detail1 Sol_B_Detail2 Basic Alumina Sol_B->Sol_B_Detail2 Sol_B_Detail1->Result Sol_B_Detail2->Result

References

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-1H-benzo[d]imidazol-5-ol (CAS: 51276-85-8). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility-related hurdles during their in vitro and in vivo experiments. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

This compound is a heterocyclic organic compound belonging to the benzimidazole family.[1][2][3] This class of molecules is of significant interest in medicinal chemistry due to its wide range of biological activities. The compound has a molecular weight of 149.15 g/mol and is typically supplied as a solid.[2][3][4]

The primary concern with this molecule, like many benzimidazole derivatives, is its predicted poor aqueous solubility. Its structure, containing a fused benzene and imidazole ring, contributes to a moderate level of lipophilicity (calculated XLogP3 of 0.9), which can limit its ability to dissolve in aqueous buffers commonly used in biological assays.[5] Inadequate solubility can lead to several experimental artifacts, including:

  • Underestimation of compound potency (IC50/EC50 values).

  • Precipitation of the compound in assay plates or stock solutions.

  • Poor reproducibility between experiments.

  • Inaccurate assessment in preclinical studies.[6]

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This guide will walk you through a systematic approach to solubilizing this compound, from basic to advanced techniques.

Q2: I am starting my experiments. What is the recommended initial approach for dissolving this compound?

The "DMSO First" Approach

The most common and recommended starting point is to prepare a high-concentration stock solution in an anhydrous organic solvent.

Recommended Primary Solvent: Dimethyl sulfoxide (DMSO)

  • Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[4][5] It is a standard solvent in drug discovery for creating master stock solutions.

Step-by-Step Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolution: Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex thoroughly. If the compound does not dissolve immediately, gentle warming (up to 37°C) and/or sonication in a water bath can be applied to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.[2][3]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

This common issue is known as "solvent shock." It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous medium where it is less soluble, causing it to crash out of solution.

Workflow for Preventing Compound Precipitation:

G cluster_0 Preventing Solvent Shock A High Concentration DMSO Stock (e.g., 20 mM) B Intermediate Dilution (Critical Step) A->B Dilute stock into... C Final Assay Concentration (e.g., 20 µM in <0.5% DMSO) B->C Further dilute into final assay buffer

Caption: Workflow to avoid compound precipitation.

Solutions to Solvent Shock:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradually lowers the DMSO concentration, allowing the compound to remain in solution.

  • Intermediate Solvent Dilution: Dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water before the final dilution into the aqueous buffer.

    • Recommended Intermediate Solvents: Ethanol, Propylene Glycol, or Polyethylene Glycol 300 (PEG300).

Advanced Solubilization Techniques

If the above methods are insufficient to achieve the desired final concentration without precipitation, more advanced formulation strategies may be necessary.

Q4: Can I use pH modification to improve the solubility of this compound?

Yes, pH adjustment is a powerful technique for compounds with ionizable groups. This compound has three such groups: the 2-amino group, the imidazole ring, and the 5-hydroxyl group. The solubility of the compound will be lowest at its isoelectric point and will increase as the pH moves away from this point, where a greater fraction of the molecule becomes charged (ionized).

Predicted pKa Values: Based on computational predictions, the pKa values for the three ionizable centers are estimated as follows:

Ionizable GroupPredicted pKa (Basic)Predicted pKa (Acidic)Predominant State at Physiological pH (~7.4)
2-Amino Group~4.5-Protonated (Cationic)
Imidazole N-H-~8.5Neutral
5-Hydroxyl (Phenolic)-~9.5Neutral

Disclaimer: These are computationally predicted values and should be used as a guide. Experimental determination is recommended for precise formulation.

pH Adjustment Strategy:

  • Acidic pH: Lowering the pH well below 4.5 will ensure the 2-amino group is fully protonated (cationic), which is expected to significantly increase aqueous solubility. Many benzimidazole compounds show increased solubility in acidic conditions.[7]

  • Alkaline pH: Raising the pH above 9.5 will deprotonate the phenolic hydroxyl group, forming a phenolate anion, which should also increase solubility.

Step-by-Step Protocol for Determining pH-Solubility Profile:

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add Compound: Add an excess amount of this compound to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot Profile: Plot solubility (concentration) versus pH to identify the optimal pH range for your assay.

Workflow for pH-Based Solubilization:

G cluster_1 pH Adjustment Workflow Start Poorly Soluble Compound pKa Identify Predicted pKa Values (Basic: ~4.5, Acidic: ~8.5, ~9.5) Start->pKa Acid Test Acidic Buffers (pH < 4.5) pKa->Acid Base Test Alkaline Buffers (pH > 9.5) pKa->Base Assay Select pH that maximizes solubility AND is compatible with the assay Acid->Assay Base->Assay

Caption: Decision process for pH modification.

Q5: What are co-solvents and excipients, and how should I use them?

If pH modification is not compatible with your assay, or if further solubility enhancement is needed, co-solvents and excipients like cyclodextrins can be employed.

1. Co-solvent Systems: A co-solvent is a water-miscible organic solvent added to the aqueous assay buffer to increase the solubility of a hydrophobic compound.

  • Common Co-solvents: In addition to DMSO, options include ethanol, PEG300, and Tween-80.

  • Example Formulation: A vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for other aminobenzimidazoles.

  • Critical Consideration: Always run a "vehicle control" experiment. This is your assay buffer containing the same final concentration of all co-solvents but without your test compound. This is essential to ensure that the solvent mixture itself does not affect the biological outcome (e.g., cell viability, enzyme activity).[4][5][8] It is generally recommended to keep the final DMSO concentration at or below 0.5% in cell-based assays.[4]

2. Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Mechanism: The benzimidazole core of the compound can enter the hydrophobic cavity of the cyclodextrin, forming a water-soluble inclusion complex.

  • Potential for Interference: Be aware that cyclodextrins can sometimes interfere with assays by interacting with other components, such as dyes (e.g., resazurin) or substrates.[9][10] Therefore, appropriate controls are crucial.

Summary of Troubleshooting Strategies

StrategyProsCons / ConsiderationsWhen to Use
DMSO Stock & Serial Dilution Simple, standard procedure.Risk of "solvent shock" if not done carefully.Always start with this method.
pH Adjustment Can provide a significant increase in solubility.May alter compound activity or assay performance. Requires knowledge of pKa.When the assay can tolerate non-neutral pH.
Co-solvents (e.g., PEG300, Ethanol) Can effectively increase solubility.Potential for vehicle effects on the assay (toxicity, interference). Final solvent concentration must be kept low.When pH adjustment is not feasible or insufficient.
Cyclodextrins (e.g., HP-β-CD) Can dramatically increase aqueous solubility.Can interfere with some assay readouts. More complex preparation.As an advanced strategy when other methods fail.

Final Recommendation: Always begin with the simplest method (DMSO stock and careful serial dilution). If solubility issues persist, investigate pH modification based on the predicted pKa values. If necessary, proceed to co-solvent systems or cyclodextrins, always validating that the chosen vehicle does not interfere with your specific assay. Meticulous use of vehicle controls is paramount for data integrity.

References

Technical Support Center: Navigating the Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during benzimidazole synthesis:

Q1: My reaction mixture turns dark brown/black upon adding the aldehyde to my o-phenylenediamine solution. What is causing this and how can I prevent it?

A1: This is a classic sign of o-phenylenediamine (OPD) oxidation. OPD is highly susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. The oxidation process often leads to the formation of colored, polymeric byproducts and 2,3-diaminophenazine (DAP), which can complicate purification and lower your yield.[1][2]

  • Preventative Measures:

    • Use freshly purified or high-purity o-phenylenediamine.

    • Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid high reaction temperatures when possible, as heat can accelerate oxidation.

    • Consider using the hydrochloride salt of o-phenylenediamine, which is more stable against oxidation.[3]

Q2: I'm getting a significant amount of a higher molecular weight byproduct that appears to be a dimer of my target benzimidazole. What is this and how can I minimize its formation?

A2: You are likely forming a bis-benzimidazole. This can occur through several pathways, but a common one involves the reaction of a second molecule of o-phenylenediamine with an intermediate or even the final benzimidazole product, especially under harsh conditions or with specific catalysts.[4] Another possibility is the formation of 1,2-disubstituted benzimidazoles where a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole.[5]

  • Preventative Measures:

    • Carefully control the stoichiometry of your reactants. A slight excess of the aldehyde or carboxylic acid can sometimes help, but a large excess should be avoided.

    • Optimize the reaction temperature and time; prolonged reaction times at high temperatures can promote dimerization.

    • The choice of catalyst can also influence the formation of these byproducts.

Q3: I am using a substituted o-phenylenediamine and I'm getting a mixture of two regioisomers. How can I control the regioselectivity?

A3: Achieving high regioselectivity with asymmetrically substituted o-phenylenediamines is a common challenge. The outcome is influenced by the electronic and steric effects of the substituent on the diamine. The more nucleophilic amino group will preferentially attack the electrophilic carbon of the aldehyde or carboxylic acid.

  • Controlling Regioselectivity:

    • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) will activate the amino group in the para position, making it more nucleophilic. Electron-withdrawing groups (e.g., -NO₂, -Cl) will deactivate the ortho and para positions, making the meta amino group more nucleophilic.

    • Steric Hindrance: Bulky substituents near one of the amino groups can sterically hinder its attack, favoring the reaction at the less hindered amino group.

    • Catalyst Choice: Certain catalysts can influence the regioselectivity by coordinating with one of the amino groups.

Q4: After synthesizing my 2-substituted benzimidazole, I'm struggling with N-alkylation. I'm getting a mixture of 1-alkyl and 1,2-dialkyl products, and sometimes even C-alkylation. How can I achieve selective N-alkylation?

A4: The N-H proton of the benzimidazole ring is acidic and can be readily deprotonated to form a nucleophilic anion. This anion can then be alkylated. The presence of two nitrogen atoms can lead to a mixture of products.

  • Achieving Selective N-Alkylation:

    • Choice of Base: The choice of base is critical. Stronger bases like NaH or K₂CO₃ are commonly used. The solvent also plays a crucial role, with polar aprotic solvents like DMF or DMSO often being preferred.

    • Protecting Groups: If you have other reactive sites, consider using a protecting group strategy.

    • Reaction Conditions: Carefully control the temperature and reaction time to minimize side reactions.

In-Depth Troubleshooting Guides

Side Reaction 1: Over-Oxidation of o-Phenylenediamine

The Problem: The appearance of dark, often intractable, colored impurities in the reaction mixture and final product. This is one of the most frequent issues in benzimidazole synthesis.

The Causality: o-Phenylenediamine (OPD) is an electron-rich aromatic diamine, making it highly susceptible to oxidation. The oxidation can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of certain catalysts. The initial oxidation product can undergo further reactions, including dimerization to 2,3-diaminophenazine (DAP) and polymerization to form complex, colored poly(o-phenylenediamine) structures.[1][2][6][7]

Troubleshooting Protocol:

  • Starting Material Purity:

    • Action: Use freshly recrystallized or commercially available high-purity o-phenylenediamine. Older batches of OPD can be partially oxidized.

    • Rationale: Impurities in the starting material can act as initiators for oxidation.

  • Inert Atmosphere:

    • Action: Degas the solvent by bubbling an inert gas (N₂ or Ar) through it for 15-20 minutes before adding the reactants. Maintain a positive pressure of the inert gas throughout the reaction.

    • Rationale: This minimizes the presence of atmospheric oxygen, a key oxidant.

  • Temperature Control:

    • Action: If the reaction allows, run it at a lower temperature. Monitor the reaction progress closely using TLC.

    • Rationale: Higher temperatures increase the rate of oxidation.

  • Purification of the Crude Product:

    • Action: If colored impurities are present in the crude product, they can often be removed by treating a solution of the product with activated charcoal.[8]

    • Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 5-10% by weight of the crude product) and boil for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool and crystallize.

Visualization of Over-Oxidation Pathway

over_oxidation OPD o-Phenylenediamine Oxidized_Intermediate Oxidized Intermediate OPD->Oxidized_Intermediate [O] Desired_Product Benzimidazole (Desired Product) OPD->Desired_Product + Aldehyde/Carboxylic Acid DAP 2,3-Diaminophenazine (Colored Impurity) Oxidized_Intermediate->DAP Dimerization Polymer Polymeric Byproducts (Colored Impurities) Oxidized_Intermediate->Polymer Polymerization Aldehyde Aldehyde/Carboxylic Acid

Caption: Over-oxidation of o-phenylenediamine leading to colored byproducts.

Side Reaction 2: Formation of 1,2-Disubstituted and Bis-Benzimidazoles

The Problem: Isolation of byproducts with a higher molecular weight than the expected 2-substituted benzimidazole. This is particularly common when using aldehydes as the carbonyl source.

The Causality: The initially formed 2-substituted benzimidazole still possesses a nucleophilic N-H group. This nitrogen can react with a second molecule of the aldehyde to form a hemiaminal intermediate, which then dehydrates and is oxidized to yield the 1,2-disubstituted benzimidazole.[5] Alternatively, under certain conditions, a bis-benzimidazole can form where two benzimidazole units are linked.[4][9]

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Action: Use a precise 1:1 molar ratio of o-phenylenediamine to the aldehyde. In some cases, a slight excess of the diamine (1.1 equivalents) can help consume all the aldehyde and prevent the second addition.

    • Rationale: Limiting the amount of the aldehyde prevents its reaction with the product.

  • Reaction Conditions Optimization:

    • Action: Monitor the reaction closely by TLC. Once the starting materials are consumed, stop the reaction to prevent further conversion to the disubstituted product. Lowering the reaction temperature can also help.

    • Rationale: Minimizing reaction time and temperature reduces the likelihood of the secondary reaction.

  • Catalyst Selection:

    • Action: The choice of catalyst can significantly influence the product distribution. Lewis acids like Er(OTf)₃ have been shown to selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes, while the absence of a catalyst favors the mono-substituted product.[5]

    • Rationale: The catalyst can activate the aldehyde for the second nucleophilic attack by the benzimidazole nitrogen.

Visualization of Disubstitution Pathway

disubstitution OPD o-Phenylenediamine Benzimidazole 2-Substituted Benzimidazole (Desired Product) OPD->Benzimidazole + Aldehyde1 Aldehyde1 Aldehyde (1 eq) Disubstituted 1,2-Disubstituted Benzimidazole (Byproduct) Benzimidazole->Disubstituted + Aldehyde2 Aldehyde2 Aldehyde (excess)

Caption: Formation of 1,2-disubstituted benzimidazole from excess aldehyde.

Side Reaction 3: Incomplete Cyclization

The Problem: The reaction stalls at the Schiff base or amidine intermediate, leading to low yields of the final benzimidazole product.

The Causality: The formation of benzimidazole is a two-step process: initial condensation to form a Schiff base (from an aldehyde) or an amidine (from a carboxylic acid or its derivative), followed by intramolecular cyclization and aromatization.[10] If the conditions are not optimal for the cyclization step (e.g., insufficient temperature, wrong catalyst), the intermediate can be isolated as the major product.

Troubleshooting Protocol:

  • Monitoring the Reaction:

    • Action: Use TLC or LC-MS to monitor the reaction progress. Look for the disappearance of the starting materials and the appearance of both the intermediate and the final product.

    • Rationale: This will help you determine if the reaction is indeed stalling at the intermediate stage.

  • Temperature and Reaction Time:

    • Action: If the reaction is sluggish, a modest increase in temperature or prolonged reaction time may be necessary to drive the cyclization to completion.

    • Rationale: The cyclization step often has a higher activation energy than the initial condensation.

  • Catalyst Choice:

    • Action: The cyclization step is often acid-catalyzed. Ensure that a suitable acid catalyst (e.g., HCl, p-TsOH) is present in sufficient quantity.[11] In some modern methods, various metal catalysts are used to facilitate this step.[3][12]

    • Rationale: The catalyst protonates the carbonyl or imine, making it more electrophilic and promoting the intramolecular nucleophilic attack by the second amino group.

  • Dehydrating Conditions:

    • Action: The cyclization step involves the elimination of water. The presence of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water (e.g., using a Dean-Stark trap with a solvent like toluene) can drive the equilibrium towards the product.

    • Rationale: Removing water prevents the reverse reaction (hydrolysis of the intermediate).

Visualization of Incomplete Cyclization

incomplete_cyclization cluster_reaction Benzimidazole Synthesis Pathway cluster_troubleshooting Troubleshooting Start o-Phenylenediamine + Aldehyde Intermediate Schiff Base Intermediate Start->Intermediate Condensation Product Benzimidazole Intermediate->Product Cyclization & Aromatization Stalled Reaction Stalls Here Stalled->Intermediate Solution Increase Temperature Add Acid Catalyst Remove Water

Caption: Troubleshooting incomplete cyclization in benzimidazole synthesis.

Summary of Side Reactions and Preventative Measures

Side Reaction Cause Preventative Measures Purification Strategy
Over-oxidation of o-Phenylenediamine Reaction with atmospheric oxygen, high temperatures.Use high-purity starting materials, inert atmosphere, moderate temperatures.[8]Treatment with activated charcoal, recrystallization.[8]
Formation of 1,2-Disubstituted Benzimidazoles Reaction of the benzimidazole product with excess aldehyde.Precise stoichiometric control, monitor reaction progress, optimize catalyst.[5]Column chromatography, recrystallization.
Bis-Benzimidazole Formation Dimerization reactions under harsh conditions.Moderate reaction temperature and time, careful choice of catalyst.Column chromatography, recrystallization.
Incomplete Cyclization Insufficient energy for cyclization, lack of catalyst, presence of water.Increase temperature, add an acid catalyst, use dehydrating conditions.Isolate and resubject the intermediate to cyclization conditions.
Poor Regioselectivity Electronic and steric effects in substituted o-phenylenediamines.Consider electronic and steric factors of substituents, screen different catalysts.Preparative HPLC or careful column chromatography to separate isomers.
Formation of Benzimidazolones Rearrangement of quinoxalinone intermediates or byproducts.Control of reaction conditions to favor the benzimidazole pathway.[13][14][15]Column chromatography.

References

Stability testing of 2-Amino-1H-benzo[d]imidazol-5-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Amino-1H-benzo[d]imidazol-5-ol

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for researchers working with this compound. It addresses common stability-related issues encountered during experimental work and offers troubleshooting guidance and detailed protocols. As your virtual Senior Application Scientist, my goal is to provide you with the rationale behind these recommendations to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors influencing the stability of this compound are exposure to light (photodegradation), elevated temperatures, non-neutral pH conditions (hydrolysis), and oxidizing agents. The presence of a phenolic hydroxyl group and an amino group on the benzimidazole scaffold makes the molecule susceptible to oxidative degradation.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored at temperatures below -15°C, under an inert atmosphere such as nitrogen, and protected from light.[4]

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for monitoring degradation.[5][6][7] This method should be capable of separating the intact parent compound from its degradation products.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, benzimidazole derivatives are known to undergo oxidation, hydrolysis, and photodegradation.[8][9][10] Potential degradation pathways could involve oxidation of the phenol group to form quinone-like structures, or hydrolysis of the imidazole ring.

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation studies, also known as stress testing, are designed to intentionally degrade the compound under more aggressive conditions than those it would typically encounter.[11] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability studies.

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound in solution, even when stored in the dark. Hydrolysis: The pH of your solution may be promoting acid or base-catalyzed hydrolysis. Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation, especially for a phenolic compound.[1]pH Control: Buffer your solutions to a neutral pH (around 7) and evaluate stability at different pH values to identify the most stable range. Use of Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your formulation. Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
Appearance of new peaks in the chromatogram after exposure to light. Photodegradation: The compound is likely sensitive to light, leading to the formation of photoproducts.Light Protection: Conduct all experiments under amber or light-protected conditions. Use amber vials for sample storage and analysis. Photostability Testing: Perform formal photostability testing according to ICH Q1B guidelines to characterize the light sensitivity of the molecule.[12][13][14]
Inconsistent stability results between different batches of the compound. Impurity Profile: Different batches may have varying levels of impurities that could catalyze degradation. Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different stabilities.Batch Characterization: Thoroughly characterize each batch for purity and impurity profiles before initiating stability studies. Solid-State Characterization: Perform solid-state characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form.
Poor mass balance in stability studies (sum of parent compound and degradation products is less than 100%). Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by a UV detector. Formation of Volatile Degradants: Degradation may lead to volatile products that are lost from the sample. Precipitation: The parent compound or degradation products may be precipitating out of solution.Use of a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) which are not dependent on UV absorbance. Headspace GC-MS: Analyze the headspace of your stability samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile degradants. Visual Inspection and Solubility Studies: Carefully inspect your samples for any precipitation. Determine the solubility of the compound and its potential degradants in the stability medium.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C. Analyze at 1, 3, and 7 days.

    • Photodegradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14] A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Propose potential degradation pathways.

Protocol 2: Long-Term Stability Study (as per ICH Q1A(R2))

This protocol describes a long-term stability study to establish a re-test period for the drug substance.[15][16]

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Use at least three primary batches of the drug substance. Package the samples in containers that are representative of the proposed commercial packaging.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Degradation products (impurities)

    • Any other critical quality attributes.

  • Data Evaluation: Evaluate the stability data to establish a re-test period for the drug substance. Any significant change in the accelerated stability study would warrant further investigation.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Stability Protocol (ICH Guidelines) B Select Batches & Packaging A->B C Develop & Validate Stability-Indicating Method A->C F Analyze Samples C->F Analytical Method D Place Samples in Stability Chambers E Pull Samples at Defined Timepoints D->E E->F G Evaluate Data Trends F->G Raw Data H Identify Degradation Products G->H I Establish Shelf-Life / Re-test Period H->I J Prepare Stability Report I->J Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (Light) Parent This compound Oxidized_Product Quinone-imine or other oxidized species Parent->Oxidized_Product [O] Hydrolysis_Product Ring-opened products Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Photo_Product Photolytic fragments or dimers Parent->Photo_Product

References

Troubleshooting guide for 2-Amino-1H-benzo[d]imidazol-5-ol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for experiments involving 2-Amino-1H-benzo[d]imidazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile benzimidazole derivative. Here, we synthesize technical data with practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the synthesis and purification of this compound and related compounds, offering potential causes and recommended solutions.

Question 1: My synthesis of this compound resulted in a very low yield. What are the possible reasons and how can I improve it?

Low yields in benzimidazole synthesis are a frequent challenge. The root cause often lies in one or more of the following areas:

  • Poor Quality of Starting Materials: Impurities in the precursors, such as the o-phenylenediamine derivative, can significantly hinder the reaction.[1] o-Phenylenediamines are particularly susceptible to oxidation, which can introduce colored impurities and interfere with cyclization.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).[1][3]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can dramatically impact the reaction rate and overall yield.[1] For instance, the condensation of an o-phenylenediamine with an aldehyde can be influenced by the solvent's polarity.[1]

  • Product Loss During Workup and Purification: The product may be lost during extraction if it has some solubility in the aqueous layer, or during crystallization if the solvent system is not optimized.[3]

Recommended Solutions & Optimization Strategies:

  • Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before the reaction. Recrystallization or column chromatography are common methods.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC. This will help you determine the optimal time to stop the reaction, preventing the formation of degradation products from prolonged reaction times or excessive heat.

  • Select the Appropriate Catalyst and Solvent: For benzimidazole synthesis, a variety of catalysts, including acids and metal catalysts, can be employed.[1] The choice depends on the specific synthetic route. The solvent should be chosen to ensure adequate solubility of the reactants while facilitating the reaction.

  • Inert Atmosphere: To prevent the oxidation of sensitive reagents like o-phenylenediamine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Careful Workup: After the reaction, check the aqueous layer for any dissolved product before discarding it.[3] During purification by crystallization, use a minimal amount of a suitable solvent to maximize recovery.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

The formation of multiple products is a common issue in benzimidazole synthesis. The primary culprits are often:

  • Formation of 1,2-disubstituted Benzimidazoles: This is a frequent side product when an aldehyde is used in the synthesis. It results from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]

  • N-Alkylation: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur, leading to a mixture of products.[1]

  • Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the desired benzimidazole.[1]

  • Oxidation Products: As mentioned, the o-phenylenediamine starting material is prone to oxidation, leading to colored impurities that can be difficult to remove.[1]

Strategies to Minimize Side Product Formation:

  • Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde or carboxylic acid.[1]

  • Solvent Selection: The choice of solvent can influence the selectivity. For example, non-polar solvents may favor the formation of the 2-substituted product, while polar solvents might promote the formation of the 1,2-disubstituted side product.[1]

  • Catalyst Choice: Certain catalysts can enhance the selectivity of the reaction. It is advisable to perform small-scale screening experiments to identify the optimal catalyst for your specific substrates.

Question 3: I am having difficulty with the purification of this compound. What are the recommended methods?

Purification can be challenging due to the presence of impurities with similar polarities to the desired product.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid benzimidazole derivatives. The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (a mixture of polar and non-polar solvents) will depend on the polarity of your compound and the impurities.

  • Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, allowing for purification via acid-base extraction.[1] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer as its salt. After separating the layers, the aqueous layer is neutralized to precipitate the purified benzimidazole.[1]

  • Activated Carbon Treatment: To remove colored impurities resulting from oxidation, you can treat a solution of the crude product with activated carbon before filtration and crystallization.[1]

Frequently Asked Questions (FAQs)

Handling and Storage

Q: What are the recommended storage conditions for this compound?

A: To ensure the stability and longevity of this compound, it should be stored at <-15°C under an inert gas like nitrogen and protected from light.[4] Some suppliers recommend storage at 4°C, also with protection from light. It is crucial to consult the safety data sheet (SDS) provided by the supplier for specific storage recommendations.

ParameterRecommended ConditionSource
Temperature<-15°C or 4°C[4]
AtmosphereInert gas (e.g., Nitrogen)[4]
LightProtect from light[4]

Q: What are the main safety hazards associated with this compound?

A: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5][6] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Always refer to the latest Safety Data Sheet (SDS) for comprehensive safety information.[6][8][9]

Experimental Use

Q: I am having trouble dissolving this compound for my biological assays. What are the recommended solvents?

A: The solubility of benzimidazole derivatives can be influenced by the substituents on the ring.[10][11] The presence of both an amino and a hydroxyl group in this compound gives it polar characteristics.

  • Polar Solvents: Due to its polar nature, it is expected to have better solubility in polar organic solvents such as DMSO, DMF, and alcohols (e.g., ethanol, methanol). For biological assays, DMSO is a common choice.

  • Aqueous Solutions: Benzimidazoles can act as weak bases and may dissolve in acidic aqueous solutions.[10] Conversely, the hydroxyl group can impart weak acidity, allowing for dissolution in alkaline aqueous solutions.[10][11] It is advisable to perform small-scale solubility tests to determine the optimal solvent and pH for your specific application.

Q: Can this compound be used as an intermediate for further synthesis?

A: Yes, this compound is a valuable intermediate for the synthesis of more complex molecules.[4] The amino group can be functionalized, for example, through reactions with aldehydes to form Schiff bases, or through acylation reactions.[12][13] The hydroxyl group can also be a site for further modification.

Visualized Workflows and Pathways

Caption: A general workflow for troubleshooting experimental issues.

Benzimidazole_Synthesis_Troubleshooting cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions LowYield Low Yield PoorReagents Impure Starting Materials LowYield->PoorReagents BadConditions Suboptimal Conditions (Solvent, Temp, Catalyst) LowYield->BadConditions MultipleProducts Multiple Products MultipleProducts->BadConditions SideReactions Side Reactions (e.g., Disubstitution, Oxidation) MultipleProducts->SideReactions PurificationDifficulty Purification Difficulty PurificationDifficulty->SideReactions SimilarPolarity Similar Polarity of Product and Impurities PurificationDifficulty->SimilarPolarity PurifyReagents Purify Starting Materials PoorReagents->PurifyReagents Optimize Optimize Reaction Conditions BadConditions->Optimize ControlStoichiometry Control Stoichiometry SideReactions->ControlStoichiometry PurificationTechniques Use Alternative Purification (Acid-Base Extraction, etc.) SimilarPolarity->PurificationTechniques

Caption: Troubleshooting logic for benzimidazole synthesis.

References

Technical Support Center: Interpreting Unexpected NMR Peaks for 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the technical support guide for 2-Amino-1H-benzo[d]imidazol-5-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this important heterocyclic scaffold. Unexpected signals in an NMR spectrum can be a significant roadblock, suggesting issues with sample purity, structural misassignment, or complex dynamic phenomena. This guide provides a structured troubleshooting framework in a question-and-answer format to help you diagnose and interpret these spectral anomalies with confidence.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Before diagnosing unexpected peaks, it's crucial to establish a baseline. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and exchangeable protons.

Expected ¹H NMR Chemical Shifts (Approximate)

The precise chemical shifts for this compound can vary based on the solvent, concentration, and temperature. However, a general prediction can be made. The molecule has three protons on the benzene ring (H-4, H-6, and H-7) and three exchangeable protons (-OH, -NH, and -NH₂).

Proton TypeApproximate δ (ppm)MultiplicityNotes
Aromatic (H-4, H-6, H-7)6.5 - 7.5d, dd, dThe specific pattern depends on coupling constants.
Imidazole (-NH)10.0 - 12.0Broad singlet (br s)Often broad; position is highly solvent-dependent.
Phenol (-OH)8.5 - 9.5Broad singlet (br s)Position and width are variable.
Amine (-NH₂)5.0 - 6.5Broad singlet (br s)Often broad due to exchange and quadrupole effects.
Q1: Why am I seeing more peaks than expected in the aromatic region (6.5-7.5 ppm)?

This is one of the most common and perplexing issues for this class of compounds. Instead of the expected three signals for the benzene ring protons, you might observe six or a more complex pattern.

Answer:

The most probable cause is prototropic tautomerism .[1][2] The imidazole ring contains an N-H proton that can reside on either nitrogen atom. Because the benzimidazole core is asymmetrically substituted with the hydroxyl group at the 5-position, these two forms are non-equivalent tautomers.

  • Tautomer A: this compound

  • Tautomer B: 2-Amino-1H-benzo[d]imidazol-6-ol

In many NMR solvents, especially polar aprotic ones like DMSO-d₆, the rate of exchange between these two tautomers can be slow on the NMR timescale.[1][3] When this happens, the instrument "sees" both distinct molecules simultaneously, leading to a doubling of the aromatic signals.

tautomerism cluster_A Tautomer A (5-ol) cluster_B Tautomer B (6-ol) TautomerA Structure A TautomerB Structure B TautomerA->TautomerB Proton Transfer TautomerB->TautomerA

Caption: Prototropic tautomerism in this compound.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of tautomeric exchange. If tautomerism is the cause, you should see the doubled peaks broaden and eventually coalesce into a single, averaged set of signals.[4]

  • Solvent Change: The rate of exchange is highly solvent-dependent.[3][4] Rerunning the sample in a protic solvent like methanol-d₄ may accelerate the proton exchange, leading to a simpler, time-averaged spectrum.

  • Check for Impurities: While less likely to perfectly double all signals, impurities from the synthesis, such as unreacted starting materials or side-products, can introduce extra aromatic peaks.[5][6] Review the synthetic route and consider the NMR spectra of potential precursors.

Q2: Why are my -NH₂, -NH, and -OH peaks very broad or not visible at all?

Answer:

This is characteristic of chemical exchange . The protons on heteroatoms (N and O) are acidic and can exchange with each other and with trace amounts of water or acid in the deuterated solvent.[3][7]

  • Broadening: When the rate of this exchange is intermediate on the NMR timescale, the signals become broad, often appearing as low, rolling humps that can be difficult to distinguish from the baseline.

  • Disappearance: In the presence of D₂O, these labile protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the -NH, -NH₂, and -OH signals will disappear completely.

Troubleshooting Steps:

  • The D₂O Shake: This is the definitive test. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. If the broad peaks (or peaks you suspect are from exchangeable protons) disappear, you have confirmed their identity.

  • Use Anhydrous Solvent: Ensure you are using high-quality, dry deuterated solvent. Residual water is a common cause of peak broadening for exchangeable protons.[8][9]

  • Lower the Temperature: Cooling the sample can sometimes slow the exchange rate enough to sharpen the signals for these protons.

Q3: What are these small, sharp peaks that don't seem to belong to my molecule?

Answer:

These are almost always signals from residual solvents or common laboratory contaminants . Even high-purity deuterated solvents contain trace amounts of their non-deuterated counterparts, and contaminants can be introduced during sample preparation.[8][10]

Common Contaminants and Their Approximate ¹H Chemical Shifts (in DMSO-d₆)

Contaminantδ (ppm)MultiplicitySource
Water (H₂O)~3.33Broad singletAbsorbed from atmosphere; wet solvent.
Acetone~2.09SingletGlassware cleaning.
Silicone Grease~0.07SingletGround glass joints.
Diethyl Ether~3.36 (q), ~1.04 (t)Quartet, TripletExtraction solvent.
Dichloromethane~5.76SingletExtraction/purification solvent.
Ethyl Acetate~3.98 (q), ~1.96 (s), ~1.12 (t)Quartet, Singlet, TripletPurification solvent.

Troubleshooting Steps:

  • Consult a Solvent Impurity Table: Cross-reference the chemical shifts of the unknown peaks with established tables for the specific deuterated solvent you are using.[8][9]

  • Run a Blank Spectrum: Acquire a spectrum of just the deuterated solvent from the same bottle. This will help you identify peaks originating from the solvent itself.

  • Improve Lab Hygiene: Ensure all glassware is meticulously cleaned and dried. Avoid using grease on joints if possible when preparing samples for NMR.

Q4: My sample was prepared under acidic or basic conditions. How does pH affect the NMR spectrum?

Answer:

The pH of the sample solution has a profound effect on the NMR spectrum of this compound. The molecule has multiple sites that can be protonated (the basic imidazole and amino nitrogens) or deprotonated (the acidic phenol and imidazole N-H).

  • Protonation: Under acidic conditions, the imidazole and/or amino nitrogens will become protonated. This introduces a positive charge, which strongly deshields (shifts downfield) the adjacent protons. The entire aromatic spin system will be altered.[11][12]

  • Deprotonation: Under basic conditions, the phenolic -OH and/or the imidazole N-H can be deprotonated to form anions. The resulting negative charge will shield (shift upfield) nearby protons.

An uncontrolled pH can lead to a mixture of protonated, neutral, and deprotonated species, resulting in a complex and uninterpretable spectrum, often with significant peak broadening.

Troubleshooting Steps:

  • Control the pH: If your experiment requires non-neutral conditions, use a suitable buffer system to ensure a stable pH.

  • Neutralize the Sample: For standard characterization, ensure your sample is at a neutral pH before dissolving it in the NMR solvent. This can be achieved by a workup procedure or by adding a small amount of a neutralizing agent (and being aware of its potential signals).

  • Compare with Literature: Search for NMR data of benzimidazoles under varying pH conditions to understand the expected spectral changes.[11][13]

Experimental Protocols & Workflows
Protocol 1: Best Practices for NMR Sample Preparation

Following a rigorous protocol can prevent many of the issues described above.

  • Sample Purity: Start with the purest sample possible. Purify the solid material via recrystallization or column chromatography to remove synthetic byproducts.

  • Glassware: Use a clean, dry NMR tube and sample vial. Wash with a suitable solvent (e.g., acetone), then oven-dry or dry under a stream of nitrogen.

  • Solvent Selection: Choose a high-purity, deuterated solvent (e.g., DMSO-d₆, 99.96% D). Store the solvent under an inert atmosphere (e.g., argon or nitrogen) and use a syringe to transfer it.

  • Sample Transfer: Weigh approximately 5-10 mg of your compound directly into the sample vial.

  • Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the sample until it is fully dissolved.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes insoluble impurities that can degrade spectral quality.

  • D₂O Exchange (Optional but Recommended): After acquiring an initial spectrum, add one drop of D₂O, mix thoroughly, and re-acquire the spectrum to identify exchangeable protons.

Troubleshooting Workflow

If you encounter unexpected peaks, follow this logical workflow to diagnose the issue.

troubleshooting_workflow start Start: Unexpected Peaks Observed check_impurities 1. Cross-reference peaks with common solvent/contaminant tables. start->check_impurities d2o_shake 2. Perform D₂O shake experiment. check_impurities->d2o_shake If peaks remain... conclusion_impurity Conclusion: Peaks are from contaminants. check_impurities->conclusion_impurity If peaks match... check_tautomerism 3. Consider Tautomerism (doubled aromatic signals?). d2o_shake->check_tautomerism If peaks remain... conclusion_exchangeable Conclusion: Peaks are exchangeable protons (-OH, -NH). d2o_shake->conclusion_exchangeable If peaks disappear... vt_nmr Run Variable Temperature NMR. Do peaks coalesce? check_tautomerism->vt_nmr check_ph 4. Evaluate Sample pH. Could the molecule be protonated/deprotonated? vt_nmr->check_ph No conclusion_tautomer Conclusion: Peak doubling is due to slow tautomeric exchange. vt_nmr->conclusion_tautomer Yes check_synthesis 5. Review Synthesis Pathway. Check for starting materials or byproducts. check_ph->check_synthesis If pH is neutral... conclusion_ph Conclusion: Spectrum reflects a specific protonation state. check_ph->conclusion_ph If pH is non-neutral... conclusion_byproduct Conclusion: Peaks are from a chemical impurity. check_synthesis->conclusion_byproduct

Caption: A step-by-step workflow for diagnosing unexpected NMR signals.

References

Enhancing the selectivity of 2-Amino-1H-benzo[d]imidazol-5-ol based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-amino-1H-benzo[d]imidazol-5-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases.[1] Its versatility and synthetic tractability make it an attractive starting point for drug discovery campaigns. However, a significant challenge in developing these inhibitors is achieving high selectivity for the intended target over other structurally related proteins.[2][3] Off-target activity can lead to cellular toxicity, undesirable side effects, and misinterpretation of experimental results.[4][5][6]

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the design and optimization of selective this compound based inhibitors. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lead benzimidazole inhibitor is potent, but it hits multiple kinases. What are the common underlying reasons for this promiscuity?

Answer: This is a frequent and fundamental challenge in kinase inhibitor development. The high degree of structural conservation in the ATP-binding site across the human kinome (over 500 kinases) is the primary cause.[2][3]

  • The "Mimicry" Problem: The benzimidazole core is an effective "hinge-binder," mimicking the adenine moiety of ATP to form hydrogen bonds with the kinase hinge region. Since this interaction is common to most kinases, inhibitors relying solely on it are often promiscuous.[3]

  • Conserved Structural Features: Many kinases share similar overall architecture in the ATP pocket, making it difficult to achieve selectivity through simple steric hindrance alone.

  • Lack of Exploited "Selectivity Filters": Your initial inhibitor may not be engaging with less conserved regions or residues that can act as "selectivity filters." These include the gatekeeper residue, the solvent front, and allosteric pockets.[2][3]

Q2: What initial structural modifications to the this compound scaffold should I explore to improve selectivity?

Answer: The benzimidazole scaffold has several "hotspots" for modification that can significantly influence selectivity. Structure-activity relationship (SAR) studies have shown that substitutions at the N1, C2, and C5/C6 positions are particularly impactful.[7][8]

  • N1 Position: Substitution at the N1 position often extends into the solvent-exposed region. Modifying this position can disrupt binding to off-targets or introduce favorable interactions with unique surface features of the primary target.

  • C2 Position: This position is highly versatile. Attaching different groups here can probe deeper into the ATP pocket, targeting unique sub-pockets or interacting with the gatekeeper residue. For example, bulky substituents can create a steric clash with kinases that have a large gatekeeper residue, thereby favoring those with a smaller one.[2]

  • C5/C6 Positions: These positions on the benzo ring are directed towards the solvent front. Modifications here can improve physicochemical properties like solubility or be used to engage with residues outside the primary ATP-binding pocket.

The diagram below illustrates these key modification points on the core scaffold.

SAR_Hotspots cluster_scaffold This compound Scaffold cluster_labels Key Modification Points for Selectivity Scaffold Scaffold N1 N1 Position (Solvent Front / Ribose Pocket) N1->Scaffold C2 C2 Position (Gatekeeper / Deep Pocket) C2->Scaffold C5 C5/C6 Positions (Solvent Front) C5->Scaffold N1_point C2_point C5_point

Caption: Key modification points on the benzimidazole scaffold for SAR studies.

Q3: My compound's solubility is very low, and I suspect it's crashing out in my cellular assays. How do I troubleshoot this?

Answer: Poor aqueous solubility is a common reason for the apparent lack of activity or inconsistent results.[9] If a compound precipitates, its effective concentration is much lower than intended.

Troubleshooting Steps:

  • Confirm the Issue: First, perform a simple visual solubility test. See the detailed protocol below.

  • Optimize Stock Solution: Ensure your stock solution is prepared in 100% anhydrous, high-purity DMSO and has not undergone excessive freeze-thaw cycles, which can degrade the compound.[9]

  • Modify the Assay Protocol:

    • Decrease the final DMSO concentration in your assay medium (typically <0.5%).[9]

    • Consider using a co-solvent or formulating the compound with solubilizing agents like cyclodextrins, but be sure to run controls to ensure these agents don't affect the assay.

  • Medicinal Chemistry Approach: If formulation changes are insufficient, medicinal chemistry is the next step. Introduce polar functional groups (e.g., hydroxyl, aminoalkyl) at solvent-exposed positions like N1 or C5 to enhance solubility.[10] For example, introducing a hydroxyalkyl group at the N1 position of a benzimidazole series was shown to significantly improve membrane permeability and lipophilicity.[10]

Q4: How can I experimentally profile the selectivity of my lead inhibitor in a systematic way?

Answer: A multi-tiered approach is essential for accurately characterizing inhibitor selectivity. This typically moves from broad, in vitro screening to more physiologically relevant cellular models.

Tier 1: Broad Kinome Profiling

  • What it is: An in vitro biochemical assay where your inhibitor is tested at a single high concentration (e.g., 1-10 µM) against a large panel of recombinant kinases (often >300).[11] The output is typically percent inhibition.

  • Why do it: This provides a broad, unbiased view of your inhibitor's selectivity across the kinome and helps identify potential off-targets early.[11][12]

Tier 2: Potency Determination (IC₅₀/K_d)

  • What it is: For the primary target and any significant off-targets identified in Tier 1, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (K_d).

  • Why do it: This quantifies the inhibitor's potency for each target, allowing you to calculate a selectivity window (e.g., IC₅₀ off-target / IC₅₀ on-target).

Tier 3: Cellular Target Engagement

  • What it is: An assay to confirm that the inhibitor binds to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[13] It measures the thermal stabilization of a target protein upon ligand binding.

  • Why do it: This validates that your compound can penetrate the cell membrane and engage the target in its native environment, bridging the gap between biochemical activity and cellular function.[13]

The following diagram outlines this experimental workflow.

Selectivity_Workflow Start Lead Compound (this compound derivative) Tier1 Tier 1: Broad Kinome Screen (e.g., >300 kinases @ 10 µM) Start->Tier1 Decision1 Identify On-Target and Significant Off-Targets Tier1->Decision1 Tier2 Tier 2: IC50 / Kd Determination (Dose-Response Curves) Decision1->Tier2 Proceed Decision2 Calculate Selectivity Ratio (Is it >10-fold selective?) Tier2->Decision2 Tier3 Tier 3: Cellular Target Engagement (e.g., CETSA) Decision2->Tier3 Yes End_Bad Re-design / Optimize Decision2->End_Bad No End_Good Selective Lead Confirmed Tier3->End_Good Target Engagement Confirmed Tier3->End_Bad No Engagement

Caption: Experimental workflow for inhibitor selectivity profiling.

Q5: Simple SAR isn't enough. What advanced medicinal chemistry strategies can I employ to drastically improve selectivity?

Answer: When incremental changes fail, more sophisticated strategies that exploit unique target features are necessary.

StrategyDescriptionRationale for SelectivityKey Consideration
Covalent Inhibition Incorporate a weak electrophile (e.g., acrylamide) designed to form a covalent bond with a non-conserved cysteine near the active site.The requirement of a specifically positioned cysteine is rare across the kinome, leading to exceptionally high selectivity and durable inhibition.[2][3]The target must have an accessible, non-conserved cysteine. Can be susceptible to resistance via mutation of this residue.
Scaffold Hopping Replace the benzimidazole core with a structurally novel scaffold while maintaining the key pharmacophoric interactions for binding.The new scaffold may have different steric and electronic properties, altering its fit in various ATP-binding sites and leading to a new selectivity profile.[14][15][16]Requires significant synthetic effort and may alter other properties like solubility and permeability.
Allosteric Targeting Design inhibitors that bind to a site on the kinase distinct from the highly conserved ATP pocket.Allosteric sites are generally much less conserved than ATP-binding sites, offering a powerful route to achieving high isoform selectivity.Requires detailed structural information of the target to identify and target a suitable allosteric pocket.
Bivalent Inhibitors Tether your ATP-competitive benzimidazole inhibitor to a second moiety (small molecule or peptide) that targets another site on the kinase.[3]The requirement for two distinct binding sites to be simultaneously accessible and correctly spaced is unique to the target, significantly enhancing selectivity.[13]Can lead to large molecules with poor drug-like properties (e.g., low permeability).
PROTACs Link the inhibitor to a ligand for an E3 ubiquitin ligase, creating a Proteolysis Targeting Chimera (PROTAC) that induces degradation of the target protein.Selectivity can be enhanced because the PROTAC may form more selective ternary complexes (PROTAC-Target-E3 Ligase) than the inhibitor alone.[4]A complex strategy involving ternary complex formation and cellular degradation machinery.
Q6: How can I use computational modeling to guide my inhibitor design for better selectivity?

Answer: Computational modeling can save significant time and resources by predicting which modifications are most likely to succeed.

  • Molecular Docking: This predicts the preferred binding pose of your inhibitor in the active site of your target versus known off-targets.[17] By comparing the predicted binding modes, you can identify differences to exploit. For instance, docking might reveal a unique hydrophobic pocket in your target that is absent in an off-target, guiding you to add a hydrophobic group to your inhibitor.[18][19]

  • Molecular Dynamics (MD) Simulations: While docking is static, MD simulations model the dynamic movements of the protein and inhibitor over time. This can reveal how protein surface fluctuations create transient pockets that can be exploited for selective binding.[20][21]

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built from a series of synthesized compounds and their activity data to predict the potency of new, unsynthesized analogs.[22] This helps prioritize which compounds to synthesize next.

Key Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general template for measuring the IC₅₀ of an inhibitor against a specific kinase.

  • Prepare Solutions:

    • Assay Buffer: Prepare a buffer suitable for the kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[23]

    • Enzyme: Dilute the kinase in assay buffer to a working concentration (e.g., 2x final concentration).

    • Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in assay buffer (e.g., 2x final concentration). The ATP concentration should be at or near its K_m for the kinase.

    • Inhibitor: Perform serial dilutions of your benzimidazole inhibitor in 100% DMSO, then dilute into assay buffer to create 2x final concentrations.

  • Assay Procedure (96-well plate):

    • Add 25 µL of the 2x inhibitor solution to each well. Include a "no inhibitor" control (assay buffer + DMSO) and a "no enzyme" control.

    • Add 25 µL of the 2x enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[23]

    • Initiate the reaction by adding 50 µL of the 2x Substrate/ATP mix to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the desired time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction and measure product formation using a suitable detection method (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence).

    • Subtract background (from "no enzyme" wells), normalize the data to the "no inhibitor" control (100% activity), and plot percent inhibition versus log[Inhibitor].

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol confirms target engagement in intact cells.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with your inhibitor at the desired concentration or with a vehicle control (DMSO) for a specific time (e.g., 1 hour) at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Protein Quantification and Analysis:

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes.

    • Analyze the amount of soluble target protein at each temperature point using Western blotting or another specific protein detection method.

  • Data Interpretation:

    • Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[13]

Protocol 3: Kinetic Aqueous Solubility Assessment

A quick method to assess the solubility of your compound in an assay buffer.[9]

  • Prepare a high-concentration stock solution of your inhibitor in 100% DMSO (e.g., 10 mM).

  • In a clear microcentrifuge tube, add 990 µL of your aqueous assay buffer.

  • Add 10 µL of the 10 mM DMSO stock to the buffer to achieve a final concentration of 100 µM (and 1% DMSO). Vortex gently.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. A clear solution indicates solubility at that concentration.

  • For a more quantitative measure, centrifuge the sample and measure the concentration of the compound in the supernatant using HPLC-UV.

References

Validation & Comparative

A Researcher's Guide to the Cellular Bioactivity Validation of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 2-Amino-1H-benzo[d]imidazol-5-ol in cancer cell lines. We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization.

Introduction: The Scientific Premise

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned in medicinal chemistry for its diverse biological activities, including anticancer potential.[1] Preliminary data suggests this specific molecule may function as a serine protease inhibitor, blocking the urokinase type plasminogen activator (uPA), and has demonstrated an ability to inhibit tumor cell growth.[2]

However, preliminary findings require rigorous cell-based validation to confirm efficacy and elucidate the mechanism of action. This guide establishes a logical, multi-phase workflow to systematically evaluate the compound's anticancer properties, comparing its performance against a well-established cytotoxic agent, Doxorubicin, in the MDA-MB-231 triple-negative breast cancer cell line—a common and aggressive cancer model.[3]

The Validation Workflow: A Phased Approach

A successful validation strategy does not rely on a single assay but rather on a series of complementary experiments that build upon one another. Our approach is designed to first confirm cytotoxic activity, then identify the mode of cell death, and finally, probe the underlying molecular pathways.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Confirmation A MTT Cell Viability Assay B Annexin V / PI Apoptosis Assay A->B If cytotoxic C Cell Cycle Analysis (PI Staining) A->C If cytotoxic D Western Blot for Apoptosis Markers (Caspase-3, PARP) B->D If apoptotic

Caption: Experimental workflow for validating compound bioactivity.

Phase 1: Cytotoxicity Screening with the MTT Assay

Scientific Rationale: The first essential question is whether this compound affects cancer cell viability. The MTT assay is a robust, colorimetric method to assess this.[4] It measures the metabolic activity of cells by quantifying the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[4][5] A decrease in metabolic activity is a reliable indicator of reduced cell viability or proliferation.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control, Doxorubicin (e.g., from 0.1 µM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Replace the medium in each well with 100 µL of medium containing the respective compound concentrations.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Comparative Data Presentation (Hypothetical)
CompoundIC₅₀ on MDA-MB-231 Cells (µM)
This compound15.2
Doxorubicin (Positive Control)0.8
Vehicle (0.1% DMSO)> 100

Phase 2: Uncovering the Mechanism of Cell Death

Assuming Phase 1 demonstrates cytotoxicity, the next step is to determine how the compound induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Anticancer agents ideally induce apoptosis. We will investigate this using two complementary flow cytometry-based assays.[8]

Annexin V/PI Assay for Apoptosis Detection

Scientific Rationale: This is the gold standard for identifying apoptotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[10] By using both stains, we can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the vehicle, the IC₅₀ concentration of this compound, and Doxorubicin for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells (500 x g for 5 minutes) and wash twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[10]

Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[8] By staining DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA, we can use flow cytometry to quantify the DNA content of each cell and determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M).[12] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells in 6-well plates as described for the Annexin V assay.

  • Cell Harvesting: Harvest cells, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1 x 10⁶ cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells (300 x g for 5 minutes) and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to prevent the staining of double-stranded RNA.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of the PI signal corresponds to the DNA content.

Comparative Data Presentation (Hypothetical)
Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% G2/M Phase Arrest
Vehicle Control4.5%2.1%12.5%
This compound28.7%15.3%45.8%
Doxorubicin35.2%22.8%52.1%

Phase 3: Confirming the Molecular Pathway

Scientific Rationale: If the results from Phase 2 indicate apoptosis, Western blotting can confirm this by detecting key molecular markers. Apoptosis is executed by a family of proteases called caspases.[15] A key executioner caspase is Caspase-3. Its activation involves cleavage from an inactive pro-form (procaspase-3) into its active, cleaved form. Another critical event is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a DNA repair enzyme, by active Caspase-3. The appearance of cleaved Caspase-3 and cleaved PARP-1 are considered definitive hallmarks of apoptosis.[16][17]

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Execution Stimulus This compound Procaspase3 Procaspase-3 (Inactive) Stimulus->Procaspase3 Activates Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Cleavage PARP PARP-1 Caspase3->PARP Cleaves CleavedPARP Cleaved PARP-1 PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Leads to

Caption: Key markers in the apoptotic signaling pathway.

Experimental Protocol: Western Blot
  • Protein Extraction: Treat cells as previously described. Harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.[16] Visualize the protein bands using a chemiluminescence imaging system.

  • Interpretation: An increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP-1 in compound-treated samples compared to the control confirms the induction of apoptosis.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based workflow to validate the anticancer bioactivity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and molecular assays, researchers can build a comprehensive profile of the compound's effects. The comparative structure, using Doxorubicin as a benchmark, provides critical context for evaluating its potency and potential.

Positive validation through this workflow would establish this compound as a promising candidate for further preclinical development. Subsequent studies could involve screening against a broader panel of cancer cell lines, investigating effects on specific signaling pathways (such as the uPA system it is hypothesized to inhibit), and ultimately, transitioning to in vivo animal models to assess therapeutic efficacy and toxicity.[3][8]

References

A Comparative Guide to the Efficacy of Benzimidazole Derivatives: A Focus on 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole scaffold, a bicyclic compound formed by the fusion of benzene and imidazole rings, represents one of the most significant pharmacophores in drug discovery.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a "privileged structure" for medicinal chemists.[2][3] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of therapeutic activities, including anthelmintic, antiviral, antifungal, anti-inflammatory, and anticancer properties.[1][3][4][5] This versatility stems from the scaffold's unique ability to be readily substituted at various positions, primarily N-1, C-2, and C-5/C-6, which profoundly influences the resulting compound's pharmacokinetic profile and mechanism of action.[6][7]

This guide provides an in-depth comparison of the efficacy of a specific derivative, 2-Amino-1H-benzo[d]imidazol-5-ol, against other well-established benzimidazoles. We will explore their divergent mechanisms of action, present supporting experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

Lead Compound Profile: this compound

While many benzimidazoles are known for broad-spectrum bioactivity, this compound has been identified as a more specialized agent. Its primary characterized mechanism of action is the inhibition of serine proteases, specifically the urokinase-type plasminogen activator (uPA).[8] The uPA system is critically involved in tumor cell invasion and metastasis, making its inhibition a key strategy in oncology. The amino group at the C-2 position and the hydroxyl group at the C-5 position are crucial for this specific enzymatic interaction, distinguishing it from many other derivatives.

Comparator Benzimidazoles: A Study in Mechanistic Diversity

To effectively evaluate the efficacy of this compound, we will compare it against two classes of well-characterized benzimidazoles that operate via different mechanisms.

  • The Tubulin Binders (e.g., Albendazole, Mebendazole, Nocodazole): This is the most famous class of benzimidazoles. Compounds like albendazole and mebendazole are mainstays in anthelmintic therapy, while nocodazole is a widely used tool in cancer research.[1][3][9] Their primary mechanism involves binding to β-tubulin, which inhibits microtubule polymerization.[10] This disruption of the cytoskeleton is catastrophic for the cell, leading to cell cycle arrest (typically at the G2/M phase) and apoptosis, proving effective against both parasitic worms and proliferating cancer cells.[5]

  • The Broader-Spectrum Agents: The benzimidazole scaffold is the foundation for numerous compounds with diverse activities, including antiviral and antifungal agents.[11][12] These derivatives often work by inhibiting viral-specific enzymes like polymerases or interfering with fungal ergosterol biosynthesis, a pathway distinct from both uPA and tubulin inhibition.[11][13]

Comparative Efficacy Analysis

Efficacy is not an absolute term; it must be defined within the context of the therapeutic target. Here, we compare these compounds based on their primary application: anticancer activity.

Anticancer Efficacy: Targeting Metastasis vs. Proliferation

The fundamental difference in the anticancer strategy between this compound and tubulin-binding benzimidazoles lies in their primary cellular targets.

  • This compound acts as an anti-metastatic agent . By inhibiting uPA, it prevents the degradation of the extracellular matrix, a critical step for cancer cells to invade surrounding tissues and metastasize. This mechanism may not be highly cytotoxic in a standard proliferation assay but is crucial for preventing the spread of cancer.

  • Nocodazole and other tubulin-binding benzimidazoles act as antiproliferative agents . By disrupting microtubule function, they directly halt cell division and induce cell death. Their efficacy is typically measured by IC50 values in cytotoxicity assays.

Mechanism of Action: uPA Inhibition

uPA_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation (e.g., Fibronectin, Laminin) Plasmin->ECM_Degradation Causes Metastasis Tumor Invasion & Metastasis ECM_Degradation->Metastasis uPA uPA (Urokinase-type Plasminogen Activator) uPA->Plasminogen Activates Lead_Compound This compound Lead_Compound->uPA Inhibits

Caption: Mechanism of uPA inhibition by this compound.

Mechanism of Action: Microtubule Disruption

Tubulin_Pathway cluster_tubulin Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Cell_Cycle Cell Cycle Arrest (G2/M Phase) Microtubule->Cell_Cycle Disruption leads to Comparator Nocodazole / Albendazole Comparator->Tubulin Binds to β-subunit & Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Mechanism of microtubule disruption by comparator benzimidazoles.

Quantitative Data Summary

Direct comparative IC50 data for this compound is limited in publicly available literature, as its primary strength is not direct cytotoxicity. However, we can compare the known cytotoxic potential of other benzimidazoles across different cancer cell lines.

CompoundClassTarget Cell LineEfficacy Metric (IC50)Reference
Nocodazole Tubulin BinderVarious Cancer Cells0.04 - 0.2 µM (Typical Range)[1][3]
Mebendazole Tubulin BinderMelanoma, Colorectal0.1 - 1.0 µM[9]
Flubendazole Tubulin BinderLeukemia, Breast Cancer0.05 - 0.5 µM[9]
Albendazole Tubulin BinderPancreatic, Colorectal0.1 - 2.0 µM[9]
Fluorinated Benzimidazoles VariesB. subtilis (Bacteria)MIC: 7.81 µg/mL[14]
Benzimidazole-Triazoles Ergosterol BiosynthesisC. glabrata (Fungi)MIC: 0.97 µg/mL[15]

Note: IC50 and MIC values are highly dependent on the specific cell line/strain and assay conditions.

Structure-Activity Relationship (SAR): The Key to Functional Diversity

The functional versatility of the benzimidazole family is dictated by the nature and position of its substituents. Understanding these relationships is key to designing novel derivatives with desired efficacy.[16]

Caption: Key positions on the benzimidazole scaffold influencing biological activity.

For this compound, the C-2 amino group and C-5 hydroxyl group are paramount for its specific uPA inhibitory activity, likely through hydrogen bonding within the enzyme's active site. In contrast, for anthelmintics like albendazole, the methyl carbamate group at C-2 is essential for its interaction with β-tubulin.[6][7][17]

Experimental Protocols for Efficacy Evaluation

To ensure trustworthy and reproducible results, the following self-validating protocols are recommended.

Workflow: In Vitro Efficacy Screening Cascade

Caption: A logical workflow for screening and characterizing benzimidazole derivatives.

Protocol 1: In Vitro Cytotoxicity (MTS Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the compound's IC50 (the concentration required to inhibit cell growth by 50%).

  • Objective: To quantify the direct antiproliferative effect of benzimidazole derivatives.

  • Materials:

    • Human cancer cell line (e.g., A549 for lung cancer).[18]

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • 96-well clear-bottom plates.

    • Test compounds dissolved in DMSO.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

    • Plate reader (490 nm absorbance).

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

      • Rationale: Ensures cells are in a logarithmic growth phase for the experiment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.01 µM). Add 100 µL of the diluted compound (or vehicle control, DMSO) to the wells. Include wells with medium only (blank) and cells with vehicle only (negative control). A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until a color change is visible.

      • Rationale: Viable cells convert the MTS tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the number of living cells.

    • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

    • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

  • Objective: To confirm whether a compound's mechanism of action involves the inhibition of tubulin polymerization.[10]

  • Materials:

    • Purified bovine brain tubulin (>99% pure).

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • GTP (Guanosine triphosphate).

    • Fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

    • Nocodazole (positive control), Paclitaxel (polymerization promoter control).

  • Methodology:

    • Preparation: Resuspend tubulin in ice-cold polymerization buffer. Prepare compound dilutions in the same buffer.

    • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or controls.

    • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 60 minutes).

      • Rationale: Tubulin polymerization causes a change in the fluorescence of a reporter molecule or the intrinsic tryptophan fluorescence, which can be monitored over time.

    • Analysis: Plot fluorescence intensity versus time. A potent inhibitor (like Nocodazole) will show a flat line, similar to the no-GTP control, while the vehicle control will show a sigmoidal curve representing polymerization.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol assesses the efficacy of a compound in a living organism, providing crucial preclinical data.

  • Objective: To evaluate the ability of a benzimidazole derivative to inhibit tumor growth in an animal model.[19]

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice).[19]

    • Cultured human cancer cells (e.g., 5 x 10^6 cells per injection).

    • Matrigel or PBS for cell suspension.

    • Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

    • Calipers for tumor measurement.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (length × width²)/2).[19]

    • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at various doses, Positive Control). Administer treatment according to a pre-defined schedule (e.g., daily for 21 days).

    • Endpoint: Continue treatment and monitoring until tumors in the control group reach a pre-determined maximum size. Monitor animal weight and health throughout the study as a measure of toxicity.

    • Analysis: At the end of the study, excise the tumors and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Conclusion

The benzimidazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. While compounds like albendazole and nocodazole have established roles as potent tubulin polymerization inhibitors, the specific derivative This compound highlights a different therapeutic strategy: the inhibition of the urokinase-type plasminogen activator (uPA).

This comparative guide demonstrates that the efficacy of a benzimidazole is not monolithic but is instead a direct result of its specific chemical structure. The choice of comparator and the experimental assays used to determine efficacy must be tailored to the compound's mechanism of action. This compound may show modest results in a standard cytotoxicity screen but could prove highly efficacious in an in vivo model of metastasis. Conversely, tubulin binders show potent cytotoxicity but may have different toxicity profiles. For researchers in drug development, this underscores the importance of moving beyond simple IC50 values and employing a suite of well-designed, mechanism-based assays to truly understand and compare the therapeutic potential of novel chemical entities.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1H-benzo[d]imidazol-5-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors. The strategic placement of a hydroxyl group at the 5-position introduces a key hydrogen bond donor/acceptor site, significantly influencing the molecule's interaction with target proteins and its overall pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Amino-1H-benzo[d]imidazol-5-ol analogs, with a particular focus on their role as kinase inhibitors. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed protocols for synthesis and biological evaluation.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The benzimidazole core is a common scaffold for kinase inhibitors, often interacting with the hinge region of the ATP-binding site of various kinases. The 2-amino group provides a crucial vector for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. The addition of a hydroxyl group at the 5-position can enhance binding affinity through hydrogen bonding with amino acid residues in the kinase active site and improve aqueous solubility.

The general structure of the this compound scaffold allows for synthetic modifications at several key positions, primarily at the N-1 position of the imidazole ring and the 2-amino group. Understanding the impact of these modifications is critical for the rational design of novel and effective kinase inhibitors.

Comparative Analysis of Structural Modifications

While a comprehensive head-to-head comparison of a wide array of this compound analogs is not extensively documented in a single study, we can synthesize findings from various sources to build a robust SAR model. The following sections will compare the impact of substitutions at key positions on the biological activity of these analogs, with a focus on kinase inhibition.

Substitution at the 5-Position: The Critical Role of the Hydroxyl Group

The nature of the substituent at the 5-position of the benzimidazole ring has a profound impact on the biological activity of 2-amino derivatives. While this guide focuses on the 5-ol analogs, it is instructive to compare their activity with analogs bearing other substituents at this position to understand the significance of the hydroxyl group.

For instance, in a study of 2-amidobenzimidazole derivatives as inhibitors of protein kinase CK1δ, various substituents at the 5-position were evaluated. Among them, a 5-cyano group led to a compound with nanomolar potency (IC50 = 98.6 nM), highlighting the impact of electron-withdrawing groups at this position[1]. In contrast, the 5-hydroxyl group, as a hydrogen bond donor and acceptor, can offer a different mode of interaction within the kinase active site, potentially leading to enhanced selectivity for certain kinases.

Table 1: Comparison of 5-Substituted 2-Amidobenzimidazole Analogs as CK1δ Inhibitors [1]

Compound5-SubstituentCK1δ IC50 (µM)
Analog 1 -Cl> 40
Analog 2 -CH3> 40
Analog 3 -CF3> 40
Analog 4 -OCH3> 40
Analog 5 -NO21.22
Analog 6 (23 in source) -CN0.0986

This table is adapted from a study on 2-amidobenzimidazoles and is presented here to illustrate the influence of 5-position substituents on kinase inhibitory activity. Direct comparative data for 2-amino-5-ol analogs against the same target is limited in the public domain.

The data suggests that the electronic properties of the substituent at the 5-position are a key determinant of inhibitory activity against CK1δ. While the 5-ol analogs were not included in this specific study, the principle of substituent effects at this position is clearly demonstrated.

Substitution at the N-1 Position

Alkylation or arylation at the N-1 position of the benzimidazole ring can significantly influence the compound's lipophilicity, metabolic stability, and binding orientation within the kinase active site. The introduction of various side chains at this position can be explored to optimize the pharmacokinetic and pharmacodynamic properties of the this compound scaffold. For example, the introduction of amine-containing side chains at this position has been shown to improve enzyme potency in other benzimidazole-based kinase inhibitors.

Substitution at the 2-Amino Group

The 2-amino group serves as a versatile handle for introducing a wide range of substituents. Acylation of this amine to form 2-amidobenzimidazoles is a common strategy to explore interactions with the ribose-binding pocket of kinases. Furthermore, the introduction of various aryl or heteroaryl groups can lead to interactions with other regions of the ATP-binding site, thereby enhancing potency and selectivity.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a key intermediate for this compound analogs and a general protocol for kinase inhibition assays.

Synthesis of 2-Chloro-1H-benzo[d]imidazol-5-ol: A Key Intermediate

The synthesis of this compound analogs often proceeds through a common intermediate, such as 2-chloro-1H-benzo[d]imidazol-5-ol. The 2-chloro group can be readily displaced by various amines to generate a library of 2-amino derivatives. The following protocol is adapted from a comprehensive technical guide[2].

Step 1: Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dinitrophenol in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H2, Pd/C).

  • If using SnCl2·2H2O, add concentrated hydrochloric acid and heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2,4-diaminophenol.

Step 2: Cyclization to 5-Hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • In a round-bottom flask, combine 2,4-diaminophenol and urea.

  • Heat the mixture at a high temperature (typically 150-180 °C) for several hours.

  • The reaction mixture will solidify upon cooling.

  • Triturate the solid with hot water to remove any unreacted starting materials and byproducts.

  • Filter the solid and dry to yield 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Step 3: Chlorination to 2-Chloro-1H-benzo[d]imidazol-5-ol

  • In a round-bottom flask, suspend 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one in phosphorus oxychloride (POCl3).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl3.

  • Neutralize the acidic solution with a base (e.g., Na2CO3 or NH4OH) to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry to obtain 2-chloro-1H-benzo[d]imidazol-5-ol.

Synthesis_of_2_Chloro_1H_benzodimidazol_5_ol A 2,4-Dinitrophenol B 2,4-Diaminophenol A->B Reduction (e.g., SnCl2/HCl) C 5-Hydroxy-1,3-dihydro-2H- benzo[d]imidazol-2-one B->C Cyclization (Urea, Heat) D 2-Chloro-1H-benzo[d]imidazol-5-ol C->D Chlorination (POCl3)

Caption: Synthetic pathway for 2-chloro-1H-benzo[d]imidazol-5-ol.

General Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)

This protocol is a general example for determining the in vitro inhibitory activity of the synthesized analogs against a target kinase, such as EGFR. This method measures the amount of ADP produced, which is proportional to kinase activity[3].

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR)

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized benzimidazole compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include positive (e.g., a known inhibitor) and negative (DMSO vehicle) controls.

  • Add 2 µL of a solution containing the kinase enzyme and the peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow A Prepare Compound Dilutions B Add Compounds to Plate A->B C Add Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate (60 min) D->E F Stop Reaction (ADP-Glo™ Reagent) E->F G Incubate (40 min) F->G H Add Detection Reagent G->H I Incubate (30 min) H->I J Measure Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for a luminescent kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The 5-hydroxyl group offers a key interaction point that can be leveraged to achieve high potency and selectivity. The structure-activity relationships discussed in this guide, although synthesized from broader studies on benzimidazoles, provide a rational basis for the design of new analogs.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs with diverse substitutions at the N-1 and 2-amino positions. A head-to-head comparison of these analogs against a panel of kinases will be crucial for elucidating a more detailed and specific SAR for this promising scaffold. Such studies will undoubtedly accelerate the discovery of new and effective treatments for diseases driven by aberrant kinase activity.

References

A Comparative Guide to Kinase Inhibition: Evaluating 2-Amino-1H-benzo[d]imidazol-5-ol Against Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

In the landscape of drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous pathologies, most notably cancer. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds.[1][2] This guide focuses on a representative molecule, 2-Amino-1H-benzo[d]imidazol-5-ol, as a template for an investigational compound. We will outline a rigorous, multi-tiered experimental framework to compare its efficacy and specificity against well-characterized, commercially available kinase inhibitors.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. We will compare our investigational compound against established inhibitors for three key kinases implicated in diverse cellular processes: p38 MAPK , CDK2 , and GSK-3β .

Section 1: The Inhibitor Candidates

A successful comparative study begins with a thorough understanding of the molecules .

  • Investigational Compound: this compound

    • Structure: A heterocyclic aromatic compound.

    • Rationale for Investigation: The benzimidazole core is present in numerous compounds that exhibit multi-kinase inhibitory activity.[3] Derivatives have shown promise in targeting enzymes like human topoisomerase I and various kinases, often leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This makes our representative compound an excellent candidate for initial screening and comparative analysis.

  • Commercial Inhibitors: The Gold Standards

    • p38 MAPK Inhibitor: SB 203580

      • Mechanism: A potent, selective, and cell-permeable inhibitor of p38 MAPKα and β isoforms.[4][5] It acts as an ATP-competitive inhibitor, binding to the kinase's active site.[6]

      • Relevance: p38 MAPKs are activated by inflammatory cytokines and environmental stress, playing a key role in apoptosis and cellular differentiation.[6][7]

    • CDK2 Inhibitor: Roscovitine

      • Mechanism: A selective, ATP-competitive inhibitor of cyclin-dependent kinases, particularly CDK2.[8][9]

      • Relevance: CDK2 is a critical regulator of the cell cycle, primarily at the G1/S phase transition.[10] Its inhibition can induce cell cycle arrest and apoptosis, making it a key anti-cancer target.[8]

    • GSK-3β Inhibitor: CHIR-99021

      • Mechanism: A highly potent and selective ATP-competitive inhibitor of GSK-3α and GSK-3β.[11] It is one of the most selective GSK-3 inhibitors known.

      • Relevance: Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, gene expression, and cell cycle regulation.[12]

Section 2: A Phased Experimental Design for Robust Comparison

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Engagement b_assay In Vitro Kinase Assay b_result Determine IC50 Values (Potency & Selectivity) b_assay->b_result Direct enzyme inhibition c_assay Cell Viability (MTT) Assay b_result->c_assay Translate to cells c_result Determine GI50 Values (Cellular Efficacy) c_assay->c_result Effect on cell proliferation w_assay Western Blot Analysis c_result->w_assay Verify mechanism w_result Confirm Pathway Inhibition (Phospho-protein levels) w_assay->w_result Downstream target modulation

Caption: A three-phase workflow for inhibitor characterization.

Section 3: Phase 1 Protocol - In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of each compound against its target kinase in a cell-free system.

Rationale: This is the foundational experiment. It isolates the kinase, substrate, and inhibitor from other cellular components, providing a clean measurement of direct enzyme inhibition. A low IC50 value indicates high potency. By testing against a panel of kinases, this assay also provides crucial data on inhibitor selectivity. We will describe a non-radioactive, ELISA-based format for higher throughput and safety.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat a 96-well microplate with the specific substrate protein for the kinase being tested (e.g., ATF2 for p38, Histone H1 for CDK2, a pre-phosphorylated peptide for GSK-3β). Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[13]

  • Reaction Setup:

    • Prepare serial dilutions of the investigational compound and the commercial inhibitors in kinase reaction buffer. A common starting concentration is 100 µM, diluted in 10-fold steps.

    • In each well, add the recombinant active kinase enzyme, the appropriate inhibitor dilution, and the kinase reaction buffer. Include "no inhibitor" controls and "no enzyme" blanks.

  • Kinase Reaction:

    • Initiate the phosphorylation reaction by adding an ATP/MgCl2 solution to each well.[14][15] The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors are evaluated fairly.

    • Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding an EDTA solution.

    • Wash the plate thoroughly to remove ATP and non-bound components.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1-2 hours at room temperature.

    • Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[16]

    • Wash the plate again. Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the color development with a stop solution (e.g., 1M H2SO4) and read the absorbance on a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme wells).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM)
This compoundp38 MAPK150
CDK285
GSK-3β450
SB 203580p38 MAPK15
CDK2>10,000
GSK-3β>10,000
Roscovitinep38 MAPK>10,000
CDK240
GSK-3β>10,000
CHIR-99021p38 MAPK>10,000
CDK2>10,000
GSK-3β7

Section 4: Phase 2 Protocol - Cell Viability (MTT) Assay

Objective: To assess the effect of the inhibitors on the proliferation and viability of a relevant cancer cell line.

Rationale: A potent biochemical inhibitor may not be effective in a cellular context due to poor membrane permeability, rapid metabolism, or active efflux. The MTT assay measures the metabolic activity of living cells, which is a reliable indicator of cell viability. This assay determines the Growth Inhibition 50 (GI50), the concentration at which the compound inhibits cell growth by 50%.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well).[17]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitors in complete cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[18]

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to correct for background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 value.

Hypothetical Data Summary:

CompoundTarget KinaseGI50 (µM) in HeLa Cells
This compound(Multi-kinase)1.2
SB 203580p38 MAPK5.5
RoscovitineCDK20.9
CHIR-99021GSK-3β>20

Section 5: Phase 3 Protocol - Target Engagement by Western Blotting

Objective: To confirm that the inhibitor modulates the phosphorylation of a known downstream substrate of its target kinase within the cell.

Rationale: While the MTT assay shows a cellular effect, it doesn't prove the mechanism. Western blotting provides direct evidence of target engagement. By measuring the phosphorylation state of a key downstream protein, we can confirm that the inhibitor is hitting its intended target in the signaling pathway. For this example, we will focus on the p38 MAPK pathway.

p38 MAPK Signaling Pathway Diagram:

G stimulus Stress / Cytokines (e.g., UV, TNF-α) mkk MKK3 / MKK6 stimulus->mkk p_mkk p-MKK3 / p-MKK6 mkk->p_mkk P p38 p38 MAPK p_p38 p-p38 MAPK p38->p_p38 P atf2 ATF2 (Transcription Factor) p_atf2 p-ATF2 atf2->p_atf2 P p_mkk->p38 p_p38->atf2 response Gene Transcription (Inflammation, Apoptosis) p_atf2->response inhibitor SB 203580 or Investigational Compound inhibitor->p_p38

Caption: Inhibition of the p38 MAPK signaling cascade.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa) and grow to 70-80% confluency.

    • Pre-treat the cells with the inhibitors (e.g., this compound and SB 203580 at 1x and 5x their GI50 values) for 1-2 hours.

    • Stimulate the p38 pathway by adding a known activator, such as TNF-α (10 ng/mL) or anisomycin, for 15-30 minutes.[16]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][16]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[20]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[20]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. Senior Scientist's Note: BSA is preferred over non-fat milk for phospho-protein detection because milk contains casein, a phosphoprotein that can increase background noise.[13]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ATF2).[21]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[16]

    • Capture the chemiluminescent signal using an imaging system.

    • Crucial Step (Trustworthiness): To ensure equal protein loading, strip the membrane and re-probe it with an antibody for the total (non-phosphorylated) form of the protein (e.g., anti-total-ATF2) and then again for a loading control like β-Actin or GAPDH.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal, which is then normalized to the loading control.

Section 6: Data Synthesis and Interpretation

A comprehensive comparison requires synthesizing the data from all three phases.

Integrated Data Summary Table:

CompoundIC50 (p38, nM)GI50 (HeLa, µM)p-ATF2 Inhibition (Western Blot)Overall Assessment
This compound 1501.2Dose-dependent decreasePromising cellular activity, but less potent biochemically than the gold standard. Multi-kinase activity likely contributes to low GI50.
SB 203580 155.5Strong, dose-dependent decreaseHighly potent and specific biochemically. Higher GI50 may reflect that p38 inhibition alone is not strongly cytotoxic in this specific cell line under these conditions.

Key Interpretation Points:

  • Biochemical vs. Cellular Potency: A large discrepancy between IC50 and GI50 values can suggest issues with cell permeability, efflux by pumps like P-glycoprotein, or compound stability in media.

  • Selectivity Profile: Our hypothetical data shows this compound has activity against multiple kinases. This "polypharmacology" can be beneficial (e.g., hitting redundant pathways in cancer) or detrimental (off-target toxicity). Its low GI50, despite a modest p38 IC50, is likely due to combined inhibition of CDK2 and other kinases.

  • Pathway Confirmation: The Western Blot is the ultimate confirmation. If a compound has a low GI50 but does not show a dose-dependent decrease in the phosphorylation of the target's substrate, the cellular toxicity may be due to an off-target effect.

Conclusion

This guide provides a robust, logical framework for the comparative evaluation of a novel kinase inhibitor, this compound, against established commercial standards. By systematically progressing from biochemical potency to cellular efficacy and finally to mechanistic target engagement, researchers can build a comprehensive and reliable profile of their investigational compound. This multi-faceted approach, grounded in sound scientific principles and self-validating protocols, is essential for identifying and advancing promising new candidates in the field of drug discovery.

References

An In Vivo Comparative Guide to Benzimidazole-Based PARP Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide to Preclinical Validation

A Note on the Subject Compound: Initial searches for "2-Amino-1H-benzo[d]imidazol-5-ol" indicate it is a known serine protease inhibitor with potential applications in oncology.[1][2] However, extensive in vivo validation data under this specific chemical name is not widely available in peer-reviewed literature. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various therapeutic agents, including potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4][5][6] This guide will, therefore, focus on the in vivo validation of a representative benzimidazole-based PARP inhibitor, contextualizing the therapeutic potential of this class of molecules, for which this compound is a member. We will use the well-documented PARP inhibitor Olaparib , which features a related benzimidazole-like phthalazinone core, and Talazoparib , a highly potent PARP inhibitor, as primary exemplars for comparison. This approach provides a robust, data-supported framework for researchers evaluating novel benzimidazole derivatives.

Introduction: The Rationale for Targeting PARP in Oncology

Cancer cells with mutations in the BRCA1 or BRCA2 genes are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[7] These cells become heavily reliant on the PARP enzyme family, which is crucial for repairing DNA single-strand breaks (SSBs).[8][9] When SSBs are not repaired by PARP, they can degrade into more lethal DSBs during DNA replication.

The therapeutic strategy of "synthetic lethality" exploits this dependency. By inhibiting PARP, we block the repair of SSBs.[7][9] In BRCA-deficient cancer cells, the resulting accumulation of DSBs cannot be repaired effectively, leading to genomic instability and apoptotic cell death.[10] Normal, healthy cells possess a functional HR pathway and are therefore less affected by PARP inhibition, providing a therapeutic window.[9] This makes PARP inhibitors a powerful class of targeted therapies for cancers with underlying DNA damage repair (DDR) deficiencies.[8][10]

Comparative Analysis: Benzimidazole-Scaffold PARP Inhibitors vs. Alternatives

The therapeutic landscape for PARP inhibition includes several approved drugs. This guide compares the conceptual performance of a novel benzimidazole-based agent against two established standards: Olaparib and Talazoparib.

Parameter Novel Benzimidazole Agent (Hypothetical) Olaparib (Lynparza®) Talazoparib (Talzenna®)
Primary Mechanism PARP1/2 enzymatic inhibitionPARP1/2 enzymatic inhibitionPotent PARP1/2 enzymatic inhibition and "PARP trapping"[11][12][13]
Potency (IC50) Target: Low nM~2-5 nM[14]~0.6 nM[12]
Key Indication(s) To be determinedOvarian, Breast, Pancreatic, Prostate Cancer[8][10]Advanced BRCA-mutated Breast Cancer[13]
Reported In Vivo Efficacy To be determined via xenograft studiesSignificant tumor growth inhibition in BRCA-mutant xenograft models.[15][16]High potency; effective at lower doses than other PARPis, significant tumor growth delay in xenograft models.[12][17]
Common Adverse Events To be determinedMyelosuppression (anemia, neutropenia), fatigue, nausea.[8]Myelosuppression (anemia, neutropenia, thrombocytopenia), fatigue.[12]

This table presents a hypothetical profile for a novel agent to illustrate the target parameters for drug development. Data for Olaparib and Talazoparib are based on published literature.

Talazoparib's high potency is attributed not only to inhibiting PARP's enzymatic activity but also to its ability to "trap" the PARP enzyme on DNA at the site of damage.[11][18] This PARP-DNA complex is highly cytotoxic, making trapping a critical differentiator among inhibitors.[19]

The In Vivo Validation Workflow: A Step-by-Step Guide

Validating the therapeutic potential of a novel benzimidazole-based PARP inhibitor requires a systematic in vivo approach, typically using a patient-derived xenograft (PDX) mouse model.[20] PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human cancers compared to standard cell line xenografts.[21][22]

Here is a field-proven protocol for assessing a novel compound against a clinical benchmark like Talazoparib.

Overall Experimental Workflow

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint & Analysis A Implant BRCA-mutant Ovarian Tumor Fragments into NSG Mice B Monitor Tumor Growth (Calipers & Imaging) A->B C Tumors Reach 70-300 mm³ B->C D Randomize Mice into Treatment Cohorts (n=8-10) C->D E Initiate Dosing Regimen: - Vehicle Control (PO) - Talazoparib (0.33 mg/kg, PO) - Test Compound (X mg/kg, PO) D->E F Monitor Tumor Volume (3x/week) & Animal Health (Weight, BCS) E->F G Study Endpoint Reached (e.g., Tumor >1000 mm³ or 28 days) F->G H Euthanasia & Tissue Harvest (Tumor, Plasma, Organs) G->H I Data Analysis: - Tumor Growth Inhibition (TGI) - Pharmacokinetics (PK) - Pharmacodynamics (PD) H->I

Caption: Workflow for in vivo validation of a novel PARP inhibitor.

Detailed Experimental Protocols

Protocol 1: Patient-Derived Xenograft (PDX) Model Establishment

  • Host Strain: Utilize severely immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, to ensure robust engraftment of human tissue.

  • Tumor Implantation: Surgically implant fresh, patient-derived tumor fragments (e.g., from a high-grade serous ovarian carcinoma with a known BRCA2 mutation) subcutaneously into the flank of 6-8 week old female NSG mice.

  • Tumor Growth Monitoring: Once tumors become palpable, measure their volume using digital calipers up to three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Cohort Randomization: When tumors reach a volume of approximately 70-300 mm³, randomize the mice into treatment and control groups. This ensures a uniform distribution of tumor sizes across cohorts at the start of the study.

Protocol 2: Pharmacokinetic (PK) Study

  • Dosing: Administer the test compound and the reference compound (e.g., Talazoparib) via their intended clinical route (typically oral gavage, PO) at a predetermined dose.[23][24][25] Include an intravenous (IV) cohort to determine absolute bioavailability.[26]

  • Sample Collection: Collect blood samples from a tail vein at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[23][27]

  • Analysis: Process blood to plasma and quantify the drug concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[25]

  • Parameter Calculation: Use non-compartmental analysis to determine key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[26][27]

Key Mechanisms and Pathways

The efficacy of PARP inhibitors is rooted in their ability to disrupt DNA repair. The following diagram illustrates the principle of synthetic lethality.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP-mediated BER Repair SSB1->PARP1 Repaired by DNA_Repaired1 DNA Integrity Maintained PARP1->DNA_Repaired1 DSB1 Double-Strand Break (DSB) HR1 Homologous Recombination (HR) Repair DSB1->HR1 Repaired by HR1->DNA_Repaired1 SSB2 Single-Strand Break (SSB) PARP2 PARP Inhibited SSB2->PARP2 Blocked DSB2 SSB collapses into DSB during replication SSB2->DSB2 HR2 HR Repair Deficient (BRCA mutation) DSB2->HR2 Fails Apoptosis Cell Death (Apoptosis) HR2->Apoptosis

Caption: The principle of synthetic lethality in BRCA-mutant cells.

Interpreting the Data: Efficacy and Pharmacodynamics

The primary output of the in vivo efficacy study is the tumor growth inhibition (TGI) data. This is often visualized using a "waterfall plot," which shows the percentage change in tumor volume for each individual mouse in a treatment group.

Table 2: Representative In Vivo Efficacy Data (PDX Model OVCa-BRCA2-mut)

Treatment GroupDosing RegimenNMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control PO, Daily x 28d10+1250%-
Talazoparib 0.33 mg/kg, PO, Daily x 28d10-45% (Regression)104%
Test Compound 10 mg/kg, PO, Daily x 28d10+150% (Stasis)88%

Data are hypothetical and for illustrative purposes. TGI is calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.

In this representative data, Talazoparib induced tumor regression, demonstrating high efficacy. The novel test compound resulted in tumor stasis (slowing of growth), indicating a positive biological effect that may be optimized through dose adjustments or combination therapies.[11][17]

To confirm that the observed anti-tumor activity is due to the intended mechanism, pharmacodynamic (PD) studies are crucial. This involves analyzing harvested tumor tissue to measure the inhibition of PARP activity (PARylation) or to quantify the level of DNA damage (e.g., via γH2AX staining).[14][15][28] A strong correlation between drug exposure (PK), target engagement (PD), and anti-tumor effect (efficacy) provides a robust validation of the compound's therapeutic potential.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the in vivo validation of novel benzimidazole-based PARP inhibitors. By using well-characterized comparators like Olaparib and Talazoparib and employing robust PDX models, researchers can generate the critical data needed to advance promising compounds toward clinical development. The key to a successful preclinical package is demonstrating not just efficacy, but a clear link between pharmacokinetics, target engagement, and the desired therapeutic outcome. Future studies should also explore combination strategies, as PARP inhibitors have shown synergy with chemotherapy and other targeted agents, potentially expanding their utility beyond BRCA-mutant cancers.[11][13]

References

A Researcher's Guide to Navigating the Selectivity Landscape of 2-Amino-1H-benzo[d]imidazol-5-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-amino-1H-benzo[d]imidazol-5-ol scaffold has emerged as a privileged structure, giving rise to compounds with a diverse range of biological activities. These activities span from serine protease inhibition to anticancer effects via topoisomerase I modulation and even α-glucosidase inhibition.[1][2][3] This chemical versatility, while offering a wealth of therapeutic opportunities, simultaneously presents a critical challenge: ensuring target selectivity and mitigating off-target effects. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for this important class of compounds, ensuring a robust and scientifically sound approach to lead candidate selection.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The journey of a drug candidate from bench to bedside is fraught with attrition, and a significant contributor to late-stage failures is unforeseen off-target activity.[4] For a scaffold as promiscuous as the benzimidazole core, which mimics endogenous purines, early and systematic cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of risk mitigation.[5] Understanding a compound's selectivity profile allows researchers to:

  • De-risk clinical development: By identifying potential liabilities early, resources can be allocated to the most promising candidates.

  • Elucidate mechanisms of action: Distinguishing on-target from off-target effects is crucial for understanding the true pharmacological impact of a compound.

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be expanded to include structure-selectivity relationships, enabling the rational design of more specific molecules.[6]

This guide will walk you through the essential in-vitro cross-reactivity assays, provide detailed protocols, and present a comparative analysis of hypothetical this compound based compounds to illustrate the principles in practice.

Strategic Selection of Off-Target Panels

Given the known biological activities of this compound derivatives, a tiered and rational approach to off-target screening is recommended. The initial screening should encompass broad panels of targets that are commonly associated with adverse drug reactions, followed by more focused panels based on the intended therapeutic area and any initial hits.

A typical cross-reactivity screening cascade for this class of compounds should include:

  • Kinase Panel: Due to the prevalence of kinase inhibition among benzimidazole derivatives, a broad kinase panel is essential.[7][8] Commercial services offer panels of hundreds of kinases, allowing for a comprehensive assessment of selectivity.[7]

  • GPCR Panel: G-protein coupled receptors (GPCRs) represent a large family of druggable targets, and off-target interactions can lead to a variety of side effects.[1][9] A safety-oriented GPCR panel is a critical component of early profiling.

  • Safety Pharmacology Panel: This panel typically includes targets known to be involved in adverse events, such as the hERG channel (cardiac liability), cytochrome P450 enzymes (drug metabolism), and various ion channels.[2][10][11]

The following diagram illustrates a logical workflow for cross-reactivity profiling:

CrossReactivityWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity Analysis cluster_2 Phase 3: Cellular & Functional Assays PrimaryTarget Primary Target Assay (e.g., Topoisomerase I) DoseResponse IC50/Ki Determination for Hits from Phase 1 PrimaryTarget->DoseResponse High Potency BroadKinase Broad Kinase Panel (~400 kinases) BroadKinase->DoseResponse Significant Inhibition GPCRPanel Safety GPCR Panel (~50 targets) GPCRPanel->DoseResponse Significant Inhibition SafetyPanel General Safety Panel (hERG, CYPs, etc.) SafetyPanel->DoseResponse Significant Inhibition SelectivityScore Selectivity Score Calculation (e.g., S-score) DoseResponse->SelectivityScore CellularAssay Cell-Based Off-Target Assays SelectivityScore->CellularAssay Prioritize Compounds PhenotypicScreen Phenotypic Screening CellularAssay->PhenotypicScreen

Caption: A tiered workflow for cross-reactivity profiling of investigational compounds.

Comparative Analysis of Hypothetical Compounds

To illustrate the application of cross-reactivity data, let us consider three hypothetical this compound derivatives designed as Topoisomerase I (Top1) inhibitors: Compound A , Compound B , and Compound C .

TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target
Topoisomerase I152510
Selected Kinase Off-Targets
CDK2250>10,000800
VEGFR21,5005,000>10,000
SRC8002,0001,200
Selected GPCR Off-Targets
5-HT2B Receptor500>10,0001,500
M1 Muscarinic Receptor>10,000>10,000>10,000
Safety Target
hERG Channel8,000>20,00012,000

Interpretation of Comparative Data:

  • Compound C demonstrates the highest potency for the primary target, Topoisomerase I.

  • Compound B exhibits the most favorable selectivity profile, with minimal off-target activity against the tested kinases and GPCRs. Its high IC50 value for the hERG channel suggests a lower risk of cardiac toxicity.

  • Compound A shows significant off-target activity, particularly against CDK2 and the 5-HT2B receptor. This cross-reactivity could lead to unintended pharmacological effects and potential side effects.

This comparative data allows for a data-driven decision-making process. While Compound C is the most potent, its off-target profile is less desirable than that of Compound B. Compound A, despite its reasonable primary target potency, would likely be de-prioritized due to its lack of selectivity.

Experimental Protocols: A Guide to Best Practices

The following are detailed, step-by-step methodologies for key cross-reactivity assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In-Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a common method for assessing kinase inhibition.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
  • ATP Solution: Prepare a stock solution of ATP and [γ-33P]ATP. The final concentration of ATP in the assay should be at or near the Km for each kinase.
  • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer.
  • Test Compounds: Prepare a serial dilution of the test compounds in DMSO.

2. Assay Procedure:

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
  • Add 20 µL of the kinase/substrate mixture to each well.
  • Pre-incubate for 10 minutes at room temperature to allow for compound binding.
  • Initiate the reaction by adding 25 µL of the ATP/[γ-33P]ATP solution.
  • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
  • Stop the reaction by adding 50 µL of 1% phosphoric acid.
  • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
  • Dry the filter plate and add a scintillant.
  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the kinase inhibition assay workflow:

KinaseAssayWorkflow cluster_0 Assay Setup cluster_1 Reaction cluster_2 Detection & Analysis Compound Test Compound Dilution Preincubation Pre-incubation (Compound + Kinase/Substrate) Compound->Preincubation KinaseSubstrate Kinase + Substrate Mixture KinaseSubstrate->Preincubation ReactionStart Initiate with [γ-33P]ATP Preincubation->ReactionStart Incubation Incubation at 30°C ReactionStart->Incubation StopReaction Stop Reaction Incubation->StopReaction Filtration Filter Plate & Wash StopReaction->Filtration Detection Scintillation Counting Filtration->Detection Analysis IC50 Calculation Detection->Analysis

Caption: Workflow for a radiometric in-vitro kinase inhibition assay.

Protocol 2: GPCR Functional Assay (Calcium Flux)

This protocol is suitable for GPCRs that signal through the Gq pathway.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the target GPCR (e.g., CHO-K1) in appropriate media.
  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the culture medium from the cells and add the dye solution.
  • Incubate for 60 minutes at 37°C.
  • Wash the cells with the buffer to remove excess dye.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • Place the plate in a fluorescence plate reader equipped with an automated injection system.
  • Record a baseline fluorescence reading.
  • Inject the test compound (for antagonist mode) or a known agonist (for antagonist testing after compound pre-incubation).
  • Continuously measure the fluorescence signal for a set period (e.g., 180 seconds).

4. Data Analysis:

  • Calculate the change in fluorescence intensity over baseline.
  • For agonist mode, determine the EC50 value.
  • For antagonist mode, determine the IC50 value from the inhibition of the agonist response.

Conclusion: A Commitment to Scientific Rigor

The diverse biological activities of this compound based compounds underscore the critical need for comprehensive cross-reactivity profiling. By employing a strategic and tiered approach to off-target screening, researchers can make informed decisions, de-risk their drug development programs, and ultimately, contribute to the discovery of safer and more effective medicines. The methodologies and comparative frameworks presented in this guide provide a robust foundation for navigating the complex selectivity landscape of this important chemical scaffold. Adherence to these principles of scientific integrity and logical experimental design is paramount for the successful translation of promising compounds from the laboratory to the clinic.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Amino-1H-benzo[d]imidazol-5-ol Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-1H-benzo[d]imidazol-5-ol is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, making the development of efficient and scalable synthetic routes a critical endeavor. This guide provides an in-depth comparative analysis of prominent synthetic methodologies for this compound, offering a critical evaluation of their respective efficiencies, practical considerations, and underlying chemical principles. The protocols presented herein are supported by established chemical literature and provide the necessary detail for replication and adaptation in a research setting.

Strategic Approaches to the 2-Aminobenzimidazole Core

The synthesis of the 2-aminobenzimidazole scaffold can be broadly approached through several strategic disconnections. The most common and direct method involves the cyclization of a substituted o-phenylenediamine with a C1 synthon that introduces the 2-amino group. Variations in the choice of this C1 synthon and the reaction conditions form the basis of the different protocols evaluated in this guide.

Protocol 1: Direct Cyclization of 2,4-Diaminophenol with Cyanogen Bromide

This protocol is a highly convergent and efficient method for the synthesis of this compound. The core principle of this approach is the reaction of an o-phenylenediamine derivative with cyanogen bromide, a well-established method for the formation of the 2-aminobenzimidazole ring system.[1]

Reaction Scheme:

Protocol_1 cluster_reactants Reactants cluster_product Product 2_4_diaminophenol 2,4-Diaminophenol reaction_center + 2_4_diaminophenol->reaction_center cyanogen_bromide Cyanogen Bromide cyanogen_bromide->reaction_center product This compound reaction_center->product EtOH/H2O, rt

Caption: Protocol 1: Synthesis of this compound.

Causality Behind Experimental Choices:

The choice of 2,4-diaminophenol as the starting material provides the necessary o-diamine functionality and the pre-installed hydroxyl group at the desired position. Cyanogen bromide serves as a highly reactive and efficient electrophilic C1 source. The reaction is typically performed in a protic solvent mixture, such as ethanol and water, to facilitate the dissolution of the diamine salt and the subsequent cyclization. The reaction proceeds readily at room temperature, which is advantageous for minimizing potential side reactions and degradation of the phenol-containing product.

Detailed Experimental Protocol (Adapted from analogous syntheses[2]):
  • Preparation of Reactants: In a 250 mL round-bottom flask, dissolve 2,4-diaminophenol dihydrochloride (10.0 g, 51.8 mmol) in a mixture of ethanol (100 mL) and water (50 mL). Stir the solution at room temperature until all solids have dissolved.

  • Reaction with Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (5.48 g, 51.8 mmol) in ethanol (25 mL) dropwise over a period of 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Workup and Isolation: After completion of the reaction, concentrate the mixture under reduced pressure to remove the ethanol. Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to afford this compound as a solid.

Expected Yield and Purity:

Based on analogous reactions, this protocol is expected to provide the desired product in good to excellent yields, typically in the range of 80-95%. The purity of the recrystallized product is generally high (>97%), as confirmed by NMR spectroscopy and elemental analysis.

Protocol 2: Multi-step Synthesis via Nitration and Reduction

Synthetic Workflow Diagram:

Protocol_2_Workflow start p-Aminophenol nitration Nitration (HNO3, H2SO4) start->nitration Step 1 reduction Reduction (e.g., SnCl2, HCl or H2/Pd-C) nitration->reduction Step 2 cyclization Cyclization (Cyanogen Bromide) reduction->cyclization Step 3 product This compound cyclization->product Final Product

Caption: Multi-step synthesis of this compound.

Causality Behind Experimental Choices:

This linear approach allows for the introduction of the required functional groups in a stepwise manner.

  • Nitration: The initial nitration of p-aminophenol introduces a nitro group ortho to the hydroxyl group, which is a necessary precursor for the o-diamine. The directing effects of the hydroxyl and amino groups guide the regioselectivity of this step.

  • Reduction: The subsequent reduction of the nitro group to an amine is a standard transformation, with several reliable methods available, such as catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

  • Cyclization: The final cyclization step with cyanogen bromide mirrors the chemistry of Protocol 1, forming the desired 2-aminobenzimidazole ring.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Nitro-4-aminophenol

  • To a stirred solution of p-aminophenol (10.9 g, 100 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, add a mixture of nitric acid (6.3 mL, 150 mmol) and sulfuric acid (10 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and neutralize with a concentrated ammonium hydroxide solution.

  • Collect the precipitated 2-nitro-4-aminophenol by filtration, wash with cold water, and dry.

Step 2: Synthesis of 2,4-Diaminophenol

  • Suspend the crude 2-nitro-4-aminophenol (15.4 g, 100 mmol) in concentrated hydrochloric acid (100 mL).

  • Add tin(II) chloride dihydrate (67.7 g, 300 mmol) portion-wise, keeping the temperature below 50 °C with external cooling.

  • After the addition, heat the mixture at 80 °C for 1 hour.

  • Cool the reaction mixture and collect the precipitated 2,4-diaminophenol dihydrochloride by filtration.

Step 3: Synthesis of this compound

  • Follow the procedure outlined in Protocol 1, using the 2,4-diaminophenol dihydrochloride obtained in the previous step.

Comparative Analysis of Synthetic Efficiency

ParameterProtocol 1: Direct CyclizationProtocol 2: Multi-step Synthesis
Starting Material 2,4-Diaminophenolp-Aminophenol
Number of Steps 13
Overall Yield High (typically 80-95%)Moderate (product of three steps)
Atom Economy HighLower due to multiple steps
Reagent Toxicity High (Cyanogen Bromide)High (Nitrating agents, HCl)
Scalability Readily scalableMore complex to scale up
Key Advantages High convergence and efficiencyUtilizes simpler starting materials
Key Disadvantages Requires specialized starting materialLonger reaction sequence, lower overall yield

Conclusion

For the synthesis of this compound, the direct cyclization of 2,4-diaminophenol with cyanogen bromide (Protocol 1) represents the more efficient and convergent approach, offering a high yield in a single step. However, the availability and cost of the starting 2,4-diaminophenol may be a consideration for large-scale synthesis. The multi-step synthesis (Protocol 2) provides a viable alternative, starting from the more readily available p-aminophenol, although it comes at the cost of a lower overall yield and a longer synthetic sequence. The choice between these protocols will ultimately depend on the specific requirements of the research, including scale, cost, and available starting materials. Both methods require careful handling of hazardous reagents and should be performed with appropriate safety precautions.

References

A Head-to-Head Comparison of 2-Amino-1H-benzo[d]imidazol-5-ol and its Chloro-Analogs for Urokinase Inhibition and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 2-Amino-1H-benzo[d]imidazol-5-ol and its chloro-analogs. We will delve into their physicochemical properties, synthesis, and critically, their biological performance as urokinase-type plasminogen activator (uPA) inhibitors and cytotoxic agents against cancer cell lines. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective analysis to inform their own research and development efforts.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] this compound has been identified as a serine protease inhibitor, notably targeting the urokinase-type plasminogen activator (uPA).[2] The uPA system is a critical pathway in cancer progression, involved in tumor invasion and metastasis.[3] Consequently, inhibitors of uPA are of significant interest as potential anticancer therapeutics.[4]

The strategic placement of halogen atoms, particularly chlorine, on a pharmacophore can significantly modulate its biological activity. Chloro-substituents can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its target binding affinity and overall efficacy.[2][5] This guide will explore the impact of mono-chloro substitution at various positions on the benzimidazole ring of this compound, providing a comparative analysis of their potential as therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound series is paramount for interpreting structure-activity relationships (SAR). The introduction of a chlorine atom is expected to increase the lipophilicity (LogP) and molecular weight of the parent compound, which can, in turn, affect solubility and cell permeability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Parent) C₇H₇N₃O149.15[2]132[2]469[2]
2-Amino-4-chloro-1H-benzo[d]imidazol-5-ol (Analog 1) C₇H₆ClN₃O183.60Not ReportedNot Reported
2-Amino-6-chloro-1H-benzo[d]imidazol-5-ol (Analog 2) C₇H₆ClN₃O183.60Not ReportedNot Reported
2-Amino-7-chloro-1H-benzo[d]imidazol-5-ol (Analog 3) C₇H₆ClN₃O183.60Not ReportedNot Reported

Synthesis of this compound and its Chloro-Analogs

The synthesis of the parent compound and its chloro-analogs can be achieved through a multi-step process, typically starting from appropriately substituted nitroanilines. The general synthetic scheme involves reduction of the nitro group, followed by cyclization to form the benzimidazole core.

A Representative Synthetic Workflow:

cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A Substituted 2-Nitroaniline B Substituted o-Phenylenediamine A->B Reduction (e.g., SnCl2/HCl) C Substituted o-Phenylenediamine D Target Compound: Substituted 2-Amino- 1H-benzo[d]imidazol-5-ol C->D Cyclization (e.g., Cyanogen Bromide)

Caption: General synthetic workflow for 2-aminobenzimidazole derivatives.

Comparative Biological Activity

To provide a clear head-to-head comparison, we evaluated the parent compound and its chloro-analogs for their in vitro inhibitory activity against human uPA and their cytotoxic effects on the MDA-MB-231 human breast cancer cell line, which is known to have high uPA expression.

Disclaimer: The following experimental data is a representative, hypothetical dataset generated for illustrative purposes to demonstrate a comparative analysis. The values are based on established structure-activity relationship principles for this class of compounds but are not from a single, published head-to-head study.

CompounduPA Inhibition IC₅₀ (µM)MDA-MB-231 Cytotoxicity IC₅₀ (µM)
This compound (Parent) 15.225.8
2-Amino-4-chloro-1H-benzo[d]imidazol-5-ol (Analog 1) 10.518.3
2-Amino-6-chloro-1H-benzo[d]imidazol-5-ol (Analog 2) 5.89.1
2-Amino-7-chloro-1H-benzo[d]imidazol-5-ol (Analog 3) 12.122.5

Analysis of Biological Activity:

The hypothetical data suggests that the position of the chloro-substituent has a marked impact on both uPA inhibition and cytotoxicity. The 6-chloro analog (Analog 2) demonstrates the most potent activity, with a significant improvement over the parent compound. This suggests that the electronic and steric properties imparted by the chlorine atom at the 6-position may be optimal for binding to the active site of uPA and for inducing a cytotoxic response in MDA-MB-231 cells. The 4- and 7-chloro analogs also show some enhancement of activity, albeit to a lesser extent than the 6-chloro derivative.

Experimental Protocols

In Vitro uPA Inhibition Assay (Chromogenic)

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of human urokinase-type plasminogen activator.

Materials:

  • Human uPA, purified

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 25 µL of the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., amiloride).

  • Add 25 µL of a pre-diluted human uPA solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 100 µL of the chromogenic uPA substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Workflow for uPA Inhibition Assay:

A Prepare Compound Dilutions C Add Compounds and Controls A->C B Add Assay Buffer to Plate B->C D Add uPA Enzyme and Incubate C->D E Add Chromogenic Substrate D->E F Kinetic Reading (OD 405 nm) E->F G Calculate IC50 Values F->G

Caption: Experimental workflow for the in vitro uPA inhibition assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium and treat the cells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.[6]

The Urokinase-type Plasminogen Activator (uPA) Signaling Pathway

The uPA pathway plays a pivotal role in the degradation of the extracellular matrix (ECM), a crucial step in cancer cell invasion and metastasis.[5] uPA converts plasminogen to plasmin, a broad-spectrum protease that can degrade ECM components and activate matrix metalloproteinaces (MMPs).[7]

Simplified uPA Signaling Pathway:

cluster_0 Cell Surface cluster_1 Extracellular Matrix uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Converts ECM ECM Degradation Plasmin->ECM MMPs MMP Activation Plasmin->MMPs Invasion Tumor Invasion & Metastasis ECM->Invasion MMPs->ECM

Caption: Simplified diagram of the uPA signaling pathway in cancer.

Conclusion

This comparative guide highlights the potential of chloro-substitution to enhance the biological activity of this compound as a uPA inhibitor and cytotoxic agent. The presented hypothetical data underscores the importance of the substituent's position on the benzimidazole core, with the 6-chloro analog emerging as a particularly promising candidate for further investigation. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own evaluations of this and other compound series. Further studies are warranted to confirm these findings with experimental data and to explore the full therapeutic potential of these novel benzimidazole derivatives.

References

Comparison Guide: Confirming the Molecular Target of 2-Amino-1H-benzo[d]imidazol-5-ol through Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for unequivocally validating the molecular target of a small molecule inhibitor, using 2-Amino-1H-benzo[d]imidazol-5-ol and its putative target, urokinase-type plasminogen activator (uPA), as a working example. We will move beyond theoretical discussions to provide actionable protocols and data interpretation strategies, emphasizing the causality behind each experimental choice.

Introduction: The Imperative of Target Validation

In drug discovery, identifying a compound with promising biological activity is only the beginning. The critical next step, target validation, establishes a definitive link between the compound's therapeutic effect and its interaction with a specific molecular target.[1] Failing to rigorously validate a target is a primary reason for the high attrition rates in later-stage clinical trials.[1] A chemical agent can have unforeseen off-target effects, but a clean, genetic ablation of the putative target provides the highest level of confidence.[2][3]

This compound has been identified as a serine protease inhibitor that blocks the enzyme urokinase-type plasminogen activator (uPA), subsequently inhibiting tumor cell growth in preclinical models.[4] uPA is a key player in cancer progression, promoting extracellular matrix degradation and cell invasion. This guide will detail a gold-standard workflow using CRISPR-Cas9 gene editing to knockout the uPA-encoding gene, PLAU, to confirm if it is the primary molecular target responsible for the anti-proliferative effects of this compound.

The Core Logic: Comparing Chemical vs. Genetic Perturbation

The central hypothesis of this workflow is as follows: If uPA is the true and sole target of this compound for inhibiting cell proliferation, then cells lacking the uPA protein should be resistant to the compound's effects. By creating a knockout cell line, we generate a perfect negative control. This direct comparison between chemical inhibition (the drug) and genetic inhibition (the knockout) is one of the most powerful methods in pharmacology.[3]

Experimental Overview

The entire process can be visualized as a multi-stage workflow, from generating the biological tools to the final comparative analysis.

G cluster_0 Phase 1: Tool Generation & Validation cluster_1 Phase 2: Comparative Phenotypic Assay cluster_2 Phase 3: Data Analysis & Conclusion A Select Appropriate Cancer Cell Line (e.g., HT-1080, high uPA expression) B Design & Validate gRNAs Targeting PLAU (uPA gene) A->B C CRISPR-Cas9 Delivery (e.g., Lentiviral Transduction) B->C D Isolate & Expand Single-Cell Clones C->D E Validate Knockout Genomic (Sequencing) & Protein (Western Blot) D->E F Treat Wild-Type (WT) & PLAU KO Cells with this compound (Dose-Response) E->F Proceed with Validated Clones G Measure Cell Viability (e.g., CellTiter-Glo Assay) F->G H Calculate & Compare IC50 Values G->H I Confirm or Refute uPA as the Functional Target H->I

Caption: Overall workflow for target validation using CRISPR-Cas9.

Part 1: Generation and Validation of a PLAU Knockout Cell Line

The foundation of this guide is the creation of a robust and fully validated knockout cell line. We will use the CRISPR-Cas9 system for its high efficiency and specificity in generating complete gene knockouts.[5]

Step 1.1: Cell Line Selection and gRNA Design

Causality: The choice of cell line is critical. It must express the target protein, uPA, at a functional level and exhibit a measurable phenotype upon treatment with the compound. Fibrosarcoma cell lines like HT-1080 are excellent models due to their known reliance on the uPA system for invasion.

For gRNA design, target early exons of the PLAU gene to maximize the probability of introducing a frameshift mutation, leading to a premature stop codon and nonsense-mediated decay of the transcript.[6] Use at least two independent gRNAs to control for off-target effects.

Protocol: gRNA Design

  • Obtain the cDNA sequence for the human PLAU gene from a database like NCBI.

  • Use a validated online design tool (e.g., Broad Institute GPP, Synthego Design Tool) to generate candidate gRNA sequences.

  • Selection Criteria:

    • Target Site: First or second exon.

    • GC Content: 40-60% for optimal activity.[6]

    • Off-Target Score: Choose gRNAs with the lowest predicted off-target sites in the human genome.

    • On-Target Score: Select gRNAs with high predicted cutting efficiency.

Step 1.2: CRISPR-Cas9 Delivery and Clonal Selection

Causality: Lentiviral delivery of Cas9 and the gRNA is highly efficient for a wide range of cell types. After transduction, it is essential to isolate single-cell clones because the CRISPR editing process is not 100% efficient, resulting in a mixed population of wild-type, heterozygous, and homozygous knockout cells. Analyzing single-cell clones ensures a homogenous population for downstream assays.

Protocol: Lentiviral Transduction and Clonal Isolation

  • Clone the selected gRNA sequences into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

  • Produce lentiviral particles by co-transfecting the gRNA vector with packaging plasmids into HEK293T cells.

  • Transduce the target cells (e.g., HT-1080) with the viral supernatant.

  • After 48-72 hours, apply selection pressure (e.g., with puromycin) to eliminate non-transduced cells.

  • After selection, dilute the surviving cells to a concentration of ~0.5 cells/100 µL and plate into 96-well plates.

  • Monitor wells for the growth of single colonies.

  • Expand the single-cell clones for validation.

Step 1.3: Definitive Knockout Validation

Causality: Validation is a two-step process that confirms both the genetic modification and its functional consequence—the absence of the target protein. This is a self-validating system.[7] Genomic sequencing confirms the on-target edit, while a Western blot provides the ultimate proof of target ablation.

Protocol: Validation of PLAU Knockout

  • Genomic Validation (Sanger Sequencing):

    • Extract genomic DNA from each expanded clone and a wild-type control.

    • Design PCR primers to amplify a ~500 bp region surrounding the gRNA target site in the PLAU gene. Use a high-fidelity polymerase to prevent PCR-induced errors.[7]

    • Send the PCR products for Sanger sequencing.

    • Analyze the sequencing chromatograms using tools like TIDE (Tracking of Indels by Decomposition) to identify and quantify insertion/deletion (indel) mutations. A successful knockout will show a messy chromatogram downstream of the cut site, indicative of a frameshift mutation.

  • Protein Validation (Western Blot):

    • Prepare whole-cell lysates from wild-type and validated knockout clones.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for human uPA.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • A confirmed knockout clone will show a complete absence of the uPA protein band compared to the wild-type control.

Part 2: Comparative Analysis of Compound Activity

With validated wild-type (WT) and PLAU knockout (KO) cells, we can now directly test our hypothesis.

Protocol: Dose-Response Cell Viability Assay

  • Seed an equal number of WT and PLAU KO cells into 96-well plates. Allow cells to adhere overnight.

  • Prepare a 10-point serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Treat the cells with the compound dilutions and incubate for a period relevant to the compound's mechanism (e.g., 72 hours).

  • Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®), which is a highly sensitive measure of metabolically active cells.

  • Normalize the data to the vehicle-treated control cells (defined as 100% viability).

  • Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both cell lines using a non-linear regression model.

Expected Results and Interpretation

The data from this experiment will provide a clear, quantitative comparison.

Cell LinePutative TargetExpected IC50 of this compoundInterpretation
Wild-Type (WT) uPA present~1-10 µM (Hypothetical)The compound is active and inhibits cell viability.
PLAU Knockout (KO) uPA absent>100 µM or No effectA significant IC50 shift (>100-fold) indicates the cells are resistant.

Part 3: Mechanistic Context and Alternative Methods

The uPA Signaling Pathway

Understanding the target's role in cellular signaling provides crucial context for the observed phenotype. uPA is a central node in a proteolytic cascade that drives cancer cell invasion and metastasis.

G Compound This compound uPA uPA (Serine Protease) Compound->uPA Inhibits Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen (Zymogen) Plasminogen->Plasmin ActiveMMPs Active MMPs Plasmin->ActiveMMPs Activates Degradation ECM Degradation Plasmin->Degradation ECM Extracellular Matrix (ECM) (e.g., Fibronectin, Laminin) ECM->Degradation MMPs Pro-MMPs (Zymogens) MMPs->ActiveMMPs ActiveMMPs->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion KO PLAU Gene Knockout KO->uPA Ablates Protein Expression

Caption: Simplified uPA signaling pathway in cancer invasion.

This pathway illustrates how both the compound and the gene knockout converge on the same critical node (uPA) to block downstream events leading to cell invasion.

Comparison with Alternative Validation Methods

While CRISPR-mediated knockout is the gold standard for definitive validation, it is useful to compare it with other techniques.

MethodPrincipleAdvantagesDisadvantages
CRISPR Knockout Permanent gene disruption via DNA double-strand break and error-prone repair.[5]Complete loss of function; stable and heritable; highly specific.More time-consuming to generate clones; potential for off-target edits (must be validated).[8]
RNAi (siRNA/shRNA) Post-transcriptional gene silencing by mRNA degradation.[2]Rapid, transient knockdown; suitable for high-throughput screens.[9]Incomplete knockdown; off-target effects are common; transient effect requires repeated treatment.
CRISPRi (Interference) dCas9 fused to a repressor domain blocks transcription without altering DNA.Reversible gene suppression; tunable level of knockdown.Can be less potent than a true knockout; requires constant expression of components.

For definitive target validation, the unambiguous, all-or-nothing result from a true gene knockout provides the highest level of confidence, overcoming the ambiguity of incomplete knockdown often seen with RNAi.[3][5]

Conclusion

This guide outlines a rigorous, evidence-based strategy to confirm the molecular target of this compound. By directly comparing the phenotypic outcome of chemical inhibition with that of genetic ablation, researchers can generate unequivocal data to support their mechanism-of-action hypotheses. This knockout-based approach is a cornerstone of modern drug development, ensuring that only the most promising and well-understood candidates, with a high probability of clinical success, are advanced through the discovery pipeline.[10]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Amino-1H-benzo[d]imidazol-5-ol (CAS No: 51276-85-8). As a compound utilized in research and development, particularly as a serine protease inhibitor intermediate, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory standards and field-proven best practices.

Part 1: Hazard Identification and Immediate Safety

Before any disposal procedures are initiated, a thorough understanding of the compound's hazard profile is mandatory. This compound is classified under the Globally Harmonized System (GHS) and requires specific handling precautions. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be trained on the hazards of the chemicals in their work area.[2][3]

The primary risks associated with this compound include:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

This hazard profile dictates that the compound must be managed as regulated hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or discharged into the sewer system.[4][5]

Hazard and Precautionary Summary Table

For quick reference, the following table summarizes the GHS classification for this compound and the corresponding precautionary statements that inform safe handling and disposal.[1][6]

Hazard ClassificationGHS CodePrecautionary StatementGHS Pictogram
Harmful if swallowedH302P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.GHS07
Causes skin irritationH315P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.GHS07
Causes serious eye irritationH319P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.GHS07
May cause respiratory irritationH335P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.GHS07

Part 2: Pre-Disposal Protocol: Waste Segregation & Containerization

The foundation of compliant chemical disposal is the rigorous segregation and proper containerization of waste at the point of generation.[4][7] This initial step is a self-validating system; correct execution here prevents downstream complications and ensures the safety of all personnel involved in the waste management lifecycle.

Step-by-Step Containerization Procedure
  • Select a Suitable Container:

    • Utilize a designated, leak-proof container with a secure screw-top cap that is chemically compatible with this compound.[8] High-density polyethylene (HDPE) containers are often a suitable choice.

    • The container must be in good condition, free of cracks or deterioration.[4]

    • Causality: Using a compatible and sealed container is a primary engineering control to prevent leaks and fugitive emissions.[9]

  • Waste Segregation:

    • Dedicate this container only for this compound and its associated contaminated materials (e.g., gloves, weigh boats, wipers).

    • CRITICAL: Do not mix this waste with other chemical streams, particularly strong oxidizers, acids, or bases. Incompatible chemicals, when mixed, can react violently, generate toxic gases, or cause fires.[10]

  • Labeling the Waste Container:

    • Proper labeling is a non-negotiable regulatory requirement. Affix a "Hazardous Waste" label to the container immediately upon adding the first particle of waste.[11]

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "this compound" and CAS Number "51276-85-8" .

      • An accurate accumulation start date.

      • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[11]

      • The name and location of the principal investigator or laboratory.

Part 3: On-Site Management: Satellite Accumulation Area (SAA)

Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10][12]

SAA Storage Requirements
  • Location: The SAA must be under the direct control of laboratory personnel.[12][13]

  • Volume Limits: An SAA may accumulate up to 55 gallons of non-acute hazardous waste.[11][12]

  • Containment: The waste container must be kept within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[10]

  • Closure: The container must remain tightly sealed at all times, except when waste is being added.[14]

  • Inspection: The SAA should be inspected weekly for any signs of leakage or container degradation.[10]

Part 4: Final Disposal Pathway

The terminal disposal of this compound must be conducted by a licensed professional waste disposal service.[15] Laboratory personnel are responsible for the safe and compliant accumulation of the waste, not its ultimate treatment or disposal.

Disposal Workflow Diagram

The following diagram outlines the mandated workflow for managing this chemical waste from generation to final pickup.

cluster_0 Laboratory Operations cluster_1 Institutional EHS & Disposal Vendor A Waste Generation (this compound & contaminated materials) B Step 1: Containerize - Use compatible, sealed container. - Segregate waste; no mixing. A->B Immediately C Step 2: Label Container - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Pictograms & Date B->C Immediately D Step 3: Store in SAA - At/near point of generation. - Within secondary containment. - Keep container sealed. C->D E Step 4: Request Pickup - Container is full or - Accumulation time limit reached. - Complete waste pickup form. D->E When Full or Time Limit Reached F EHS Verification & Pickup (Environmental Health & Safety) E->F G Final Disposal - Transport by licensed vendor. - Incineration or other  approved treatment method. F->G

Caption: Disposal workflow for this compound waste.

Part 5: Decontamination of Labware

Any laboratory equipment (e.g., glassware, spatulas) that has come into direct contact with this compound must be decontaminated or disposed of as hazardous waste. A triple rinse procedure is the standard for decontamination.[5]

Triple Rinse Protocol
  • Initial Rinse: Rinse the labware with a small amount of a suitable solvent (e.g., methanol, ethanol) that can dissolve the compound. Collect this first rinsate and transfer it into the designated hazardous waste container for this compound.[5]

  • Second Rinse: Repeat the rinse with a fresh aliquot of the solvent. Again, collect this rinsate into the same hazardous waste container.[5]

  • Final Rinse: Perform a third rinse with fresh solvent and collect the rinsate.[5]

  • Post-Rinse: After the triple rinse, the labware can typically be washed through normal laboratory procedures.

Causality: The triple rinse method ensures that residual chemical is minimized to a level that is considered decontaminated. Collecting all rinsate as hazardous waste is crucial because the solvent now contains the hazardous compound and must be managed accordingly.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Amino-1H-benzo[d]imidazol-5-ol is foundational to innovation. This compound, a serine protease inhibitor, holds potential in various therapeutic areas.[1] However, realizing this potential requires an unwavering commitment to safety. The integrity of our research and, more importantly, our personal well-being, hinges on a deep, causal understanding of the materials we handle. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of this compound, grounded in its specific chemical hazards and established safety science.

Foundational Hazard Assessment: Understanding the "Why"

This compound (CAS No. 51276-85-8) is a solid, crystalline compound that presents several health hazards that dictate our safety protocols.[2] A thorough risk assessment is the critical first step before this compound is brought into the laboratory. Its hazard profile, classified under the Globally Harmonized System (GHS), is our primary source of information for defining necessary controls.

The compound is designated with the GHS07 "Harmful" pictogram and a "Warning" signal word, stemming from the following hazard statements:

  • H302: Harmful if swallowed. [3][4]

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

  • H335: May cause respiratory irritation. [3][4]

These classifications mean that exposure through ingestion, skin contact, eye contact, or inhalation of its dust can lead to adverse health effects.[5][6] Our entire protective strategy is designed to create effective barriers against these four routes of entry.

Hazard Summary: this compound
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed[3][4]H315: Causes skin irritation[3][4]H319: Causes serious eye irritation[3][4]H335: May cause respiratory irritation[3][4]
Key Precautionary Statements P261: Avoid breathing dust[6]P264: Wash skin thoroughly after handling[6]P280: Wear protective gloves/protective clothing/eye protection/face protection[2][3][6]

The Core Directive: Personal Protective Equipment (PPE) Protocol

The precautionary statement P280 mandates the use of comprehensive PPE.[3] Below, we detail not just what to wear, but why each component is essential and how it directly mitigates the risks identified above.

Primary Engineering Control: The First Line of Defense

Before any PPE is donned, the primary method for controlling exposure to hazardous dusts is through engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and handling of solid this compound must be performed inside a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood's constant airflow is designed to capture and exhaust dust particles, directly mitigating the respiratory irritation hazard (H335).

Step-by-Step Personal Protective Equipment Workflow

The following diagram outlines the logical flow for safe handling, from preparation to disposal.

cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling & Disposal A Risk Assessment (Review SDS) B Verify Fume Hood Certification & Airflow A->B C Assemble All Materials (Chemical, Glassware, Waste) B->C D Lab Coat & Closed-Toe Shoes C->D E Nitrile Gloves (Double-Gloving Recommended) D->E F Safety Goggles (ANSI Z87.1) E->F G Face Shield (If splash risk is high) F->G As needed H NIOSH-Approved Respirator (If required by assessment) F->H As needed I Perform Work in Fume Hood H->I J Decontaminate Workspace & Glassware I->J K Segregate & Seal Hazardous Waste J->K L Doff PPE (Gloves last) K->L M Wash Hands Thoroughly L->M

Caption: Workflow for handling this compound.

Detailed PPE Specifications
  • Eye and Face Protection (Mitigates H319):

    • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, due to the "serious eye irritation" warning, chemical splash goggles that form a seal around the eyes are strongly recommended.[3]

    • Causality: The solid, dusty nature of the compound means particles can easily become airborne and contact the eyes. Goggles provide superior protection against this specific risk compared to safety glasses. A face shield should be worn over goggles when handling larger quantities or solutions where splashing is a possibility.[6]

  • Hand Protection (Mitigates H315):

    • Mandatory: Chemically resistant gloves. Nitrile gloves are a standard and effective choice for incidental contact.

    • Expertise: For prolonged handling or in the event of a spill, it is crucial to consult the glove manufacturer's compatibility charts. No glove material offers indefinite protection. Double-gloving is a best practice that provides an additional layer of safety and allows for the clean removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or pinholes before use. Change gloves immediately if they are contaminated.

  • Body Protection:

    • Mandatory: A long-sleeved laboratory coat, fully buttoned, is required to protect against skin contact from spills or contaminated surfaces.[7]

    • Expertise: The lab coat should be made of a material appropriate for chemical work, such as cotton or a flame-resistant blend. Do not wear lab coats outside of the laboratory area to prevent cross-contamination.

  • Respiratory Protection (Mitigates H335):

    • Situational Requirement: While working in a fume hood should prevent inhalation, a NIOSH-approved respirator may be required in specific situations, such as:

      • Cleaning up a significant spill outside of a fume hood.

      • Handling very large quantities of the powder where aerosolization is difficult to control.

      • If engineering controls (like a fume hood) are not available or are malfunctioning.

    • Causality: The H335 warning ("May cause respiratory irritation") indicates that inhaling the dust can irritate the nose, throat, and lungs.[6] If a respirator is needed, a fitted N95 or higher-rated particulate respirator is appropriate. Personnel must be properly trained and fit-tested for respirator use.[3]

Operational and Disposal Plan

Safe handling extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.

  • Transfers: If making a solution, add the solvent to the vessel containing the weighed solid slowly to minimize aerosolization.

  • Post-Handling: After use, decontaminate the spatula and any other equipment by rinsing with a suitable solvent. Collect this rinsate as hazardous waste.[7] Wipe down the work area in the fume hood with a damp cloth, which should also be disposed of as hazardous waste.

Disposal Protocol
  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Excess solid chemical.

    • Contaminated gloves, bench paper, and wipes.

    • Empty original containers.

    • Rinsate from cleaning glassware.[7]

  • Containerization: Use a dedicated, clearly labeled, and sealed hazardous waste container.[7] Never pour this chemical or its solutions down the drain, as it can interfere with wastewater treatment and contaminate water systems.[7]

  • Final Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal company.[6]

By adhering to this comprehensive safety and handling plan, you build a self-validating system of protection. Each step, from the initial hazard assessment to the final waste disposal, is a deliberate action designed to mitigate a known risk, ensuring both personal safety and the integrity of your invaluable research.

References

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Reactant of Route 1
Reactant of Route 1
2-Amino-1H-benzo[d]imidazol-5-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-1H-benzo[d]imidazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.